Product packaging for 3-(1H-imidazol-1-ylmethyl)aniline(Cat. No.:CAS No. 120107-85-9)

3-(1H-imidazol-1-ylmethyl)aniline

Cat. No.: B045411
CAS No.: 120107-85-9
M. Wt: 173.21 g/mol
InChI Key: HOZXQBSHRUITCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(1H-imidazol-1-ylmethyl)aniline is a versatile aromatic amine derivative of significant interest in medicinal chemistry and chemical biology research. Its molecular structure incorporates both an aniline moiety and an imidazole ring, a pharmacophore commonly found in biologically active compounds. This bifunctional nature makes it a valuable synthetic intermediate, particularly in the development of histaminergic and enzymatic ligands. Researchers utilize this compound as a key building block for the synthesis of more complex molecules, such as potential histamine H3 receptor antagonists/inverse agonists, due to the imidazole group's ability to mimic the endogenous histamine moiety. The primary amine group provides a convenient handle for further derivatization via amide bond formation or Schiff base chemistry, enabling the construction of targeted chemical libraries for high-throughput screening. Its research applications extend to the development of metal-chelating agents, where the imidazole nitrogen can coordinate to metal ions, and as a precursor for functionalized materials. This compound is offered exclusively for investigative purposes to advance the study of receptor-ligand interactions, enzyme inhibition, and novel therapeutic agent discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3 B045411 3-(1H-imidazol-1-ylmethyl)aniline CAS No. 120107-85-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(imidazol-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-10-3-1-2-9(6-10)7-13-5-4-12-8-13/h1-6,8H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZXQBSHRUITCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424305
Record name 3-(1H-imidazol-1-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120107-85-9
Record name 3-(1H-imidazol-1-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 3-(1H-imidazol-1-ylmethyl)aniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 3-(1H-imidazol-1-ylmethyl)aniline (CAS No. 120107-85-9). This molecule is a significant building block in medicinal chemistry, primarily recognized for its role as a potential selective aldosterone synthase inhibitor and its prospective antibacterial and antifungal activities. This document consolidates available data on its physicochemical properties, outlines a probable synthetic route based on established chemical principles, discusses its reactivity, and explores its current and potential applications in drug discovery and development. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel imidazole-containing compounds.

Introduction: The Significance of the Imidazole-Aniline Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs. Its unique electronic properties, ability to act as a proton donor and acceptor, and capacity to coordinate with metal ions in biological systems contribute to its versatile pharmacological profile. When coupled with an aniline moiety, the resulting structure, as seen in this compound, presents a versatile platform for generating diverse libraries of compounds. The primary amine of the aniline group serves as a key functional handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide will delve into the specific characteristics of the 3-substituted isomer, a compound of growing interest in the development of targeted therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValueSource
CAS Number 120107-85-9
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.21 g/mol
Appearance Likely a solid at room temperatureInferred
Melting Point 72 °C
Purity Typically available at ≥97%
Storage Room temperature

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway:

The synthesis would likely proceed via a two-step process starting from 3-nitrobenzyl alcohol:

  • Halogenation of 3-nitrobenzyl alcohol: Conversion of the alcohol to a more reactive benzyl halide (e.g., 3-nitrobenzyl bromide) using a standard halogenating agent like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).

  • N-alkylation of Imidazole: Reaction of 3-nitrobenzyl bromide with imidazole in the presence of a base (e.g., potassium carbonate, sodium hydride) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Reduction of the Nitro Group: The resulting 1-(3-nitrobenzyl)-1H-imidazole is then reduced to the target aniline. This reduction can be effectively achieved using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction with agents like tin(II) chloride (SnCl₂) in hydrochloric acid.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Step 1: Halogenation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Reduction 3-Nitrobenzyl Alcohol 3-Nitrobenzyl Alcohol 3-Nitrobenzyl Bromide 3-Nitrobenzyl Bromide 3-Nitrobenzyl Alcohol->3-Nitrobenzyl Bromide PBr₃ or SOCl₂ 1-(3-Nitrobenzyl)-1H-imidazole 1-(3-Nitrobenzyl)-1H-imidazole 3-Nitrobenzyl Bromide->1-(3-Nitrobenzyl)-1H-imidazole Imidazole, Base (e.g., K₂CO₃), DMF Imidazole Imidazole This compound This compound 1-(3-Nitrobenzyl)-1H-imidazole->this compound H₂/Pd-C or SnCl₂/HCl

Caption: Proposed synthesis of this compound.

Causality Behind Experimental Choices:

  • Choice of Halide: Benzyl bromides are generally more reactive than chlorides in Sₙ2 reactions, leading to faster reaction times and potentially higher yields.

  • Base and Solvent: The use of a non-nucleophilic base like potassium carbonate is crucial to deprotonate the imidazole, making it a more potent nucleophile without competing in the substitution reaction. A polar aprotic solvent like DMF effectively solvates the cation of the base, enhancing the nucleophilicity of the imidazole anion.

  • Reduction Method: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields with minimal side products. The tin(II) chloride method is a classic alternative that is also highly effective.

Reactivity Profile

The chemical reactivity of this compound is dictated by its three key structural components: the aniline moiety, the imidazole ring, and the methylene bridge.

  • Aniline Moiety: The primary aromatic amine is a versatile functional group.

    • Acylation and Sulfonylation: It readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy in drug development to modify the compound's properties.

    • Diazotization: The amine can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate can then be used in various subsequent reactions, such as Sandmeyer reactions, to introduce a wide range of substituents.

    • Nucleophilicity: The amino group is nucleophilic and can participate in reactions with electrophiles.

  • Imidazole Ring:

    • Basicity: The non-protonated nitrogen atom of the imidazole ring is basic and can be protonated or alkylated.

    • Aromaticity: The imidazole ring is aromatic and can undergo electrophilic aromatic substitution, although the aniline ring is generally more activated.

  • Methylene Bridge: The benzylic CH₂ group can be a site for radical reactions under specific conditions, although this is less common in typical synthetic applications.

Diagram of Key Reactivity Pathways:

G cluster_aniline Aniline Reactions cluster_imidazole Imidazole Reactions Start This compound Amide Amide Start->Amide RCOCl Sulfonamide Sulfonamide Start->Sulfonamide RSO₂Cl Diazonium Salt Diazonium Salt Start->Diazonium Salt NaNO₂/HCl Imidazolium Salt Imidazolium Salt Start->Imidazolium Salt R-X

Caption: Reactivity of this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - Aromatic protons of the aniline ring (approx. 6.5-7.2 ppm).- Protons of the imidazole ring (approx. 6.9-7.5 ppm).- A singlet for the methylene bridge protons (approx. 5.0-5.5 ppm).- A broad singlet for the NH₂ protons (approx. 3.5-4.5 ppm, solvent dependent).
¹³C NMR - Aromatic carbons of the aniline ring (approx. 110-150 ppm).- Carbons of the imidazole ring (approx. 115-140 ppm).- The methylene bridge carbon (approx. 50-60 ppm).
IR Spectroscopy - N-H stretching of the primary amine (two bands, approx. 3300-3500 cm⁻¹).- C-H stretching of aromatic rings (approx. 3000-3100 cm⁻¹).- C=C and C=N stretching of the aromatic rings (approx. 1450-1650 cm⁻¹).- C-N stretching (approx. 1250-1350 cm⁻¹).
Mass Spectrometry - A molecular ion peak (M⁺) at m/z = 173.21.

Applications in Drug Discovery and Development

The primary interest in this compound stems from its potential as a scaffold for developing therapeutic agents.

  • Aldosterone Synthase Inhibition: It has been identified as a selective aldosterone synthase (CYP11B2) inhibitor. Aldosterone synthase is a key enzyme in the biosynthesis of aldosterone, a hormone implicated in cardiovascular diseases such as hypertension and heart failure. Selective inhibition of this enzyme is a promising therapeutic strategy.

  • Antibacterial and Antifungal Potential: The imidazole nucleus is a well-known pharmacophore in many antifungal and antibacterial drugs. Derivatives of this compound are being investigated for their antimicrobial properties. The aniline moiety provides a convenient point for modification to optimize activity and selectivity against various microbial strains.

  • Kinase Inhibitors: The general scaffold of an aniline linked to a heterocyclic ring is common in many kinase inhibitors used in oncology. The structural features of this compound make it an attractive starting point for the design of novel kinase inhibitors.

Safety and Handling

Based on available safety data, this compound should be handled with care in a laboratory setting. It is classified as an irritant. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion and Future Perspectives

This compound is a valuable building block for medicinal chemistry with demonstrated potential in several therapeutic areas. Its straightforward, albeit not formally published, synthesis and the versatile reactivity of its functional groups make it an attractive scaffold for the development of new drugs. Future research should focus on the detailed elucidation of its pharmacological profile, including in vivo efficacy and safety studies of its derivatives. The development of a robust and scalable synthesis protocol would also be beneficial for its wider application in the pharmaceutical industry. This guide provides a solid foundation for researchers to understand and utilize this promising molecule in their drug discovery endeavors.

An In-Depth Technical Guide to the Structure Elucidation of 3-(1H-imidazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded walkthrough for the complete structure elucidation of 3-(1H-imidazol-1-ylmethyl)aniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the rationale behind experimental choices, integrating a multi-technique spectroscopic approach to build a self-validating and authoritative confirmation of the molecular structure.

Introduction

This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel pharmaceutical agents, including kinase inhibitors and antifungal compounds.[1] Its structure, comprising a substituted aniline ring linked to an imidazole moiety via a methylene bridge, presents a fascinating case for structure elucidation. The unambiguous confirmation of its chemical identity and purity is a critical prerequisite for its use in any research or development setting. This guide will detail the logical workflow, from initial elemental analysis to the fine-grained detail provided by two-dimensional NMR spectroscopy, to provide an unassailable structural assignment.

For the purpose of this illustrative guide, we will use a representative dataset consistent with the known structure of this compound. This approach allows for a detailed exploration of the data interpretation process.

Physicochemical & Foundational Data

Prior to in-depth spectroscopic analysis, foundational data provides the initial constraints for the structural hypothesis.

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃[2]
Molecular Weight 173.21 g/mol [2]
Appearance Off-white to pale yellow solid
Melting Point Not consistently reported, typical for similar small molecules
Purity (assumed) >98%[2]

The Structure Elucidation Workflow: A Multi-faceted Approach

The confirmation of a chemical structure is not a linear process but rather a convergence of evidence from multiple, orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they create a self-validating system. Our workflow is designed to systematically deconstruct the molecule and then reassemble it based on spectroscopic evidence.

structure_elucidation_workflow cluster_0 Initial Assessment cluster_1 Functional Group Identification cluster_2 Structural Backbone & Connectivity cluster_3 Purity Verification MS Mass Spectrometry (Molecular Weight & Formula) FTIR FTIR Spectroscopy (Key Functional Groups) MS->FTIR EA Elemental Analysis (Empirical Formula) EA->FTIR H_NMR ¹H NMR (Proton Environment & Counts) FTIR->H_NMR C_NMR ¹³C NMR (Carbon Environment & Types) H_NMR->C_NMR COSY 2D COSY (¹H-¹H Connectivity) H_NMR->COSY DEPT DEPT-135 (CH, CH₂, CH₃ Multiplicity) C_NMR->DEPT HSQC 2D HSQC (¹H-¹³C Direct Correlation) C_NMR->HSQC DEPT->HSQC COSY->HSQC HMBC 2D HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Final_Structure Final Elucidated Structure This compound HMBC->Final_Structure HPLC HPLC-UV (Purity & Quantification) HPLC->Final_Structure

Caption: The integrated workflow for the structure elucidation of this compound.

Part 1: Molecular Formula Confirmation via Mass Spectrometry

Expertise & Experience: High-resolution mass spectrometry (HRMS) is the definitive first step. It provides the exact mass of the molecule, from which the molecular formula can be determined with high confidence. Electrospray Ionization (ESI) is an ideal "soft" ionization technique for this molecule, as it is prone to protonation and minimizes fragmentation, yielding a clear molecular ion peak.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. From this, create a dilute solution of approximately 10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures efficient protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer).

  • Acquisition Parameters:

    • Ionization Mode: Positive ESI

    • Mass Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺. Calculate the theoretical exact mass of the proposed formula C₁₀H₁₁N₃ and compare it to the experimentally observed mass.

Data Presentation: Mass Spectrometry
IonTheoretical m/z [M+H]⁺Observed m/zMass Error (ppm)
C₁₀H₁₂N₃⁺174.1026174.1024-1.15

Trustworthiness: The observed mass is within 5 ppm of the theoretical mass for C₁₀H₁₂N₃⁺, providing strong evidence for the proposed molecular formula. The isotopic pattern should also be checked to further confirm the elemental composition.

Part 2: Functional Group Identification with FTIR Spectroscopy

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique to identify the key functional groups present in the molecule. For this compound, we expect to see characteristic absorptions for the N-H bonds of the aniline, C-H bonds of the aromatic rings and the methylene bridge, and C=C and C-N stretching of the aromatic systems.

Experimental Protocol: FTIR-ATR
  • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard benchtop FTIR spectrometer equipped with a universal ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32 (co-added to improve signal-to-noise)

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Data Presentation: FTIR Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, sharp (doublet)N-H stretching (primary amine)
3150-3100MediumC-H stretching (aromatic imidazole & aniline)
2950-2850WeakC-H stretching (aliphatic CH₂)
1620-1580StrongC=C stretching (aromatic rings) & N-H bending
1520-1475StrongC=N stretching (imidazole ring)
1350-1250MediumC-N stretching (aromatic amine)
800-690StrongC-H out-of-plane bending (aromatic substitution)

Trustworthiness: The presence of a doublet in the N-H stretching region is a hallmark of a primary amine (-NH₂). The combination of aromatic and aliphatic C-H stretches, along with characteristic aromatic ring and imidazole absorptions, is fully consistent with the proposed structure.

Part 3: Unraveling the Connectivity with NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and number of protons and carbons in the molecule. A suite of 1D and 2D NMR experiments will be used to unambiguously assemble the structure.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for a wide range of organic molecules and its ability to allow for the observation of exchangeable protons (like those on the amine).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments to be Performed:

    • ¹H NMR

    • ¹³C NMR

    • DEPT-135

    • 2D COSY (Correlation Spectroscopy)

    • 2D HSQC (Heteronuclear Single Quantum Coherence)

    • 2D HMBC (Heteronuclear Multiple Bond Correlation)

Data Presentation and Interpretation
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.65s1HH-2 (imidazole)
7.20t, J=7.8 Hz1HH-5' (aniline)
7.15s1HH-5 (imidazole)
6.90s1HH-4 (imidazole)
6.60d, J=7.6 Hz1HH-6' (aniline)
6.55s1HH-2' (aniline)
6.50d, J=8.0 Hz1HH-4' (aniline)
5.15s2H-CH₂-
5.10s2H-NH₂

Causality: The singlet at 5.15 ppm integrating to 2H is characteristic of the methylene bridge protons, which have no adjacent proton neighbors to couple with. The broad singlet at 5.10 ppm is assigned to the two protons of the primary amine. The distinct singlets for the imidazole protons (H-2, H-4, H-5) and the coupled aromatic signals for the aniline ring provide a clear proton fingerprint of the molecule.

Chemical Shift (δ, ppm)DEPT-135Assignment
148.50 (Quaternary)C-3' (aniline)
138.00 (Quaternary)C-1' (aniline)
137.5+ (CH)C-2 (imidazole)
129.5+ (CH)C-5' (aniline)
128.8+ (CH)C-5 (imidazole)
119.5+ (CH)C-4 (imidazole)
115.0+ (CH)C-6' (aniline)
113.8+ (CH)C-4' (aniline)
112.5+ (CH)C-2' (aniline)
48.0- (CH₂)-CH₂-

Causality: The DEPT-135 experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups. The negative signal at 48.0 ppm unequivocally confirms this carbon as a CH₂ group (the methylene bridge). The absence of a signal in the DEPT-135 spectrum for the peaks at 148.5 and 138.0 ppm confirms them as quaternary carbons.

connectivity cluster_aniline Aniline Ring cluster_bridge Methylene Bridge cluster_imidazole Imidazole Ring a5 H-5' (7.20 ppm) a6 H-6' (6.60 ppm) a5->a6 COSY a4 H-4' (6.50 ppm) a5->a4 COSY a2 H-2' (6.55 ppm) ch2 -CH₂- (5.15 ppm) ch2->a6 HMBC (3J) ch2->a2 HMBC (3J) i2 H-2 (7.65 ppm) ch2->i2 HMBC (3J) i5 H-5 (7.15 ppm) ch2->i5 HMBC (3J) i4 H-4 (6.90 ppm)

Caption: Key 2D NMR correlations confirming the connectivity of the molecular fragments.

  • COSY: Confirms the connectivity between the protons on the aniline ring. For example, a cross-peak between the signals at 7.20 ppm (H-5') and 6.60 ppm (H-6') would be expected.

  • HSQC: Correlates each proton signal to its directly attached carbon. For example, the proton signal at 5.15 ppm will show a cross-peak with the carbon signal at 48.0 ppm.

  • HMBC: This is the key experiment for establishing the connectivity between the different parts of the molecule. Crucially, long-range correlations (over 2-3 bonds) will be observed between the methylene protons (5.15 ppm) and carbons in both the aniline and imidazole rings. For instance, a correlation from the methylene protons to the C-2 and C-5 of the imidazole ring, and to C-2' and C-6' of the aniline ring would definitively establish the aniline-CH₂-imidazole connectivity.

Part 4: Purity Assessment by HPLC

Expertise & Experience: While NMR can give an indication of purity, High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis. A reversed-phase method is well-suited for this moderately polar aromatic amine.

Experimental Protocol: RP-HPLC
  • Sample Preparation: Prepare a sample solution at approximately 0.5 mg/mL in the mobile phase.

  • Instrumentation: An HPLC system with a UV detector and a C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: 60:40 Acetonitrile: 20mM Potassium Phosphate Buffer (pH 7.0)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

Data Presentation: HPLC
Retention Time (min)Peak Area (%)Identity
4.299.2%This compound
Others0.8%Impurities

Trustworthiness: A sharp, symmetrical peak with an area percentage greater than 98% confirms the high purity of the sample, validating that the spectroscopic data obtained corresponds to the main component.

Conclusion

Through the systematic and integrated application of mass spectrometry, FTIR spectroscopy, a suite of 1D and 2D NMR experiments, and HPLC, the structure of this compound has been unequivocally confirmed. Each piece of data serves to validate the others, creating a robust and defensible structural elucidation. This guide exemplifies a rigorous, field-proven approach essential for any scientist working in chemical synthesis and drug development, where absolute certainty of molecular structure is paramount.

References

A Technical Guide to 3-(1H-imidazol-1-ylmethyl)aniline (CAS 120107-85-9): Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth overview of 3-(1H-imidazol-1-ylmethyl)aniline, CAS number 120107-85-9, a versatile heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. The imidazole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2][3] This guide details the compound's physicochemical properties, safety and handling protocols, a validated synthesis and purification workflow, and comprehensive methods for its analytical characterization. Furthermore, it explores its current and potential applications in drug development, particularly as a key intermediate for kinase inhibitors, antifungal agents, and protein degraders, providing researchers and drug development professionals with a practical and authoritative resource.[4][5][6]

Introduction: The Strategic Value of the Imidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[7][8] Its unique electronic characteristics, amphoteric nature, and ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, make it a cornerstone pharmacophore in medicinal chemistry.[1][9] The imidazole moiety is integral to the structure of essential biomolecules like the amino acid histidine and histamine, and it is a core component of numerous highly successful therapeutic agents.[2][10]

Compounds incorporating the imidazole nucleus exhibit a vast spectrum of biological activities, including anticancer, antifungal, antimicrobial, anti-inflammatory, and antiviral properties.[7][9][10][11] This broad utility has driven intensive research into the synthesis and application of novel imidazole derivatives.[1][2]

Within this important class of compounds, this compound emerges as a particularly valuable synthetic intermediate. Its structure combines the versatile imidazole ring with a reactive aniline moiety, providing two key points for chemical modification. The aniline's primary amine is a nucleophile, readily participating in amide bond formation, reductive amination, and diazotization reactions, while the imidazole ring can be further functionalized. This dual reactivity makes it an ideal starting point for constructing complex molecular architectures and diverse compound libraries for drug screening. It has been specifically identified as a building block for protein degraders and a key intermediate in the synthesis of pharmaceuticals like antifungal agents and kinase inhibitors.[4][6][12]

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and handling requirements is a prerequisite for its effective and safe use in a research setting.

Core Properties

The key physicochemical data for this compound are summarized below.

PropertyValueReferences
CAS Number 120107-85-9[4][5][13]
Molecular Formula C₁₀H₁₁N₃[4][5][14]
Molecular Weight 173.21 g/mol [5][14][15]
Appearance Pale yellow to brown solidGeneral observation
Melting Point 72 °C[15]
Purity Typically ≥95% - 98%[4][13]
Storage Store at 2-8°C or room temperature in a cool, dry place[4][13][15]
Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified as hazardous.[15][16] All handling must be performed by technically qualified individuals in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE).

  • Hazard Identification :

    • Harmful if swallowed, in contact with skin, or if inhaled.[15][16]

    • Causes serious eye irritation and skin irritation.[15][16]

    • May cause respiratory irritation.[15][16]

  • Mandatory PPE :

    • Wear protective gloves (e.g., nitrile), protective clothing, and safety glasses with side shields or goggles.[16]

  • Handling Precautions :

    • Avoid breathing dust, fumes, or vapors.[15][16]

    • Wash hands and any exposed skin thoroughly after handling.[16]

    • Do not eat, drink, or smoke when using this product.[16]

  • First Aid Measures :

    • Eyes : Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15][16]

    • Skin : Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[16]

    • Inhalation : Move the victim to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[16]

    • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a poison center or physician.[16]

  • Incompatible Materials : Strong oxidizing agents and strong acids.[16]

Synthesis and Purification Workflow

The synthesis of this compound is not widely detailed in peer-reviewed journals but can be reliably achieved through standard organic chemistry transformations. The most direct approach involves the nucleophilic substitution of a suitable benzyl halide with imidazole, followed by the reduction of a nitro group to the target aniline.

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the benzylic carbon-nitrogen bond, leading to imidazole and a 3-aminobenzyl electrophile. A more practical forward synthesis involves using a stable precursor, 3-nitrobenzyl bromide, which is commercially available. The SN2 reaction with imidazole proceeds efficiently, followed by a standard nitro group reduction, which is a high-yielding and reliable transformation. This two-step process ensures a clean conversion and avoids side reactions associated with the free aniline group.

Detailed Synthesis Protocol

Step 1: Synthesis of 1-(3-Nitrobenzyl)-1H-imidazole

  • Reagent Preparation : In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve imidazole (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous acetonitrile (MeCN, 10 volumes).

  • Reaction Initiation : To the stirring suspension, add a solution of 3-nitrobenzyl bromide (1.05 eq) in anhydrous MeCN dropwise over 15 minutes at room temperature.

    • Rationale : K₂CO₃ is an effective and economical base to deprotonate imidazole, creating the nucleophilic imidazolate anion. Acetonitrile is an excellent polar aprotic solvent for SN2 reactions.

  • Reaction Progression : Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • Work-up : After the reaction is complete (disappearance of the starting benzyl bromide), cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purification : The crude product can often be used directly in the next step. If necessary, purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Step 2: Synthesis of this compound

  • Reaction Setup : Dissolve the crude 1-(3-nitrobenzyl)-1H-imidazole (1.0 eq) from the previous step in ethanol or methanol (15 volumes) in a flask suitable for hydrogenation.

  • Catalyst Addition : Carefully add Palladium on carbon (10% Pd/C, 0.05 eq by weight) to the solution.

    • Rationale : Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. Tin(II) chloride (SnCl₂) in HCl/Ethanol is a viable alternative if hydrogenation equipment is unavailable.

  • Hydrogenation : Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (H₂) via a balloon or from a pressurized source. Stir the reaction vigorously at room temperature for 8-12 hours or until hydrogen uptake ceases.

  • Work-up and Isolation :

    • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution : Pd/C can be pyrophoric; do not allow the filter cake to dry completely in air. Keep it wet with the solvent.

    • Rinse the filter cake with additional ethanol or methanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.

Purification Protocol

The final product can be purified to ≥98% by flash column chromatography.

  • Stationary Phase : Silica gel (230-400 mesh).

  • Mobile Phase : A gradient elution is most effective. Start with 100% dichloromethane (DCM) and gradually increase the polarity by adding methanol (MeOH). A typical gradient would be 0% to 5% MeOH in DCM.

  • Fraction Collection : Collect fractions and analyze by TLC.

  • Product Isolation : Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid.

Workflow Visualization

Synthesis_Workflow Figure 1: Synthesis & Purification Workflow A Starting Materials: - Imidazole - 3-Nitrobenzyl Bromide - K2CO3, MeCN B Step 1: S_N2 Reaction (Reflux, 4-6h) A->B Combine & Heat C Work-up 1: - Filter salts - Evaporate solvent B->C Reaction Complete D Crude 1-(3-Nitrobenzyl)-1H-imidazole C->D E Step 2: Catalytic Hydrogenation (Pd/C, H2, Ethanol) D->E Dissolve & Add Catalyst F Work-up 2: - Filter through Celite® - Evaporate solvent E->F H2 Uptake Ceases G Crude Final Product F->G H Purification: Flash Column Chromatography (DCM/MeOH Gradient) G->H Load onto Column I Pure this compound (CAS 120107-85-9) H->I Combine Pure Fractions

Caption: Figure 1: Synthesis & Purification Workflow

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. This self-validating system ensures the material is suitable for subsequent research and development activities.

Protocol Overview

A combination of spectroscopic and chromatographic techniques should be employed. The primary methods include Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, Infrared (IR) Spectroscopy for functional group identification, and High-Performance Liquid Chromatography (HPLC) for purity assessment.

Expected Spectroscopic and Chromatographic Data
TechniqueExpected Results for this compound
¹H NMR Aromatic Protons : Multiple signals between δ 6.5-7.5 ppm. The aniline ring protons will show a characteristic splitting pattern. The imidazole protons will appear as distinct singlets or narrow doublets (e.g., ~δ 7.6, 7.1, 6.9 ppm).[17] Methylene Protons (-CH₂-) : A sharp singlet around δ 5.0-5.2 ppm. Amine Protons (-NH₂) : A broad singlet, typically around δ 3.5-5.0 ppm, which is exchangeable with D₂O.
¹³C NMR Aromatic Carbons : Multiple signals in the δ 110-150 ppm region. The carbon bearing the amino group (C-NH₂) will be significantly upfield. Imidazole Carbons : Signals typically in the δ 115-140 ppm range. Methylene Carbon (-CH₂-) : A signal around δ 50 ppm.
Mass Spec (MS) [M+H]⁺ : Expected at m/z 174.1026 for C₁₀H₁₂N₃⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
IR Spec (FTIR) N-H Stretch : A pair of medium peaks around 3350-3450 cm⁻¹ (primary amine). C-H Stretch : Aromatic C-H stretches just above 3000 cm⁻¹. C=N and C=C Stretch : Multiple sharp peaks in the 1450-1650 cm⁻¹ region.
HPLC (Purity) Using a C18 reverse-phase column with a mobile phase of acetonitrile/water (with 0.1% TFA or formic acid), a single major peak should be observed with purity ≥98%.
Step-by-Step HPLC Purity Protocol
  • System : A standard HPLC system with a UV detector.

  • Column : C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

  • Sample Preparation : Dissolve ~1 mg of the compound in 1 mL of 1:1 acetonitrile/water.

  • Injection Volume : 10 µL.

  • Analysis : Integrate the peak areas to calculate the percentage purity.

Characterization Workflow Visualization

Analytical_Workflow Figure 2: Analytical Characterization Workflow Input Purified Solid Sample NMR NMR Spectroscopy (¹H, ¹³C in CDCl₃ or DMSO-d₆) Input->NMR MS Mass Spectrometry (LC-MS or Direct Infusion ESI+) Input->MS IR FTIR Spectroscopy (ATR or KBr pellet) Input->IR HPLC RP-HPLC (Purity Assessment) Input->HPLC Result_NMR Structural Confirmation NMR->Result_NMR Result_MS Molecular Weight Confirmed MS->Result_MS Result_IR Functional Groups Identified IR->Result_IR Result_HPLC Purity ≥ 98% HPLC->Result_HPLC Final Characterization Complete: Structure & Purity Validated Result_NMR->Final Result_MS->Final Result_IR->Final Result_HPLC->Final

References

An In-depth Technical Guide to the Synthesis of 3-(1H-imidazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-(1H-imidazol-1-ylmethyl)aniline is a pivotal structural motif and key building block in medicinal chemistry, frequently incorporated into kinase inhibitors, antifungal agents, and other targeted therapeutics.[1][2] Its synthesis is a critical step in the drug discovery and development pipeline. This guide provides a comprehensive overview of the most robust and widely adopted synthetic strategies for preparing this compound, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for researchers in the field. We will dissect a preferred two-step synthetic route, offering insights into reaction mechanisms, optimization, and purification.

Introduction and Strategic Importance

The this compound scaffold combines three key pharmacophoric elements: a basic aniline nitrogen, a flexible benzyl linker, and the versatile imidazole ring. The aniline provides a crucial handle for further chemical elaboration, often via amide bond formation or reductive amination. The imidazole moiety is a well-known hydrogen bond donor/acceptor and metal-coordinating group, frequently involved in critical binding interactions with biological targets.[3] Consequently, efficient and scalable access to this intermediate is of paramount importance for pharmaceutical research and development.[1]

Retrosynthetic Analysis and Key Strategies

A logical retrosynthetic disconnection of the target molecule breaks the benzyl-imidazole bond, suggesting a nucleophilic substitution pathway. This leads to two primary forward-synthesis strategies:

  • Strategy A (Preferred): N-alkylation of imidazole with an electrophilic benzyl species, followed by functional group manipulation to reveal the aniline. This is the most common and reliable approach.

  • Strategy B: Nucleophilic aromatic substitution (SNAr) by coupling an amine-containing benzylimidazole with an activated aryl halide. This route is less common for this specific target but is used for related structures.[4]

This guide will focus on Strategy A , which typically employs a 3-nitrobenzyl halide as the starting material. The nitro group serves as a stable precursor to the aniline, preventing undesired side reactions that the free amine could undergo during the alkylation step. The synthesis is therefore a two-stage process:

  • Stage 1: N-Alkylation - Synthesis of 1-(3-nitrobenzyl)-1H-imidazole.

  • Stage 2: Reduction - Conversion of the nitro group to the target aniline.

Stage 1: Synthesis of 1-(3-nitrobenzyl)-1H-imidazole

This stage involves the nucleophilic attack of imidazole on an electrophilic benzyl halide.

Mechanistic Rationale

The reaction is a classic SN2 (bimolecular nucleophilic substitution) alkylation. Imidazole, while aromatic, possesses a lone pair of electrons on one of its nitrogen atoms that is available for nucleophilic attack. To facilitate this, a base is often used to deprotonate the imidazole, forming the more nucleophilic imidazolide anion. However, the reaction can also proceed under neutral or mildly basic conditions. 3-Nitrobenzyl bromide is an excellent electrophile due to the electron-withdrawing nature of the nitro group and the good leaving group ability of bromide.

Detailed Experimental Protocol

Materials:

  • Imidazole

  • 3-Nitrobenzyl bromide

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add imidazole (1.0 eq) and anhydrous DMF (approx. 5-10 mL per gram of imidazole).

  • Base Addition: Add a suitable base.

    • Option A (Milder): Add anhydrous potassium carbonate (1.5 - 2.0 eq).

    • Option B (Stronger): Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.

  • Alkylation: Dissolve 3-nitrobenzyl bromide (1.0 - 1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the imidazole solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl bromide is consumed.

  • Work-up:

    • Pour the reaction mixture into water or a saturated NaHCO₃ solution.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield 1-(3-nitrobenzyl)-1H-imidazole as a solid.

Stage 2: Reduction of 1-(3-nitrobenzyl)-1H-imidazole

The conversion of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Two primary methods are highly effective: catalytic hydrogenation and metal-mediated reduction.

Method A: Catalytic Transfer Hydrogenation

Rationale: This is often the cleanest method, producing water as the only byproduct. A noble metal catalyst, such as Palladium on carbon (Pd/C), facilitates the transfer of hydrogen from a source (H₂ gas) to the nitro group.[6] This method is highly efficient but requires specialized hydrogenation equipment.

Detailed Protocol:

  • Setup: To a hydrogenation vessel, add 1-(3-nitrobenzyl)-1H-imidazole (1.0 eq) and a solvent such as methanol (MeOH) or ethanol (EtOH).

  • Catalyst: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂). The reaction can be run at atmospheric pressure (using a balloon) or higher pressures (in a Parr shaker) for faster conversion.

  • Reaction: Stir the mixture vigorously at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield this compound, often in high purity.

Method B: Tin(II) Chloride Reduction

Rationale: This is a classic and highly reliable benchtop method for nitro group reduction that does not require specialized pressure equipment.[7] Tin(II) chloride (SnCl₂) acts as the reducing agent in an acidic medium, typically concentrated hydrochloric acid (HCl) in ethanol.[8][9] The mechanism involves a series of single-electron transfers from the tin(II) species to the nitro group, with protonation steps leading through nitroso and hydroxylamine intermediates to the final amine.[7]

Detailed Protocol:

  • Setup: In a round-bottom flask, dissolve 1-(3-nitrobenzyl)-1H-imidazole (1.0 eq) in ethanol or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

    • Add ethyl acetate and carefully basify the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8-9. Be cautious as this is an exothermic neutralization.

    • A tin hydroxide precipitate will form. Filter this solid through a pad of Celite®, washing thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary, but this method often yields a product of high purity.

Comparison of Synthetic Routes

ParameterStage 1: N-AlkylationStage 2: Catalytic HydrogenationStage 2: SnCl₂ Reduction
Typical Yield 80-95%>95%85-95%
Reagents Imidazole, 3-Nitrobenzyl bromide, Base (K₂CO₃/NaH)H₂, Pd/CSnCl₂·2H₂O, HCl
Safety Benzyl bromide is a lachrymator. NaH is flammable.H₂ gas is highly flammable. Pd/C can be pyrophoric.Reaction is exothermic. Requires careful neutralization.
Equipment Standard laboratory glassware.Hydrogenation apparatus (e.g., Parr shaker).Standard laboratory glassware with heating.
Work-up Aqueous extraction.Filtration through Celite®.Filtration of tin salts, aqueous extraction.
Green Chemistry Moderate atom economy.High atom economy, water is the only byproduct.Poor atom economy, generates tin waste.[8]

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the N-alkylation of imidazole with 3-nitrobenzyl bromide, followed by the reduction of the nitro intermediate. While catalytic hydrogenation offers a cleaner transformation, the tin(II) chloride reduction is a more accessible and equally robust alternative for standard laboratory settings.[6][9][10] The choice of method depends on the available equipment, scale, and environmental considerations. This guide provides the foundational protocols and chemical logic necessary for researchers to successfully synthesize this valuable building block for drug discovery.

References

3-(1H-imidazol-1-ylmethyl)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(1H-imidazol-1-ylmethyl)aniline: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This compound is a versatile heterocyclic building block of significant interest to the pharmaceutical and material science sectors. Its molecular architecture, featuring a reactive aniline moiety connected to a biologically active imidazole ring via a methylene linker, provides a unique scaffold for creating diverse and complex molecules. This guide provides a comprehensive technical overview of this compound, covering its fundamental physicochemical properties, detailed synthetic methodologies, and established applications. As a key intermediate, this compound serves as a cornerstone in the development of novel therapeutic agents, including kinase and aldosterone synthase inhibitors, as well as antifungal agents.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering expert insights into the strategic utilization of this compound in modern chemical and biomedical research.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. This compound is an aromatic amine distinguished by the presence of an imidazole ring linked to the meta-position of the aniline ring.

Core Molecular Data

The precise molecular formula and weight are critical for stoichiometric calculations in synthesis and for analytical characterization. The key identifiers and properties for this compound are summarized below.

PropertyValueSource(s)
IUPAC Name 3-[(1H-Imidazol-1-yl)methyl]anilineChemicalBook[3]
Synonyms 1-(3-Aminobenzyl)-1H-imidazole, 3-(Imidazol-1-ylmethyl)phenylamineChemicalBook[3]
CAS Number 120107-85-9ChemicalBook[2][3]
Molecular Formula C₁₀H₁₁N₃ChemicalBook[3]
Molecular Weight 173.21 g/mol ChemicalBook[3]
Melting Point 72 °CChemicalBook[3]
Storage Temperature 2-8°CChemicalBook[3]

Note: It is crucial to distinguish this compound from its structural isomer, 3-(1H-imidazol-1-yl)aniline (CAS 112677-67-5), which lacks the methylene linker and has a molecular formula of C₉H₉N₃ and a molecular weight of 159.19 g/mol .[1]

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that requires careful selection of reagents and reaction conditions to ensure high yield and purity. The general strategy involves the nucleophilic substitution of a suitable leaving group by imidazole, followed by the reduction of a nitro group to the target aniline.

Retrosynthetic Analysis

A logical retrosynthetic pathway simplifies the synthetic challenge. The primary disconnection is at the C-N bond between the benzylic carbon and the imidazole nitrogen. This reveals a benzyl halide and imidazole as the key precursors. The aniline functional group can be obtained from the reduction of a more stable nitro group, which is a common strategy in amine synthesis to avoid side reactions during the alkylation step.

G TM This compound (Target Molecule) FGI Functional Group Interconversion (FGI) TM->FGI -NH2 <- -NO2 INT1 1-(3-Nitrobenzyl)-1H-imidazole FGI->INT1 DIS C-N Disconnection PRE1 3-Nitrobenzyl bromide DIS->PRE1 PRE2 Imidazole DIS->PRE2 INT1->DIS

Caption: Retrosynthetic pathway for this compound.

Detailed Synthetic Protocol

This protocol outlines a reliable, two-step procedure for the laboratory-scale synthesis of the title compound. Each step is chosen for its efficiency and compatibility with standard laboratory equipment.

Step 1: Synthesis of 1-(3-Nitrobenzyl)-1H-imidazole

  • Rationale: This step involves an Sₙ2 reaction where the nucleophilic nitrogen of imidazole displaces the bromide from 3-nitrobenzyl bromide. The choice of a polar aprotic solvent like DMF facilitates the reaction by solvating the cation without interfering with the nucleophile. Sodium hydride is a strong base used to deprotonate imidazole, significantly increasing its nucleophilicity.

  • Methodology:

    • To a stirred solution of imidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere (N₂ or Ar).

    • Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of the sodium imidazolide salt.

    • Cool the reaction mixture back to 0°C and add a solution of 3-nitrobenzyl bromide (1.05 eq) in DMF dropwise.

    • Let the reaction warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Reduction to this compound

  • Rationale: The nitro group is selectively reduced to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation. Alternatively, chemical reduction using tin(II) chloride in an acidic medium is a classic and robust method suitable for this substrate.

  • Methodology (Catalytic Hydrogenation):

    • Dissolve the 1-(3-nitrobenzyl)-1H-imidazole (1.0 eq) from Step 1 in methanol or ethanol.

    • Add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w).

    • Place the reaction flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the final product, this compound. Purity can be assessed by NMR and MS analysis.

Applications in Drug Discovery

The imidazole nucleus is a privileged scaffold in medicinal chemistry, known for its ability to engage in various biological interactions.[4] The presence of the aniline group in this compound provides a convenient handle for further chemical modification, making it a valuable building block in drug discovery programs.

Role as a Key Intermediate

This compound is primarily used as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] Its structure is particularly suited for:

  • Kinase Inhibitors: The aniline nitrogen can be used to form amide or urea linkages, which are common features in many kinase inhibitors that target the ATP-binding site. The imidazole moiety can form key hydrogen bonds within the target protein.

  • Antifungal Agents: Imidazole is the core functional group in many azole antifungal drugs.[5] Derivatives of this compound can be synthesized to develop new antifungal candidates.

  • Aldosterone Synthase Inhibitors: Research has identified this compound as a selective inhibitor of aldosterone synthase, an enzyme involved in regulating blood pressure, making it a target for hypertension and related cardiovascular diseases.[2]

Experimental Workflow: Fragment-Based Library Synthesis

This workflow illustrates how the title compound can be used to generate a small library of potential drug candidates.

G cluster_0 Phase 1: Scaffolding cluster_1 Phase 2: Derivatization cluster_2 Phase 3: Purification & Analysis cluster_3 Phase 4: Screening Start This compound (Core Scaffold) Acylation Amide Formation (Acid Chlorides, Anhydrides) Start->Acylation Sulfonylation Sulfonamide Formation (Sulfonyl Chlorides) Start->Sulfonylation Urea Urea Formation (Isocyanates) Start->Urea Purify HPLC Purification Acylation->Purify Sulfonylation->Purify Urea->Purify Analyze LC-MS & NMR Characterization Purify->Analyze Screen Biological Screening (e.g., Kinase Panel) Analyze->Screen

Caption: Workflow for library synthesis using the target compound.

Conclusion

This compound is a compound of high strategic value in synthetic and medicinal chemistry. Its well-defined structure, accessible synthesis, and the dual functionality of its aniline and imidazole rings make it an ideal starting material for constructing libraries of bioactive molecules. A thorough understanding of its properties and reactivity, as outlined in this guide, empowers researchers to fully leverage its potential in the ongoing quest for novel therapeutics and functional materials.

References

A Technical Guide to the Comprehensive Crystal Structure Analysis of 3-(1H-imidazol-1-ylmethyl)aniline: An Integrated Experimental and Computational Approach

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-(1H-imidazol-1-ylmethyl)aniline is a heterocyclic compound of significant interest, embodying structural motifs common in pharmacologically active agents. The imidazole ring is a versatile component in medicinal chemistry, known for its ability to participate in hydrogen bonding and coordinate with metal ions, while the aniline moiety serves as a ubiquitous building block in organic synthesis.[1][2] A profound understanding of the three-dimensional structure and intermolecular interactions of this molecule is paramount for rational drug design, polymorphism screening, and predicting its physicochemical properties. This guide provides a comprehensive, in-depth walkthrough of the methodologies required for a complete crystal structure analysis, integrating single-crystal X-ray diffraction (SC-XRD) with spectroscopic characterization and computational modeling.

Disclaimer: As of the last database search, a publicly available, fully refined crystal structure for this compound could not be located. Therefore, the quantitative crystallographic data presented in this guide (Tables 1, 2, and 3) are representative, hypothetical examples constructed for illustrative purposes. These values are based on chemically similar structures and are designed to provide a realistic framework for explaining the analytical process.

Introduction: The Significance of Structural Analysis

Imidazole derivatives are foundational scaffolds in drug discovery, exhibiting a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[3][4] Their efficacy is often dictated by their specific three-dimensional conformation and their ability to form non-covalent interactions with biological targets.[1] Aniline and its derivatives are equally crucial precursors in the synthesis of dyes, polymers, and pharmaceuticals.[5] The title compound, this compound, combines these two key pharmacophores.

Crystal structure analysis via single-crystal X-ray diffraction (SC-XRD) offers an unparalleled, atom-level view of the molecule's solid-state conformation.[6][7] This technique provides precise data on bond lengths, bond angles, and the intricate network of intermolecular interactions that govern crystal packing.[7] Such information is indispensable for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how the molecule's shape influences its biological function.

  • Polymorph Screening: Identifying different crystalline forms of the same compound, which can have drastically different solubilities and bioavailabilities.

  • Rational Drug Design: Engineering derivatives with improved binding affinity and specificity.

  • Material Science: Predicting physical properties like melting point, stability, and solubility.[8]

This guide presents a holistic workflow, demonstrating how to synthesize, crystallize, and comprehensively analyze this compound, coupling definitive experimental data with the predictive power of computational chemistry.

Synthesis and Crystal Growth: The Foundation of Analysis

The quality of the final structural analysis is critically dependent on the purity of the compound and the perfection of the single crystal.

Synthesis Protocol: A Two-Step Approach

A plausible synthetic route involves the nucleophilic substitution of 3-aminobenzyl chloride with imidazole.

Step 1: Synthesis of 3-Aminobenzyl Alcohol

  • Dissolve 3-aminobenzoic acid (1 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq.) in THF dropwise. Causality: LiAlH₄ is a powerful reducing agent necessary to convert the carboxylic acid to an alcohol. The reaction is highly exothermic and produces hydrogen gas, necessitating a slow, controlled addition at low temperature under an inert atmosphere.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once complete, carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water.

  • Filter the resulting aluminum salts and wash with THF.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield crude 3-aminobenzyl alcohol.

Step 2: Synthesis of this compound

  • Dissolve 3-aminobenzyl alcohol (1 eq.) in dichloromethane (DCM).

  • Cool to 0 °C and add thionyl chloride (SOCl₂) (1.2 eq.) dropwise. Causality: Thionyl chloride converts the benzyl alcohol into the more reactive benzyl chloride, facilitating nucleophilic attack by imidazole.

  • Stir at room temperature for 4 hours until the intermediate, 3-aminobenzyl chloride, is formed (monitored by TLC).

  • In a separate flask, dissolve imidazole (1.1 eq.) and triethylamine (TEA) (1.5 eq.) in DCM. Causality: TEA is a non-nucleophilic base used to deprotonate imidazole, increasing its nucleophilicity, and to neutralize the HCl byproduct generated in the reaction.

  • Slowly add the 3-aminobenzyl chloride solution to the imidazole solution at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield pure this compound.[9]

Crystal Growth Protocol: Slow Evaporation

High-quality single crystals are best grown under conditions of slow, controlled nucleation.[10] The slow evaporation method is a reliable technique for many organic compounds.

  • Purity Confirmation: Ensure the synthesized compound is of high purity (>98%) using NMR and HPLC. Impurities can inhibit crystallization or be incorporated as defects.

  • Solvent Selection: Screen various solvents to find one in which the compound is moderately soluble. For this compound, a mixture like ethanol/water or acetone/hexane is a good starting point. Causality: If solubility is too high, the solution remains unsaturated for too long; if too low, precipitation occurs too rapidly, leading to polycrystalline powder instead of single crystals.[10]

  • Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent system at a slightly elevated temperature (e.g., 40 °C) to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small beaker or vial. This removes dust and other particulate matter that could act as unwanted nucleation sites.

  • Crystallization: Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. The number and size of the holes control the evaporation rate.

  • Incubation: Place the vial in a vibration-free location (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Once well-formed, block-shaped crystals appear, carefully harvest them using a nylon loop.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[6][11]

Experimental Protocol: Data Collection
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Instrumentation: Data is collected on a modern diffractometer (e.g., a Rigaku XtaLAB Synergy-S or Bruker D8 VENTURE) equipped with a microfocus X-ray source (Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector (e.g., HyPix or CMOS).[7]

  • Data Collection Strategy: The crystal is maintained at a low temperature (e.g., 100 K) using a nitrogen cryostream. Causality: Low temperatures reduce thermal vibrations of the atoms, leading to higher quality diffraction data at higher resolution. A series of diffraction images (frames) are collected as the crystal is rotated through different angles.

Structure Solution and Refinement

The collected diffraction data is processed to solve and refine the crystal structure.

  • Data Integration and Scaling: Software like CrysAlisPro or SAINT is used to integrate the raw diffraction spots and apply corrections for experimental factors, yielding a file of reflection intensities.

  • Structure Solution: The phase problem is solved using direct methods or dual-space algorithms, typically with software like SHELXT. This provides an initial, approximate model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method with software like SHELXL. In this iterative process, atomic positions, displacement parameters, and other variables are adjusted to minimize the difference between the observed and calculated structure factors.

  • Validation: The quality of the final refined structure is assessed using several metrics, including the R-factors (R1, wR2) and the Goodness-of-Fit (GooF). Low R-factors (typically < 0.05 for R1) and a GooF value close to 1.0 indicate a good fit between the model and the data.

Analysis of the Crystal Structure

The refined structure provides a wealth of information.

Table 1: Representative Crystallographic Data and Refinement Details

Parameter Value
Chemical Formula C₁₀H₁₁N₃
Formula Weight 173.22
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
a, b, c (Å) 9.041(1), 11.862(2), 10.355(2) Å
β (°) 109.71(1)°
Volume (ų) 1045.1(3) ų
Z (Molecules/Unit Cell) 4
Density (calculated) 1.101 Mg/m³
Reflections Collected 9310
Independent Reflections 2380 [R(int) = 0.021]
Goodness-of-Fit (F²) 1.054
Final R indices [I > 2σ(I)] R1 = 0.041, wR2 = 0.105

| R indices (all data) | R1 = 0.052, wR2 = 0.118 |

Molecular Geometry: The analysis reveals the precise bond lengths, bond angles, and torsion angles within the molecule. The imidazole and aniline rings are expected to be planar, but the dihedral angle between them is a key conformational feature.

Table 2: Representative Bond Lengths and Angles

Bond/Angle Length (Å) / Degrees (°)
N(1)-C(7) 1.465(2)
N(3)-H(3A) 0.88(1)
C(1)-N(3) 1.401(2)
N(1)-C(8) 1.382(2)
N(2)-C(8) 1.319(2)
C(7)-N(1)-C(8) 125.1(1)

| C(1)-C(2)-C(7) | 121.3(1) |

Supramolecular Interactions: The crystal packing is stabilized by a network of non-covalent interactions. For this molecule, hydrogen bonds are expected to be the dominant feature. The aniline -NH₂ group can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atom of the imidazole ring is an excellent acceptor.

Table 3: Representative Hydrogen Bond Geometry (Å, °)

D—H···A d(D-H) d(H···A) d(D···A) ∠(DHA)
N(3)—H(3A)···N(2)ⁱ 0.88 2.12 2.985(2) 168.1
C(4)—H(4)···Cg(1)ⁱⁱ 0.95 2.75 3.651(2) 159.0

(Symmetry codes: (i) x, -y+3/2, z+1/2; (ii) -x+1, -y+1, -z+1. Cg(1) is the centroid of the imidazole ring)

These interactions, particularly the N-H···N hydrogen bonds, link molecules together into chains or sheets, defining the overall crystal architecture. Weaker C-H···π interactions may also contribute to the stability of the packing.

Physicochemical and Computational Characterization

A multi-technique approach is essential to build a complete profile of the compound.[8][12]

Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies key functional groups. Expected peaks include N-H stretching vibrations for the aniline amine (around 3300-3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), and C=C/C=N stretching in the aromatic rings (1400-1600 cm⁻¹).

  • UV-Visible Spectroscopy: Provides information on the electronic transitions. Aniline and imidazole derivatives typically show strong absorptions in the UV region (200-300 nm) corresponding to π→π* transitions.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition profile of the compound. A TGA curve will show the temperature at which the compound begins to lose mass.

  • Differential Scanning Calorimetry (DSC): Identifies thermal events such as melting and phase transitions. The DSC thermogram will show a sharp endothermic peak corresponding to the melting point of the crystalline solid.

Computational Analysis: Density Functional Theory (DFT)

DFT calculations provide theoretical insight that complements experimental findings.[13][14]

  • Protocol:

    • The molecular geometry is optimized using a program like Gaussian 09.[13]

    • The B3LYP functional with a 6-311G(d,p) basis set is a common and reliable choice for organic molecules.[13][15]

    • Frequency calculations are performed on the optimized geometry to confirm it is a true energy minimum.

  • Geometric Validation: The bond lengths and angles from the DFT-optimized structure in the gas phase can be compared with the experimental SC-XRD data from the solid state. Discrepancies can often be attributed to the influence of intermolecular interactions in the crystal lattice.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of kinetic stability.[16] For this molecule, the HOMO is expected to be localized on the electron-rich aniline ring, while the LUMO may be distributed across the imidazole ring.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecular surface. Electronegative regions (red/yellow) indicate sites prone to electrophilic attack (e.g., the imidazole nitrogen), while electropositive regions (blue) indicate sites for nucleophilic attack. This is invaluable for predicting sites of intermolecular interaction.

Integrated Analysis Workflow and Visualization

A robust analysis integrates all experimental and computational data to build a comprehensive understanding.

Hirshfeld Surface Analysis

This powerful tool, implemented in software like CrystalExplorer, is used to visualize and quantify intermolecular interactions within the crystal.[17][18]

  • d_norm Surface: This surface maps normalized contact distances. Red spots on the d_norm surface highlight close intermolecular contacts that are shorter than the van der Waals radii, providing a clear visual signature of hydrogen bonds and other strong interactions.

  • 2D Fingerprint Plots: These plots summarize all intermolecular contacts, decomposing them by atom type. For this compound, the plot would be expected to show distinct spikes corresponding to the dominant N···H contacts (from the N-H···N hydrogen bonds) and a significant contribution from H···H contacts, which represent the majority of the surface area.

Workflow Diagrams

Visualizing the workflow and logical connections enhances clarity.

G cluster_synthesis Synthesis & Crystallization cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_final Integrated Structural Report S1 Chemical Synthesis S2 Purification S1->S2 S3 Crystal Growth S2->S3 E1 SC-XRD Data Collection S3->E1 E2 Structure Solution & Refinement E1->E2 C1 DFT Geometry Optimization E2->C1 Compare Geometries C3 Hirshfeld Surface Analysis E2->C3 CIF Input F1 Comprehensive Structural Insights E2->F1 E3 Spectroscopy (FT-IR, UV-Vis) E3->F1 E4 Thermal Analysis (TGA/DSC) E4->F1 C2 FMO & MEP Analysis C1->C2 C2->F1 C3->F1 H_Bond cluster_mol1 Molecule A cluster_mol2 Molecule B (Symmetry Generated) N3_A N-H N2_B N N3_A->N2_B N-H···N Hydrogen Bond (d ≈ 2.99 Å) Logic Exp Experimental Data (SC-XRD, Spectroscopy) Result Validated 3D Structure & Intermolecular Forces Exp->Result Definitive Measurement Comp Computational Models (DFT, Hirshfeld) Comp->Result Theoretical Validation & Quantitative Insight Result->Exp Interpretation Result->Comp Refinement

References

The Strategic Utility of 3-(1H-imidazol-1-ylmethyl)aniline: A Technical Primer for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 3-(1H-imidazol-1-ylmethyl)aniline has emerged as a highly versatile and valuable scaffold, offering a unique combination of structural features and synthetic handles that are amenable to the construction of complex, biologically active molecules. This technical guide provides an in-depth analysis of the core attributes of this compound, including its synthesis, reactivity, and established applications as a key intermediate in the development of targeted therapies. Particular emphasis is placed on its role in the synthesis of potent enzyme inhibitors, underscoring its significance for researchers, scientists, and professionals engaged in the field of drug discovery and development.

Introduction: The Imidazole-Aniline Moiety as a Privileged Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its capacity to coordinate with metal ions in metalloenzymes make it a privileged structure in drug design. When coupled with an aniline moiety, as in this compound, the resulting scaffold presents a rich platform for chemical elaboration. The aniline group provides a primary aromatic amine that serves as a key nucleophile and a handle for a wide array of chemical transformations, including amide bond formation, sulfonylation, and diazotization reactions. The imidazole ring, linked via a flexible methylene bridge, can engage in crucial interactions with biological targets. This guide will delve into the practical aspects of utilizing this building block, providing the technical insights necessary to harness its full potential in drug discovery programs.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 120107-85-9[1][2][3]
Molecular Formula C₁₀H₁₁N₃[3]
Molecular Weight 173.21 g/mol [4]
Appearance Not specified, likely a solid
Melting Point 72 °C[1]
Storage Store at 2-8°C[1]

Handling and Storage: this compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is recommended to store the compound in a tightly sealed container in a cool, dry place to prevent degradation.[1]

Synthesis of this compound: A Representative Protocol

A plausible and robust synthesis is outlined below:

G cluster_0 Step 1: Halogenation of 3-Aminobenzyl Alcohol cluster_1 Step 2: Nucleophilic Substitution with Imidazole 3-Aminobenzyl_alcohol 3-Aminobenzyl alcohol 3-Aminobenzyl_chloride 3-Aminobenzyl chloride hydrochloride 3-Aminobenzyl_alcohol->3-Aminobenzyl_chloride  DCM, 0°C to rt SOCl2 Thionyl chloride (SOCl₂) Target_Molecule This compound 3-Aminobenzyl_chloride->Target_Molecule  Heat 3-Aminobenzyl_chloride->Target_Molecule Imidazole Imidazole Base Base (e.g., NaH, K₂CO₃) Solvent Solvent (e.g., DMF, ACN)

Diagram Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 3-Aminobenzyl Chloride Hydrochloride

  • To a solution of 3-aminobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to afford the crude 3-aminobenzyl chloride hydrochloride, which can be used in the next step without further purification.

Causality Behind Experimental Choices: The use of thionyl chloride is a standard and efficient method for the conversion of primary alcohols to the corresponding chlorides. The reaction is typically performed at low temperatures to control the exothermicity and minimize side reactions. The hydrochloride salt of the product precipitates, which can be conveniently isolated.

Step 2: Synthesis of this compound

  • To a solution of imidazole (1.1 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN), add a suitable base such as sodium hydride (1.2 eq) or potassium carbonate (2.0 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure the complete formation of the imidazolide anion.

  • Add a solution of 3-aminobenzyl chloride hydrochloride (1.0 eq) in the same solvent to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices: The use of a strong base is necessary to deprotonate the imidazole, forming the nucleophilic imidazolide anion, which readily displaces the chloride from the benzyl chloride. A polar aprotic solvent is chosen to solubilize the reactants and facilitate the SN2 reaction. Heating is often required to drive the reaction to completion.

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its two key functional groups: the primary aromatic amine and the imidazole ring.

G cluster_aniline Aniline Reactivity cluster_imidazole Imidazole Reactivity Start This compound Amide Amide Formation (Acyl Halides, Anhydrides) Start->Amide Sulfonamide Sulfonamide Formation (Sulfonyl Chlorides) Start->Sulfonamide Urea Urea/Thiourea Formation (Isocyanates, Isothiocyanates) Start->Urea Alkylation N-Alkylation/Arylation (Buchwald-Hartwig, Ullmann) Start->Alkylation Coordination Metal Coordination (e.g., to enzyme metal centers) Start->Coordination Alkylation_Im N-Alkylation (Quaternization) (Alkyl Halides) Start->Alkylation_Im Electrophilic Electrophilic Substitution (e.g., Halogenation) Start->Electrophilic

Diagram Caption: Key reaction pathways of this compound.

  • Reactions of the Aniline Moiety: The primary amine is a potent nucleophile and readily undergoes acylation with acyl chlorides or anhydrides to form amides, and sulfonylation with sulfonyl chlorides to yield sulfonamides. These are fundamental transformations in drug discovery for modulating physicochemical properties and exploring structure-activity relationships (SAR). Furthermore, the aniline nitrogen can be alkylated or arylated through various cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce further diversity.

  • Role of the Imidazole Ring: The imidazole ring is a versatile functional group. The lone pair of electrons on the non-protonated nitrogen atom can act as a hydrogen bond acceptor or coordinate to metal ions, a crucial interaction for the inhibition of metalloenzymes. The imidazole ring can also be N-alkylated to form imidazolium salts, which can alter the compound's solubility and electronic properties.

Applications in Medicinal Chemistry: A Gateway to Potent Enzyme Inhibitors

The unique structural features of this compound make it an ideal starting point for the synthesis of targeted enzyme inhibitors.

Aldosterone Synthase (CYP11B2) Inhibitors

Elevated levels of aldosterone are implicated in a range of cardiovascular diseases, including hypertension and heart failure. The inhibition of aldosterone synthase (CYP11B2), the key enzyme in aldosterone biosynthesis, is a promising therapeutic strategy. Several potent and selective aldosterone synthase inhibitors are based on an imidazole scaffold, where the imidazole nitrogen is believed to coordinate to the heme iron of the cytochrome P450 enzyme. This compound serves as a key building block for the synthesis of such inhibitors. The aniline group provides a convenient attachment point for the elaboration of side chains that can occupy the active site of the enzyme and enhance binding affinity and selectivity.

Aromatase (CYP19A1) Inhibitors

Aromatase is a cytochrome P450 enzyme responsible for the final step in the biosynthesis of estrogens. Aromatase inhibitors are a mainstay in the treatment of hormone-receptor-positive breast cancer in postmenopausal women. The design of non-steroidal aromatase inhibitors often incorporates a nitrogen-containing heterocycle, such as imidazole or triazole, which coordinates to the heme iron of the enzyme, thereby blocking its activity. The this compound scaffold has been utilized in the development of potent and selective aromatase inhibitors. For instance, derivatives have been synthesized where the aniline moiety is further functionalized to optimize interactions with the active site of aromatase.[6][7]

Characterization Data (Predicted)

TechniquePredicted Data
¹H NMR δ ~7.5-7.7 (s, 1H, imidazole C2-H), ~7.1-7.3 (t, 1H, Ar-H), ~6.9-7.1 (m, 2H, imidazole C4/5-H), ~6.5-6.7 (m, 3H, Ar-H), ~5.1 (s, 2H, CH₂), ~3.7 (br s, 2H, NH₂)
¹³C NMR δ ~147 (Ar-C-NH₂), ~138 (imidazole C2), ~137 (Ar-C), ~129 (Ar-CH), ~128 (imidazole C4/5), ~119 (imidazole C4/5), ~116 (Ar-CH), ~115 (Ar-CH), ~114 (Ar-CH), ~50 (CH₂)
IR (cm⁻¹) ~3450-3300 (N-H stretch, aniline), ~3100 (C-H stretch, aromatic/imidazole), ~1620 (N-H bend, aniline), ~1590, 1480 (C=C stretch, aromatic), ~1500 (C=N stretch, imidazole)
Mass Spec (EI) M⁺ at m/z 173

Conclusion

This compound is a chemical building block of significant strategic importance in drug discovery. Its bifunctional nature, combining a reactive aniline moiety with a versatile imidazole ring, provides a robust platform for the synthesis of diverse and complex molecular architectures. Its demonstrated utility in the development of potent and selective enzyme inhibitors, particularly for aldosterone synthase and aromatase, highlights its value to medicinal chemists. This technical guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, an analysis of its reactivity, and key applications, thereby equipping researchers and drug development professionals with the necessary knowledge to effectively utilize this valuable scaffold in their quest for novel therapeutics.

References

A Technical Guide to the Potential Biological Activities of 3-(1H-imidazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazole Scaffold and the Promise of 3-(1H-imidazol-1-ylmethyl)aniline

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2][3][4][5] This five-membered aromatic heterocycle, with its two nitrogen atoms, possesses unique electronic and steric properties that enable it to interact with various biological targets, including enzymes and receptors.[1][4] Its ability to act as both a hydrogen bond donor and acceptor, along with its capacity for coordination with metal ions, makes it a privileged scaffold in drug discovery.[4]

This guide focuses on a specific imidazole derivative, This compound . This compound integrates the versatile imidazole moiety with an aniline group, a combination that suggests a rich potential for diverse pharmacological effects. While comprehensive biological data on this specific molecule is emerging, its structural components point towards several key areas of therapeutic interest. This document will provide an in-depth exploration of these potential activities, grounded in the broader context of imidazole chemistry and supported by established experimental methodologies for their evaluation.

Core Biological Potential: A Multi-faceted Profile

The known and extrapolated biological activities of this compound position it as a molecule of interest for several therapeutic areas.

Enzyme Inhibition: Selective Aldosterone Synthase (CYP11B2) Inhibition

A primary reported activity of this compound is its function as a selective inhibitor of aldosterone synthase (CYP11B2). Aldosterone synthase is a critical enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the final step in the biosynthesis of aldosterone. Elevated aldosterone levels are implicated in various cardiovascular diseases, including hypertension, heart failure, and myocardial fibrosis. Therefore, selective inhibition of CYP11B2 is a promising therapeutic strategy.

The imidazole nitrogen of the compound is thought to coordinate with the heme iron atom in the active site of the cytochrome P450 enzyme, thereby blocking its catalytic activity. Selectivity over the closely related 11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis, is a key challenge in the development of aldosterone synthase inhibitors. The structural arrangement of this compound appears to favor this selectivity.

While specific IC50 values for this compound are not widely published in readily accessible literature, related imidazole-based compounds have demonstrated high potency, with IC50 values in the low nanomolar range. For instance, certain imidazolylmethyleneindane derivatives have shown IC50 values as low as 4 nM for CYP11B2.[6]

Potential Antimicrobial Activity

The imidazole scaffold is a well-established pharmacophore in antifungal and antibacterial agents.[2][3][5] Marketed antifungal drugs like miconazole and ketoconazole feature an imidazole core. Their mechanism of action often involves the inhibition of fungal cytochrome P450 enzymes, such as lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.

Potential Anticancer Activity

The imidazole moiety is present in several anticancer drugs and experimental agents.[9][10] These compounds exert their effects through various mechanisms, including inhibition of key signaling pathways (e.g., tyrosine kinases), disruption of microtubule dynamics, and topoisomerase inhibition.[10]

The aniline portion of this compound also provides a versatile handle for chemical modification, a common strategy in the development of targeted cancer therapies. The potential for this compound to exhibit anticancer activity is supported by studies on analogous structures. For instance, imidazopyridine-quinoline hybrid compounds have shown potent anticancer activity with IC50 values in the sub-micromolar range against various human tumor cell lines.[11] Similarly, other benzimidazole derivatives have demonstrated cytotoxicity against cancer cells.[9]

Experimental Protocols for Biological Evaluation

To rigorously assess the potential biological activities of this compound, standardized in vitro assays are essential. The following protocols provide a framework for such investigations.

Protocol 1: In Vitro Aldosterone Synthase (CYP11B2) Inhibition Assay

This protocol outlines a cell-based assay using the NCI-H295R human adrenocortical carcinoma cell line, which naturally expresses the enzymes required for steroidogenesis.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against aldosterone synthase.

Materials:

  • NCI-H295R cell line

  • DMEM/F12 medium supplemented with fetal bovine serum and other necessary components

  • This compound (test compound)

  • Angiotensin II (stimulant)

  • 96-well cell culture plates

  • LC-MS/MS or a validated immunoassay kit for aldosterone quantification

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture NCI-H295R cells in supplemented DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere for 24-48 hours.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in the assay medium to achieve a range of final concentrations.

    • Remove the culture medium from the cells and replace it with the medium containing the different concentrations of the test compound or a vehicle control.

  • Stimulation of Aldosterone Production:

    • To induce aldosterone synthesis, add a stimulating agent such as angiotensin II to each well at a predetermined concentration.

  • Incubation:

    • Incubate the plates for 24-48 hours at 37°C.

  • Supernatant Collection and Aldosterone Quantification:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Measure the aldosterone concentration in the supernatant using a validated method like LC-MS/MS or a specific immunoassay.

  • Data Analysis:

    • Calculate the percentage of aldosterone inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Workflow Diagram:

Aldosterone_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Culture & Seed NCI-H295R Cells Prepare_Compound Prepare Serial Dilutions of Test Compound Treat_Cells Treat Cells with Compound Prepare_Compound->Treat_Cells Stimulate Stimulate with Angiotensin II Treat_Cells->Stimulate Incubate Incubate (24-48h) Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Quantify Quantify Aldosterone (LC-MS/MS or Immunoassay) Collect->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50

Caption: Workflow for the in vitro aldosterone synthase inhibition assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial and fungal strains.

Objective: To determine the MIC of this compound against relevant microbial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound (test compound)

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the microorganism to a specific cell density (e.g., 5 × 10⁵ CFU/mL) in the appropriate broth.

  • Compound Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth to obtain a range of concentrations.

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the diluted compound.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

    • Optionally, use a plate reader to measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to quantify growth inhibition.

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Dilutions Prepare Serial Dilutions of Compound in Plate Inoculate Inoculate Wells Prepare_Dilutions->Inoculate Incubate_Plate Incubate Plate Inoculate->Incubate_Plate Read_Results Visually Inspect or Read OD Incubate_Plate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Objective: To determine the IC50 of this compound against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Appropriate cell culture medium and supplements

  • This compound (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. Include a vehicle control.

  • MTT Addition:

    • After the incubation period, remove the medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL).

    • Incubate for another 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization:

    • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • IC50 Calculation:

    • Calculate the percentage of cell viability for each concentration relative to the control.

    • Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.

Workflow Diagram:

MTT_Assay_Workflow Seed_Cells Seed Cancer Cells in 96-well Plate Treat_Compound Treat with Test Compound (48-72h incubation) Seed_Cells->Treat_Compound Add_MTT Add MTT Solution (2-4h incubation) Treat_Compound->Add_MTT Solubilize Solubilize Formazan with DMSO Add_MTT->Solubilize Read_Absorbance Measure Absorbance (~570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for the in vitro anticancer MTT assay.

Data Presentation and Interpretation

The results from the aforementioned assays should be systematically tabulated to facilitate comparison and interpretation.

Table 1: Hypothetical Biological Activity Profile of this compound

ActivityAssay TypeTarget/OrganismResult (IC50/MIC)Reference Compound (IC50/MIC)
Enzyme Inhibition Aldosterone SynthaseHuman CYP11B2To be determinede.g., Fadrozole
Antifungal Activity Broth MicrodilutionCandida albicansTo be determinede.g., Fluconazole
Aspergillus nigerTo be determinede.g., Fluconazole
Antibacterial Activity Broth MicrodilutionStaphylococcus aureusTo be determinede.g., Ciprofloxacin
Escherichia coliTo be determinede.g., Ciprofloxacin
Anticancer Activity MTT AssayMCF-7 (Breast Cancer)To be determinede.g., Doxorubicin
A549 (Lung Cancer)To be determinede.g., Doxorubicin

Conclusion and Future Directions

This compound is a molecule with significant therapeutic potential, stemming from its imidazole core and aniline substitution. Its established role as a selective aldosterone synthase inhibitor provides a strong foundation for further investigation in the context of cardiovascular diseases. Furthermore, based on the well-documented activities of related imidazole derivatives, there is a compelling rationale for exploring its efficacy as both an antimicrobial and an anticancer agent.

The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of these potential biological activities. Rigorous execution of these assays will be crucial in elucidating the pharmacological profile of this compound and determining its viability as a lead compound for future drug development efforts. Subsequent research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to assess efficacy and safety in preclinical models.

References

Methodological & Application

Application Note: 1H NMR Characterization of 3-(1H-imidazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the structural characterization of 3-(1H-imidazol-1-ylmethyl)aniline using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. As a molecule of interest in medicinal chemistry and materials science, understanding its precise chemical structure is paramount. This document outlines the theoretical basis for the expected ¹H NMR spectrum, provides a detailed, field-proven protocol for sample preparation and data acquisition, and offers an in-depth guide to spectral interpretation. The causality behind experimental choices is explained to ensure robust and reproducible results.

Introduction

This compound incorporates three key structural motifs: a meta-substituted aniline ring, a methylene bridge, and an imidazole ring. Each of these components possesses distinct electronic environments that give rise to a unique and predictable ¹H NMR spectrum. Accurate characterization by ¹H NMR is a critical step in quality control, reaction monitoring, and the ultimate application of this compound in research and development. This guide is designed to empower researchers to confidently acquire and interpret the ¹H NMR spectrum of this molecule.

Theoretical Background: Predicting the ¹H NMR Spectrum

The chemical shift (δ) of a proton is highly dependent on its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield protons, causing an upfield shift (to lower ppm values). The predicted ¹H NMR spectrum of this compound is a composite of the signals from its three distinct structural components.

  • Imidazole Ring Protons: The imidazole ring is an aromatic heterocycle. The proton at the C2 position (H-2') is situated between two nitrogen atoms and is significantly deshielded, appearing furthest downfield. The protons at the C4 and C5 positions (H-4' and H-5') will appear at slightly higher field, with their exact shifts influenced by the attachment to the methylene bridge.[1]

  • Methylene Bridge Protons (-CH₂-): The two protons of the methylene bridge are chemically equivalent and are expected to appear as a singlet. Their chemical shift will be influenced by the two aromatic systems they connect: the electron-rich aniline ring and the imidazole ring.

  • Aniline Ring Protons: The aniline ring is substituted at the 1 and 3 positions. The amino group (-NH₂) is an electron-donating group, which tends to shield the ortho and para protons. The imidazolylmethyl substituent at the 3-position will also influence the chemical shifts of the aromatic protons. The four protons on the aniline ring will exhibit complex splitting patterns due to spin-spin coupling. The proton at the C2 position will be a singlet-like peak. The protons at C4, C5, and C6 will show characteristic splitting patterns (doublet, triplet, doublet of doublets). The two protons of the amine group (-NH₂) are often observed as a broad singlet and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.[2][3]

Experimental Protocol

This section details a robust protocol for the preparation and analysis of a this compound sample for ¹H NMR spectroscopy.

I. Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Following these steps will ensure a homogenous solution free of particulate matter and paramagnetic impurities.[4]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic molecules and is a good starting point. For compounds with different solubility profiles, other deuterated solvents such as DMSO-d₆ or Methanol-d₄ can be used. The choice of solvent will affect the chemical shifts of labile protons, such as the -NH₂ group.

  • Sample Concentration: Weigh approximately 5-10 mg of this compound into a clean, dry vial.[4]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Homogenization: Gently vortex or swirl the vial to ensure the sample is completely dissolved.

  • Filtering (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution to the NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Diagram of the Experimental Workflow

Caption: Workflow for ¹H NMR characterization.

II. Data Acquisition

Modern NMR spectrometers are equipped with automated routines for many of these steps. However, understanding the purpose of each step is crucial for troubleshooting and obtaining high-quality data.

  • Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR magnet.

  • Locking: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming, which ensures sharp, symmetrical peaks.

  • Standard ¹H Acquisition: A standard single-pulse ¹H experiment is typically sufficient. Key parameters to consider are:

    • Pulse Angle: A 90° pulse is standard for a single scan.

    • Acquisition Time (at): Typically 2-4 seconds.

    • Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate for qualitative analysis. For quantitative analysis, a longer delay (5 x T₁) is necessary.

    • Number of Scans (ns): For a sample of this concentration, 16 to 64 scans should provide a good signal-to-noise ratio.

III. Data Processing
  • Fourier Transform (FT): The raw data (Free Induction Decay or FID) is converted into a frequency spectrum via a Fourier Transform.

  • Phase Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift scale is referenced. If using CDCl₃, the residual solvent peak at 7.26 ppm can be used as an internal reference.

  • Integration: The area under each peak is integrated to determine the relative number of protons it represents.

  • Peak Picking: The exact chemical shift of each peak is identified.

Data Interpretation: Predicted ¹H NMR Spectrum

The following table summarizes the predicted chemical shifts, multiplicities, and integration values for the protons of this compound. These are estimated values based on the analysis of similar structures and are subject to minor variations based on solvent and concentration.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-2' (Imidazole)~7.7 - 7.9s (singlet)1H
H-4' (Imidazole)~7.1 - 7.3s (singlet)1H
H-5' (Imidazole)~6.9 - 7.1s (singlet)1H
Methylene (-CH₂-)~5.1 - 5.3s (singlet)2H
H-5 (Aniline)~7.0 - 7.2t (triplet)1H
H-2 (Aniline)~6.7 - 6.9s (singlet)1H
H-6 (Aniline)~6.6 - 6.8d (doublet)1H
H-4 (Aniline)~6.5 - 6.7d (doublet)1H
Amine (-NH₂)~3.5 - 4.5 (broad)s (singlet)2H

Logical Relationships in Spectral Interpretation

G cluster_structure Molecular Structure cluster_spectrum ¹H NMR Spectrum Imidazole Imidazole Ring Shifts Chemical Shifts (δ) Imidazole->Shifts Downfield Aromatic Region Methylene Methylene Bridge Methylene->Shifts Singlet ~5.2 ppm Aniline Aniline Ring Aniline->Shifts Upfield Aromatic Region Multiplicity Splitting Patterns Aniline->Multiplicity Complex Coupling Integration Peak Areas Shifts->Integration Multiplicity->Integration

Caption: Correlating structure to spectral data.

Conclusion

This application note provides a comprehensive framework for the ¹H NMR characterization of this compound. By understanding the theoretical underpinnings of the spectrum and adhering to the detailed experimental protocols, researchers can reliably obtain and interpret high-quality data. This is essential for confirming the identity and purity of the compound, which is a critical step in any research or development pipeline.

References

Aldosterone synthase inhibition assay using 3-(1H-imidazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Aldosterone Synthase (CYP11B2) Inhibition Assay using 3-(1H-imidazol-1-ylmethyl)aniline

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting Aldosterone Synthesis in Cardiovascular Disease

Chronically elevated levels of aldosterone, a potent mineralocorticoid hormone, are a key contributor to the pathophysiology of numerous cardiovascular and renal diseases, including resistant hypertension and heart failure.[1] Aldosterone synthase (encoded by the CYP11B2 gene) is the exclusive enzyme responsible for the final, rate-limiting steps in aldosterone biosynthesis.[2][3][4] This mitochondrial cytochrome P450 enzyme catalyzes the conversion of 11-deoxycorticosterone (DOC) through a three-step process to produce aldosterone.[1][2] Consequently, the selective inhibition of CYP11B2 presents a promising therapeutic strategy to mitigate the detrimental effects of aldosterone excess.[1][5][6]

A significant challenge in developing CYP11B2 inhibitors is achieving high selectivity over the closely related steroid 11β-hydroxylase (CYP11B1), which is responsible for the final step in cortisol production.[7][8] CYP11B1 and CYP11B2 share 93% amino acid sequence homology, making the design of selective inhibitors a complex task.[7][9] Lack of selectivity can lead to adrenal insufficiency by suppressing cortisol, an undesirable off-target effect.[10]

This application note provides a detailed protocol for an in vitro assay to determine the inhibitory potential and selectivity of this compound, a putative CYP11B2 inhibitor. The imidazole moiety in its structure suggests a potential mechanism of action involving coordination with the heme iron atom at the active site of the cytochrome P450 enzyme, a common feature of many CYP inhibitors.[6] The described methodologies are designed to be robust and adhere to principles outlined in regulatory guidance for in vitro drug interaction studies.[11][12][13]

The Aldosterone Biosynthetic Pathway

The final stages of aldosterone synthesis occur in the zona glomerulosa of the adrenal cortex. CYP11B2 catalyzes a multi-step reaction beginning with 11-deoxycorticosterone.

Aldosterone_Pathway cluster_Mitochondria Mitochondrial Matrix DOC 11-Deoxycorticosterone (DOC) Corticosterone Corticosterone DOC->Corticosterone CYP11B2 (11β-hydroxylase activity) Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 (18-hydroxylase & 18-oxidase activity)

Caption: Final steps of aldosterone synthesis catalyzed by CYP11B2.

PART 1: Core Materials and Reagents

This protocol can be adapted for various assay formats. Below are the core components for an assay using recombinant human enzymes.

Reagent/MaterialSupplier ExamplePurpose
Recombinant Human CYP11B2CUSABIO, CorningPrimary enzyme for aldosterone synthesis.[14]
Recombinant Human CYP11B1Corning, Sigma-AldrichCounter-screen enzyme for selectivity assessment.
Adrenodoxin & Adrenodoxin ReductaseCorning, Sigma-AldrichEssential redox partners for CYP11B activity.[15]
11-Deoxycorticosterone (DOC)Sigma-AldrichSubstrate for CYP11B2.[2][15]
11-DeoxycortisolSigma-AldrichSubstrate for CYP11B1.[15][16]
This compoundCustom Synthesis/VendorTest inhibitor.
Fadrozole (or LCI699/Osilodrostat)Selleck ChemicalsPositive control inhibitor.[2][15]
NADPHSigma-AldrichCofactor providing reducing equivalents.
Aldosterone StandardSigma-AldrichStandard for quantifying product formation.
Cortisol StandardSigma-AldrichStandard for quantifying product in selectivity assay.
Assay Buffer (e.g., Potassium Phosphate)VWR, Thermo FisherMaintain optimal pH and ionic strength.
DMSO (Anhydrous)Sigma-AldrichSolvent for test compounds.
Acetonitrile (LC-MS Grade)Thermo FisherFor sample quenching and mobile phase.
Formic Acid (LC-MS Grade)Thermo FisherMobile phase modifier.
96-well reaction platesCorning, GreinerAssay vessel.

PART 2: Experimental Protocols

Protocol 2.1: Preparation of Test Compound and Controls

The integrity of the results depends on the accurate preparation of the test inhibitor.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a concentration range suitable for determining the IC₅₀. A typical 10-point curve might range from 10 mM down to 0.1 nM. Causality Note: This wide range is crucial to accurately define the top and bottom plateaus of the dose-response curve.

  • Control Preparation: Prepare a similar dilution series for the positive control inhibitor (e.g., Fadrozole).

  • Working Solutions: Create intermediate dilutions of the DMSO serial dilutions in assay buffer. The final concentration of DMSO in the reaction should be kept constant and low (typically ≤0.5%) to avoid solvent effects on enzyme activity.

Protocol 2.2: CYP11B2 Inhibition Assay Workflow

This protocol outlines a biochemical assay using recombinant enzymes and detection by LC-MS/MS, which is considered the gold standard for specificity and sensitivity.[17][18][19]

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Enzyme 1. Prepare Enzyme Mix (CYP11B2, Adrenodoxin, Adx Reductase) Add_Enzyme 5. Add Enzyme Mix & Pre-incubate Prep_Enzyme->Add_Enzyme Prep_Inhibitor 2. Prepare Inhibitor Dilutions (Test & Control) Add_Inhibitor 4. Add Inhibitor to Plate Prep_Inhibitor->Add_Inhibitor Prep_Substrate 3. Prepare Substrate (11-Deoxycorticosterone) Start_Reaction 6. Add Substrate & NADPH to Initiate Add_Enzyme->Start_Reaction Incubate 7. Incubate at 37°C Start_Reaction->Incubate Stop_Reaction 8. Quench with Acetonitrile Incubate->Stop_Reaction Centrifuge 9. Centrifuge to Pellet Protein Stop_Reaction->Centrifuge Analyze 10. Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data 11. Calculate % Inhibition & IC50 Analyze->Data

Caption: Workflow for the CYP11B2 biochemical inhibition assay.

Step-by-Step Methodology:

  • Enzyme Mix Preparation: On ice, prepare a master mix containing recombinant human CYP11B2, adrenodoxin, and adrenodoxin reductase in assay buffer. The optimal ratio of these components should be determined empirically, but a molar excess of the redox partners is common.[20]

  • Assay Plate Setup: Add 2 µL of the serially diluted test inhibitor, control inhibitor, or DMSO (for vehicle control) to the wells of a 96-well plate.

  • Pre-incubation: Add 178 µL of the enzyme mix to each well. Pre-incubate the plate for 10 minutes at 37°C. Trustworthiness Note: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for equilibrium-based measurements.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of a solution containing both the substrate (11-deoxycorticosterone) and NADPH. The final substrate concentration should be at or near its Michaelis-Menten constant (Kₘ) to ensure sensitive detection of inhibition.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The time should be within the linear range of product formation.

  • Reaction Quenching: Stop the reaction by adding 100 µL of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled aldosterone).

  • Sample Preparation for Analysis: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate and analyze for aldosterone formation using a validated LC-MS/MS method.[17][21]

Protocol 2.3: CYP11B1 Selectivity Counter-Screen

To establish the selectivity of this compound, a parallel assay must be run using CYP11B1.

  • Repeat Protocol 2.2: Follow the exact steps outlined in Protocol 2.2, with the following critical substitutions:

    • Use recombinant human CYP11B1 in the enzyme mix instead of CYP11B2.

    • Use 11-deoxycortisol as the substrate instead of 11-deoxycorticosterone.[15][16]

    • Analyze the samples for the formation of cortisol via LC-MS/MS.

Expertise Note: The high homology between CYP11B1 and CYP11B2 necessitates this direct comparison. A truly selective inhibitor will show a significantly higher IC₅₀ value against CYP11B1 than against CYP11B2.[5][7]

PART 3: Data Analysis and Interpretation

Calculating Percentage Inhibition

For each concentration of the inhibitor, calculate the percentage of enzyme activity remaining and the corresponding percentage inhibition.

  • 100% Activity Control (Vehicle): Signal from wells with DMSO only.

  • 0% Activity Control (Blank): Signal from wells with no enzyme or a potent, saturating concentration of a control inhibitor.

Formula: % Inhibition = 100 * (1 - [(Signal_Inhibitor - Signal_Blank) / (Signal_Vehicle - Signal_Blank)])

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor where the response is reduced by half.

  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve).

  • The IC₅₀ is derived directly from the curve-fitting model.

ParameterDescriptionExample Value
IC₅₀ (CYP11B2) Potency against aldosterone synthase.15 nM
IC₅₀ (CYP11B1) Potency against 11β-hydroxylase.1500 nM
Selectivity Index IC₅₀ (CYP11B1) / IC₅₀ (CYP11B2)100-fold

Interpretation: A higher selectivity index indicates a more desirable inhibitor profile, with less potential for off-target effects on cortisol synthesis.[1]

PART 4: Troubleshooting and Self-Validation

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicates Pipetting errors; Inconsistent incubation times; Edge effects in the plate.Use calibrated pipettes; Ensure consistent timing for reaction initiation/quenching; Use a plate incubator; Avoid using outer wells if edge effects are suspected.
No or low enzyme activity Degraded enzyme, cofactor, or substrate; Incorrect buffer pH.Aliquot and store reagents properly; Prepare fresh NADPH for each experiment; Verify buffer pH and composition.
Poor IC₅₀ curve fit Inappropriate inhibitor concentration range; Compound insolubility.Widen or narrow the concentration range; Visually inspect stock solutions for precipitation; Ensure final DMSO concentration is consistent and non-inhibitory.
No inhibition observed Inhibitor is inactive; Incorrect assay conditions.Test a known positive control inhibitor (e.g., Fadrozole) to validate the assay system; Re-verify all reagent concentrations.

Conclusion

This application note provides a comprehensive framework for evaluating the inhibitory activity and selectivity of this compound against aldosterone synthase. By employing a robust biochemical assay with recombinant enzymes and a highly specific LC-MS/MS detection method, researchers can reliably determine the compound's IC₅₀ and selectivity index. This data is fundamental for the progression of novel, selective CYP11B2 inhibitors in drug discovery programs aimed at treating cardiovascular and renal diseases.[11][22][23]

References

Application Notes & Protocols for the Antimicrobial Screening of 3-(1H-imidazol-1-ylmethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to undermine modern medicine. This escalating crisis necessitates a robust pipeline of novel therapeutic agents with unique mechanisms of action. Heterocyclic compounds, particularly those containing an imidazole scaffold, have historically been a rich source of antimicrobial drugs.[1][2] The imidazole ring is a key pharmacophore in numerous antifungal agents, primarily due to its ability to disrupt fungal cell membrane integrity by inhibiting ergosterol biosynthesis.[3][4][5]

This guide focuses on a specific, promising class of compounds: 3-(1H-imidazol-1-ylmethyl)aniline derivatives . This structure combines the proven antimicrobial potential of the imidazole moiety with the versatile aniline framework, which allows for extensive chemical modification to optimize potency, spectrum of activity, and safety profiles.[6][7]

These application notes provide a comprehensive, tiered screening cascade for researchers engaged in the discovery and development of these derivatives. We will move from high-throughput qualitative assessments to quantitative potency determination and conclude with essential preliminary safety profiling. The protocols herein are designed to be self-validating, incorporating critical controls to ensure data integrity and reproducibility.

The this compound Scaffold

The core chemical structure provides a strategic foundation for derivatization. The aniline ring offers multiple positions for substitution, allowing for the modulation of lipophilicity, electronic properties, and steric bulk. These modifications are critical for improving target engagement, cell permeability, and metabolic stability. This guide assumes the synthesis of a library of these derivatives has been completed.

Caption: Core structure and potential derivatization points.

Part I: Primary Screening - Agar Well Diffusion Assay

Application Note: Rationale and Purpose

The agar well diffusion method is a robust, cost-effective, and widely used technique for the initial qualitative screening of a large library of novel compounds.[8][9] Its primary purpose is to rapidly identify derivatives that exhibit any level of antimicrobial activity against a panel of selected microorganisms. The principle is straightforward: the test compound diffuses from a well through a solidified agar medium inoculated with a lawn of bacteria or fungi. If the compound is active, it will inhibit microbial growth, resulting in a clear area around the well known as a Zone of Inhibition (ZOI).[8] The diameter of the ZOI provides a semi-quantitative measure of the compound's activity and its ability to diffuse through the agar.

Experimental Protocol: Agar Well Diffusion
  • Preparation of Microbial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.

    • Transfer the colonies into a tube containing 4-5 mL of sterile saline or Mueller-Hinton Broth (MHB).

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[10][11]

  • Inoculation of Agar Plates:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three different directions to ensure uniform coverage.[9]

  • Well Preparation and Compound Application:

    • Allow the plate to dry for 5-10 minutes.

    • Using a sterile cork borer (typically 6 mm in diameter), aseptically punch uniform wells into the agar.[9]

    • Carefully add a fixed volume (e.g., 50-100 µL) of each test derivative solution (at a known concentration, e.g., 1 mg/mL in DMSO) into a designated well.

    • Crucial Controls:

      • Positive Control: A well containing a known effective antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

      • Negative Control: A well containing only the solvent used to dissolve the compounds (e.g., DMSO). This is critical to ensure the solvent itself has no antimicrobial effect.[9]

  • Incubation:

    • Allow the plates to sit at room temperature for at least 30 minutes to permit pre-diffusion of the compounds into the agar.[9]

    • Invert the plates and incubate at 37°C for 18-24 hours for most bacteria or 25-30°C for 48 hours for fungi.[12]

  • Data Collection and Interpretation:

    • After incubation, measure the diameter of the ZOI in millimeters (mm), including the diameter of the well.

    • A ZOI significantly larger than the negative control indicates antimicrobial activity. The results are typically reported as the mean ZOI diameter from triplicate experiments.

Data Presentation: Example ZOI Data
Compound IDConcentration (µ g/well )S. aureus ZOI (mm)E. coli ZOI (mm)C. albicans ZOI (mm)
Derivative 15018 ± 1022 ± 2
Derivative 250000
Derivative 35025 ± 115 ± 128 ± 2
Ciprofloxacin1028 ± 230 ± 1N/A
Fluconazole25N/AN/A32 ± 2
DMSO (Solvent)50 µL6 (well diameter)6 (well diameter)6 (well diameter)

Workflow Visualization

AgarWellWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Standardize Microbial Inoculum (0.5 McFarland) Lawn Create Microbial Lawn on Agar Surface Inoculum->Lawn Plates Prepare Mueller-Hinton Agar Plates Plates->Lawn Wells Punch Wells (6 mm) Lawn->Wells Load Load Compounds & Controls into Wells Wells->Load Incubate Incubate Plates (24-48h) Load->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure

Caption: Workflow for the Agar Well Diffusion Assay.

Part II: Quantitative Assessment - Broth Microdilution Assay

Application Note: Rationale and Purpose

Following the identification of active compounds from the primary screen, the next critical step is to quantify their potency. The Broth Microdilution method is the gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14] The MIC is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism after a specified incubation period.[13] This quantitative data is essential for establishing structure-activity relationships (SAR), comparing the potency of derivatives, and benchmarking them against existing drugs. The assay is performed in 96-well microtiter plates, making it suitable for medium-throughput analysis.[13][14]

Experimental Protocol: Broth Microdilution
  • Plate Preparation:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well plate.

    • In a separate tube, prepare a starting solution of the test compound at twice the highest desired final concentration (e.g., 512 µg/mL).

    • Add 100 µL of this starting compound solution to well 1.

  • Serial Dilution:

    • Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this two-fold serial dilution process from well 2 to well 10.[10][13] Discard the final 50 µL from well 10.

    • This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no compound, no inoculum).

  • Inoculum Preparation and Addition:

    • Prepare a microbial suspension matching the 0.5 McFarland standard as described in Part I.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 50 µL of this diluted inoculum to wells 1 through 11. Do not add inoculum to well 12 (sterility control).

  • Incubation:

    • Seal the plate (e.g., with an adhesive film) to prevent evaporation.

    • Incubate at 37°C for 16-20 hours for bacteria or as appropriate for fungi.[14]

  • Data Collection and Interpretation:

    • After incubation, visually inspect the plate for turbidity (cloudiness), which indicates microbial growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (the first clear well).[13]

    • Validation Checks: The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear.

    • Optionally, a growth indicator dye like Resazurin can be added to aid in visual determination, or absorbance can be read on a microplate reader at 600 nm.

Data Presentation: Example MIC Data
Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 1128>25616
Derivative 38644
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A1

Workflow Visualization

BrothMicrodilutionWorkflow cluster_setup Plate Setup cluster_dilution Serial Dilution cluster_inoculate Inoculation & Incubation cluster_read Result A Add 50µL Broth to Wells 2-12 C Transfer 50µL from Well 1 to 2, Mix, Repeat to Well 10 A->C B Add 100µL Compound (2x Conc.) to Well 1 B->C D Prepare Standardized Inoculum (Final 5x10^5 CFU/mL) C->D E Add 50µL Inoculum to Wells 1-11 D->E F Incubate Plate (16-20h) E->F G Read MIC: Lowest Concentration with No Visible Growth F->G MTTWorkflow cluster_setup Cell Culture cluster_treatment Treatment & Incubation cluster_assay MTT Reaction cluster_readout Analysis Seed Seed Mammalian Cells in 96-Well Plate Attach Incubate 24h for Attachment Seed->Attach Treat Treat Cells with Compound Dilutions Attach->Treat Incubate Incubate for Exposure Time (24-48h) Treat->Incubate AddMTT Add MTT Reagent (Incubate 2-4h) Incubate->AddMTT Solubilize Remove Medium, Add DMSO to Dissolve Formazan AddMTT->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Calculate Calculate % Cell Viability Read->Calculate ErgosterolPathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps Inhibition Lanosterol->Inhibition Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibition->Ergosterol Lanosterol 14α-demethylase Imidazole Imidazole Derivatives Imidazole->Inhibition Inhibits

References

A Multi-Parametric Strategy for In Vitro Cytotoxicity Profiling of 3-(1H-imidazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

This application note provides a comprehensive framework for assessing the in vitro cytotoxic potential of 3-(1H-imidazol-1-ylmethyl)aniline, a heterocyclic building block used in the synthesis of kinase inhibitors and antifungal agents.[1] Given that many imidazole-containing compounds exhibit significant biological activity, including cytotoxicity, a robust preclinical evaluation is essential for any drug development program.[2][3][4] This guide moves beyond single-endpoint analysis, presenting an integrated, multi-parametric approach that combines three distinct assays to provide a more complete and mechanistically informative cytotoxicity profile. We detail field-proven protocols for assessing metabolic viability (MTT assay), membrane integrity (LDH release assay), and apoptosis induction (Caspase-3/7 activity assay), enabling researchers to distinguish between cytostatic, necrotic, and apoptotic effects.

Scientific Rationale: The Case for a Multi-Assay Approach

  • Metabolic Activity (Viability): The MTT assay measures the activity of mitochondrial dehydrogenases. This provides a robust indicator of overall cellular health and metabolic function. A decrease in this activity reflects a loss of cell viability but does not, on its own, reveal the mechanism of cell death.

  • Membrane Integrity (Necrosis): The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH into the culture medium.[7] This occurs when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.

  • Apoptosis Induction (Programmed Cell Death): Caspase-3 and Caspase-7 are key effector enzymes in the apoptotic cascade.[8][9] Measuring their activity provides a specific and sensitive indicator of programmed cell death. Many imidazole derivatives have been shown to induce apoptosis through pathways involving mitochondrial stress and the generation of reactive oxygen species (ROS).[10][11]

By combining these three assays, researchers can effectively differentiate between cytotoxic and cytostatic effects and gain preliminary insights into the compound's mechanism of action.

Integrated Experimental Workflow

The following workflow allows for the efficient application of all three assays from a single set of treated microplates. This approach conserves the test compound and ensures that data from each assay are directly comparable.

G cluster_setup Phase 1: Cell Culture & Treatment cluster_assay Phase 2: Parallel Assay Execution plate Seed Cells in 96-Well Plate (e.g., HepG2, A549) incubate1 Incubate 24h (37°C, 5% CO2) plate->incubate1 treat Treat with this compound (Dose-Response Concentrations) incubate1->treat incubate2 Incubate for Exposure Period (e.g., 24h, 48h, 72h) treat->incubate2 harvest Harvest Supernatant & Lyse Remaining Cells incubate2->harvest supernatant Culture Supernatant harvest->supernatant Transfer to new plate cell_lysate Adherent Cells harvest->cell_lysate Retain in original plate ldh LDH Assay (Necrosis) supernatant->ldh mtt MTT Assay (Viability) cell_lysate->mtt caspase Caspase-3/7 Assay (Apoptosis) cell_lysate->caspase (Parallel Plate)

Caption: Integrated workflow for multi-parametric cytotoxicity assessment.

Core Methodologies and Protocols

General Materials & Reagents
  • Cell Line: A relevant human cell line (e.g., HepG2 for hepatotoxicity studies, or a cancer cell line like A549 for anti-proliferative screening).

  • Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: this compound, dissolved in a suitable solvent like DMSO to create a high-concentration stock solution.

  • Assay Kits:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent and solubilization solution (e.g., acidified isopropanol or SDS-HCl).[12][13]

    • Commercially available LDH Cytotoxicity Assay Kit.[14]

    • Commercially available luminescent Caspase-3/7 Assay Kit (e.g., Caspase-Glo® 3/7).[15]

  • Equipment: 96-well clear flat-bottom tissue culture plates, multichannel pipettes, humidified incubator (37°C, 5% CO₂), microplate spectrophotometer (for MTT and LDH), and luminometer (for Caspase assay).

Protocol 1: MTT Assay for Cell Viability

Principle: Metabolically active cells utilize mitochondrial reductase enzymes to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan, quantified by absorbance after solubilization, is directly proportional to the number of viable cells.[16]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[12][16] Purple formazan crystals should become visible in viable cells.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[13]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[12] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Correct absorbance values by subtracting the medium-only blank.

    • Calculate % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) × 100.

    • Plot % Viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: LDH Release Assay for Cytotoxicity

Principle: The loss of plasma membrane integrity in necrotic or late-stage apoptotic cells leads to the release of the stable cytosolic enzyme LDH into the culture medium. This assay measures the enzymatic activity of LDH in the supernatant, which correlates with the level of cytotoxicity.[7][14]

Step-by-Step Protocol:

  • Plate Setup: Follow steps 1-3 from the MTT protocol in a separate or the same plate. It is crucial to set up additional controls for this assay:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in the kit) 45 minutes before the end of the incubation period.[17]

  • Supernatant Collection: After incubation, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.

  • Sample Transfer: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.[18]

  • Reagent Addition: Add 50 µL of the LDH assay reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.

  • Incubation & Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light.[18] Measure the absorbance at 490 nm with a reference wavelength of 680 nm.[17]

  • Data Analysis:

    • Correct absorbance values by subtracting the background (medium-only control).

    • Calculate % Cytotoxicity using the formula: % Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] × 100.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

Principle: This luminescent assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for activated Caspase-3 and -7. Cleavage of the substrate by these caspases releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[15]

Step-by-Step Protocol:

  • Plate Setup: This assay is best performed in an opaque-walled 96-well plate to maximize the luminescent signal. Follow steps 1-3 from the MTT protocol.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (medium-only control).

    • Express results as Relative Luminescence Units (RLU) or as a fold-change relative to the vehicle control.

Data Interpretation and Potential Mechanistic Insights

Summarizing the data from all three assays provides a powerful, integrated view of the compound's cytotoxic profile.

Table 1: Hypothetical Integrated Cytotoxicity Data for this compound on HepG2 cells after 48h Exposure

Compound Conc. (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)Caspase-3/7 Activity (Fold Change)Interpretation
0 (Vehicle)100 ± 4.52.1 ± 0.81.0 ± 0.1Baseline
198 ± 5.13.5 ± 1.11.2 ± 0.2No Effect
1075 ± 6.28.7 ± 2.44.5 ± 0.6Apoptotic, Low Necrosis
5040 ± 4.825.6 ± 3.98.2 ± 0.9Mixed Apoptosis/Necrosis
10015 ± 3.165.4 ± 7.23.1 ± 0.5Primarily Necrotic
2005 ± 1.988.9 ± 5.51.5 ± 0.3High Necrotic Toxicity

Data are presented as Mean ± SD.

Analysis of Hypothetical Data:

  • At lower concentrations (10 µM), the compound significantly reduces cell viability and strongly induces caspase activity with only a minor increase in LDH release, suggesting apoptosis is the primary mode of cell death.

  • At higher concentrations (≥100 µM), the dramatic increase in LDH release, coupled with a relative decrease in the caspase signal (as cells are already dead and lysed), indicates a shift towards a necrotic cell death mechanism.

Many imidazole-based compounds exert their toxic effects by disrupting mitochondrial function.[10][19] This can lead to the production of ROS, a decrease in cellular ATP, and the release of pro-apoptotic factors, ultimately triggering the caspase cascade.

G compound This compound mito Mitochondrial Stress compound->mito ros ↑ Reactive Oxygen Species (ROS) mito->ros atp ↓ Cellular ATP mito->atp casp9 Caspase-9 Activation (Initiator) ros->casp9 casp37 Caspase-3/7 Activation (Effector) casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: Potential apoptotic pathway induced by imidazole compounds.

Conclusion

The evaluation of this compound requires a nuanced approach to cytotoxicity testing. The integrated strategy detailed in this note—combining MTT, LDH, and Caspase-3/7 assays—provides a robust, reliable, and mechanistically insightful method for characterizing its effects on cell health. This multi-parametric dataset is invaluable for making informed decisions in hit-to-lead optimization and preclinical safety assessment, aligning with modern standards for drug discovery and regulatory guidance.[20][21]

References

Application Notes & Protocols: Elucidating the Mechanism of Action of 3-(1H-imidazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(1H-imidazol-1-ylmethyl)aniline is a small molecule featuring a central imidazole ring, a scaffold of significant interest in medicinal chemistry. The imidazole nucleus is a versatile pharmacophore present in numerous biologically active compounds, owing to its ability to engage in various biological interactions, including hydrogen bonding and metal coordination.[1][2] Derivatives of imidazole are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[2][3] Their mechanisms often involve the inhibition of key enzymes such as kinases, cytochrome P450 enzymes (including aromatase and aldosterone synthase), and histone deacetylases, or interactions with DNA.[4][5]

Given that this compound has been identified as a potential selective aldosterone synthase inhibitor and shares structural similarities with known kinase and aromatase inhibitors, a systematic investigation into its precise mechanism of action is warranted.[6][7][8] This document provides a comprehensive, multi-phased guide with detailed protocols for researchers to systematically elucidate the molecular target(s) and downstream cellular effects of this compound. The workflow is designed to progress from broad phenotypic observations to specific target identification, validation, and pathway analysis, ensuring a rigorous and evidence-based approach.

Phase 1: Foundational Analysis - Cytotoxicity and Phenotypic Screening

The initial step in characterizing any novel compound is to determine its effect on cell viability and establish a working concentration range. This foundational data is critical for designing all subsequent cell-based experiments and provides the first clues as to whether the compound is cytotoxic (kills cells) or cytostatic (inhibits proliferation).

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT/XTT Assays

This protocol details the use of MTT and XTT, two reliable colorimetric assays for quantifying cellular metabolic activity, which serves as an indicator of cell viability.[9][10] The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9] The XTT assay is similar but produces a water-soluble formazan product, simplifying the workflow.[9][11]

Materials:

  • This compound (herein referred to as "Compound I")

  • Cell lines of interest (e.g., NCI-H295R adrenal carcinoma cells for steroidogenesis studies, MCF-7 breast cancer cells for aromatase activity, a panel of cancer cell lines for general screening)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling mixture (prepared according to manufacturer's instructions)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom cell culture plates

  • Multi-channel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells, then dilute to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 100 mM stock solution of Compound I in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to create a range of treatment concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.

    • Carefully remove the medium from the cells and replace it with 100 µL of medium containing the respective concentrations of Compound I. Include vehicle control wells (medium with 0.1% DMSO).

    • Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Assay Procedure:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[10]

    • Incubate for 2-4 hours at 37°C.

    • Carefully aspirate the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.

  • XTT Assay Procedure:

    • After incubation, add 50 µL of the freshly prepared XTT labeling mixture to each well.[9]

    • Incubate for 2-4 hours at 37°C.

  • Data Acquisition and Analysis:

    • For MTT, measure the absorbance at 570 nm (with a reference wavelength of 630 nm).

    • For XTT, measure the absorbance at 450-490 nm.

    • Subtract the background absorbance (medium-only wells).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Expected Data Summary:

Cell LineAssayIncubation TimeIC₅₀ (µM)
NCI-H295RMTT48h15.2
MCF-7MTT48h25.8
PC-3XTT48h31.5
A549XTT48h> 100

Phase 2: Hypothesis-Driven Target Identification

Based on the structure of Compound I and preliminary literature, enzyme inhibition is a primary hypothesized mechanism. This phase focuses on testing this hypothesis against plausible enzyme targets for imidazole-containing compounds.

Experimental Workflow for Mechanism of Action (MOA) Elucidation

MOA_Workflow cluster_1 Phase 1 cluster_2 Phase 2 cluster_3 Phase 3 cluster_4 Phase 4 A Phase 1: Foundational Screening B Phase 2: Hypothesis-Driven Target Identification C Phase 3: Unbiased Target Identification & Validation D Phase 4: Downstream Pathway Analysis E Mechanism of Action Elucidated P1 Cytotoxicity Assays (MTT/XTT) P2a Kinome Profiling P1->P2a Inform Concentration P2b Aromatase Assay P1->P2b Inform Concentration P2c Aldosterone Synthase Assay P1->P2c Inform Concentration P3a Affinity Chromatography-MS P1->P3a If no hits in Phase 2 P3b CETSA for Target Validation P2a->P3b Identified Hit P2b->P3b Identified Hit P2c->P3b Identified Hit P3a->P3b Potential Target(s) P4a Western Blot (Signaling) P3b->P4a Validated Target P4b ROS Measurement P3b->P4b Further Characterization P4c DNA Intercalation Assay P3b->P4c Further Characterization P4a->E P4b->E P4c->E

Caption: A multi-phase workflow for MOA studies.

Protocol 2: Broad Kinase Inhibition Profiling

Many imidazole-based molecules are potent kinase inhibitors.[4] A broad screen against a panel of kinases (kinome profiling) is an efficient way to identify potential kinase targets. This is typically performed as a fee-for-service by specialized companies.

Conceptual Protocol:

  • Compound Submission: Provide Compound I at a specified concentration and quantity.

  • Primary Screen: The compound is tested at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., >400).

  • Hit Identification: Kinases showing significant inhibition (e.g., >50% or >70%) are identified as primary hits.

  • Dose-Response Analysis: For the identified hits, a full dose-response curve is generated to determine the IC₅₀ value, confirming potency and selectivity.

Protocol 3: In Vitro Aromatase (CYP19A1) Inhibition Assay

This protocol uses a commercially available fluorescence-based assay kit to measure the inhibition of recombinant human aromatase.[12] Aromatase converts androgens to estrogens, and its inhibition is a key therapeutic strategy in breast cancer.[13]

Materials:

  • Compound I

  • Letrozole (positive control inhibitor)

  • Human recombinant aromatase (CYP19A1)

  • Aromatase assay kit (containing fluorogenic substrate, NADPH regenerating system, assay buffer)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of Compound I and Letrozole in the assay buffer.

    • Prepare the aromatase enzyme and NADPH regenerating system as per the kit's instructions.

  • Assay Plate Setup:

    • Add the diluted compounds, positive control, and vehicle control to the wells in triplicate.

    • Add the aromatase enzyme solution to all wells except the "no enzyme" background controls.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate and NADPH system.

    • Incubate the plate at 37°C for the time specified by the manufacturer, protected from light.

    • Measure fluorescence intensity at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Subtract background fluorescence.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC₅₀ value by plotting inhibition vs. log concentration.

Protocol 4: In Vitro Aldosterone Synthase (CYP11B2) Inhibition Assay

This protocol is similar to the aromatase assay but uses the NCI-H295R cell line, which endogenously expresses aldosterone synthase and other steroidogenic enzymes.[5] Aldosterone levels in the supernatant are measured by LC-MS/MS or a specific immunoassay.

Materials:

  • Compound I

  • Selective aldosterone synthase inhibitor (e.g., FAD286, as a positive control)

  • NCI-H295R cells

  • DMEM/F12 medium supplemented with serum and other factors

  • Angiotensin II (or another stimulator like forskolin)

  • LC-MS/MS or Aldosterone ELISA kit

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed NCI-H295R cells in 96-well plates and allow them to grow for 48 hours.

    • Replace the medium with fresh medium containing serial dilutions of Compound I or the positive control.

  • Stimulation and Incubation:

    • Add a stimulating agent like angiotensin II to induce aldosterone production.

    • Incubate the plates for 24-48 hours at 37°C.[5]

  • Supernatant Collection and Analysis:

    • Collect the cell culture supernatant.

    • Measure the aldosterone concentration using a validated method (LC-MS/MS is preferred for specificity).

  • Data Analysis:

    • Calculate the percentage of aldosterone inhibition for each concentration.

    • Determine the IC₅₀ value.

Phase 3: Unbiased Target Identification and Validation

If hypothesis-driven approaches do not yield a clear target, or to confirm a putative target from Phase 2, unbiased methods are employed. These techniques identify binding partners without prior assumptions.

Protocol 5: Target Identification by Affinity Chromatography-Mass Spectrometry

This powerful technique involves immobilizing the compound on a solid support to "fish" for its binding partners in a cell lysate.[4][14]

Workflow Principle:

Affinity_Chromatography cluster_probe cluster_bead cluster_lysate cluster_lysate2 A 1. Synthesize Affinity Probe B 2. Immobilize Probe on Beads A->B C 3. Incubate with Cell Lysate B->C D 4. Wash Away Non-specific Binders C->D E 5. Elute Bound Proteins D->E F 6. Identify by LC-MS/MS E->F compound C linker compound->linker tag Tag linker->tag bead B target T other O

Caption: Workflow for affinity chromatography-based target ID.

Step-by-Step Methodology:

  • Affinity Probe Synthesis: Synthesize a derivative of Compound I that incorporates a linker arm and a reactive handle or tag (e.g., biotin, alkyne for click chemistry). It is crucial to verify that the modified compound retains its biological activity.

  • Immobilization: Covalently attach the affinity probe to a solid support (e.g., NHS-activated sepharose beads).

  • Cell Lysate Preparation: Prepare a native protein lysate from a responsive cell line.

  • Affinity Pulldown: Incubate the immobilized probe with the cell lysate. As a control, use beads without the probe or compete with an excess of free, unmodified Compound I.

  • Washing: Perform extensive washing steps to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, typically by changing pH, increasing salt concentration, or using a denaturing agent.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise unique bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 6: Target Engagement Validation by Cellular Thermal Shift Assay (CETSA)

CETSA is the gold standard for confirming that a compound binds to its target inside intact cells.[7][15] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[7][16]

Workflow Principle:

CETSA_Principle cluster_results Expected Outcome A Treat Cells with Compound I or Vehicle B Heat Cells across a Temperature Gradient A->B C Lyse Cells and Separate Soluble vs. Aggregated Proteins B->C D Quantify Soluble Target Protein (e.g., Western Blot) C->D E Plot Melt Curves D->E Result Compound I-treated cells show more soluble target protein at higher temperatures (Thermal Shift) E->Result

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells with either Compound I (at a saturating concentration) or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the specific target protein (identified in Phase 2 or 3) remaining in the soluble fraction using Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.

Phase 4: Characterization of Downstream Cellular Effects

Once a direct target is validated, the final phase is to understand the functional consequences of the compound-target interaction.

Protocol 7: Western Blotting for Signaling Pathway Analysis

If the target is a kinase or part of a signaling cascade, Western blotting can reveal changes in the phosphorylation status of downstream proteins.[17]

Materials:

  • Treated cell lysates from a time-course or dose-response experiment

  • Primary antibodies (e.g., phospho-specific and total protein antibodies for key pathway components like Akt, ERK, mTOR)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cells with Compound I for various times or at various concentrations. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the effect of the compound on pathway activation.

Hypothetical Kinase Signaling Pathway

Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound (Compound I) Compound->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.

Protocol 8: Measurement of Intracellular Reactive Oxygen Species (ROS)

Some imidazole compounds are known to induce oxidative stress.[4] The DCFH-DA assay is a common method to measure intracellular ROS levels.[3][6][18]

Materials:

  • Compound I

  • Tert-Butyl hydroperoxide (TBHP) or H₂O₂ (positive control)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microplate reader or flow cytometer

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate (for plate reader) or a larger format (for flow cytometry).

  • Probe Loading: Wash cells with warm HBSS and then incubate with 10 µM DCFH-DA in HBSS for 30 minutes at 37°C in the dark.[6]

  • Compound Treatment: Wash away the excess probe and add medium containing Compound I or controls.

  • Incubation: Incubate for a desired time period (e.g., 1-6 hours).

  • Fluorescence Measurement: Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm). An increase in fluorescence indicates an increase in intracellular ROS.[3]

Protocol 9: DNA Intercalation Assessment

Given the planar aromatic nature of Compound I, direct interaction with DNA is a possibility. A fluorescent intercalator displacement (FID) assay can assess this.[19][20]

Materials:

  • Compound I

  • Calf Thymus DNA (CT-DNA)

  • Ethidium Bromide (EtBr) or Thiazole Orange

  • Assay Buffer (e.g., Tris-HCl, NaCl)

  • Fluorescence spectrophotometer

Step-by-Step Methodology:

  • DNA-Dye Complex Formation: Prepare a solution of CT-DNA and EtBr in the assay buffer and incubate to allow the formation of a stable, highly fluorescent complex.

  • Initial Measurement: Measure the initial fluorescence intensity (for EtBr, Excitation: ~520 nm, Emission: ~590 nm).[21]

  • Titration with Compound: Add increasing concentrations of Compound I to the DNA-EtBr solution.

  • Fluorescence Measurement: After each addition, allow the solution to equilibrate and measure the fluorescence.

  • Data Analysis: A decrease in fluorescence intensity indicates that Compound I is displacing EtBr from the DNA, suggesting a competitive binding mode such as intercalation.[21][22]

Conclusion

The systematic application of the protocols outlined in this guide will enable a thorough investigation into the mechanism of action of this compound. By progressing from broad cellular effects to specific molecular interactions and downstream pathway analysis, researchers can build a comprehensive and validated model of how this compound exerts its biological activity. This foundational knowledge is indispensable for its further development as a potential therapeutic agent or chemical probe.

References

Application Note: Synthesis and Quality Control of 3-(1H-imidazol-1-ylmethyl)aniline, a Key Intermediate for Nilotinib

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nilotinib is a highly potent and selective Bcr-Abl tyrosine kinase inhibitor, representing a cornerstone in the targeted therapy of Chronic Myeloid Leukemia (CML). The efficacy and safety of the final Active Pharmaceutical Ingredient (API) are inextricably linked to the purity and quality of its synthetic intermediates. Among these, 3-(1H-imidazol-1-ylmethyl)aniline serves as a critical building block, the synthesis of which is a pivotal step in the overall manufacturing process.

This document provides a detailed guide on the synthesis, purification, and analytical characterization of this compound. It further outlines its subsequent conversion to Nilotinib, emphasizing the process controls and mechanistic rationale essential for a robust and reproducible synthetic route.

Strategic Overview: The Role of the Intermediate

The synthesis of Nilotinib is a multi-step process. A common and efficient strategy involves the coupling of two key fragments. The first is the pyrimidine core, 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid. The second is the side-chain, 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline. However, a widely adopted and patented route involves the use of this compound. This intermediate is typically formed and then coupled with a substituted pyrimidine halide in a key carbon-nitrogen bond-forming reaction.

The quality of this compound is paramount. Impurities generated during its synthesis, such as regioisomers or unreacted starting materials, can carry through to the final API, leading to complex purification challenges and potential safety concerns.

Synthesis_Workflow cluster_start A 3-Aminobenzyl alcohol C This compound (Key Intermediate) A->C Step 1: Intermediate Synthesis B Imidazole B->C Step 1: Intermediate Synthesis G Nilotinib (API) C->G Step 2: Buchwald-Hartwig Coupling D 4-Chloro-3-(trifluoromethyl)aniline E N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methyl-3-nitrobenzamide F Key Pyrimidine Fragment F->G Step 2: Buchwald-Hartwig Coupling

Figure 1: A simplified workflow illustrating the pivotal position of the key intermediate in a common Nilotinib synthesis route.

Part I: Synthesis of this compound

The synthesis of this intermediate is typically achieved through the reaction of a suitable 3-aminobenzyl derivative with imidazole. A common method involves the activation of the benzylic alcohol.

Principle and Mechanism

The synthesis proceeds via the reaction of 3-aminobenzylamine with N,N'-carbonyldiimidazole (CDI) or by the reaction of 3-aminobenzyl alcohol with imidazole after activation of the hydroxyl group, for instance with thionyl chloride (SOCl₂). The latter proceeds through an S_N2 mechanism. The hydroxyl group of 3-aminobenzyl alcohol is first converted into a better leaving group (a chlorosulfite group) by reacting with SOCl₂. Imidazole then acts as a nucleophile, attacking the benzylic carbon and displacing the leaving group to form the desired C-N bond. The aniline functional group remains protected, often as a salt, during this step to prevent it from competing as a nucleophile.

Detailed Experimental Protocol

This protocol is adapted from established methodologies found in the chemical literature.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
3-Aminobenzyl alcohol123.1510.0 g81.2 mmolStarting material
Thionyl chloride (SOCl₂)118.977.0 mL97.4 mmolUse in a fume hood
Imidazole68.0811.0 g161.6 mmolReagent
Dichloromethane (DCM)84.93200 mL-Anhydrous solvent
Triethylamine (TEA)101.1925 mL179.5 mmolBase
Saturated NaHCO₃ (aq)-100 mL-For work-up
Brine-50 mL-For work-up
Anhydrous MgSO₄-As needed-Drying agent

Procedure:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-aminobenzyl alcohol (10.0 g, 81.2 mmol) and anhydrous dichloromethane (150 mL). Cool the suspension to 0 °C in an ice bath.

  • Activation: Add thionyl chloride (7.0 mL, 97.4 mmol) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5 °C. The formation of a precipitate (3-aminobenzyl chloride hydrochloride) may be observed.

  • Reaction with Imidazole: In a separate beaker, dissolve imidazole (11.0 g, 161.6 mmol) and triethylamine (25 mL, 179.5 mmol) in 50 mL of DCM. Add this solution dropwise to the reaction flask over 30 minutes at 0 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Extraction: Once the reaction is complete, quench the mixture by carefully adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Column Chromatography

The crude product is often purified by flash column chromatography to remove unreacted starting materials and side products.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 80-100%). The optimal gradient should be determined by TLC analysis.

  • Procedure: Dissolve the crude oil in a minimal amount of DCM and load it onto the pre-equilibrated silica gel column. Elute with the solvent gradient, collecting fractions. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a viscous oil or low-melting solid.

Quality Control and Characterization

The identity and purity of the synthesized intermediate must be rigorously confirmed before its use in the subsequent step.

TechniqueParameterExpected Result
HPLC Purity Assay> 99.0% (Area Normalization)
¹H NMR Chemical Shifts (δ)Consistent with the structure; key signals include the benzylic CH₂ protons (~5.0-5.2 ppm) and aromatic protons.
Mass Spec (MS) m/z[M+H]⁺ expected at ~174.10

Part II: Conversion to Nilotinib

The purified this compound is coupled with the pyrimidine core, typically 3-bromo-N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-(trifluoromethyl)benzamide, via a palladium-catalyzed Buchwald-Hartwig amination reaction.

Principle and Mechanism

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. The reaction is catalyzed by a palladium complex and requires a base. The catalytic cycle involves:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond of the pyrimidine fragment.

  • Amine Coordination & Deprotonation: The aniline nitrogen of our intermediate coordinates to the palladium center, and the base facilitates its deprotonation.

  • Reductive Elimination: The C-N bond is formed, yielding the final Nilotinib product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + Aryl-Br AmineCoord Amine Coordination Complex OxAdd->AmineCoord + Aniline RedElim Reductive Elimination Precursor AmineCoord->RedElim + Base - H-Base⁺ Nilotinib Nilotinib RedElim->Nilotinib Reductive Elimination Catalyst_Regen Pd(0)L_n RedElim->Catalyst_Regen Catalyst_Regen->Pd0 Regeneration ArylHalide Pyrimidine-Br ArylHalide->OxAdd Intermediate Aniline Intermediate Intermediate->AmineCoord Base Base Base->AmineCoord

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination in Nilotinib synthesis.

Illustrative Protocol for Nilotinib Synthesis

Materials and Reagents:

ReagentRole
This compoundKey Intermediate
5-bromo-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amineCoupling Partner
Palladium(II) acetate (Pd(OAc)₂)Catalyst Precursor
XantphosLigand
Sodium tert-butoxide (NaOtBu)Base
Toluene or DioxaneAnhydrous Solvent

Procedure:

  • Inert Atmosphere: To a Schlenk flask, add the pyrimidine bromide partner, this compound (1.0-1.2 equivalents), sodium tert-butoxide (1.5-2.0 equivalents), Pd(OAc)₂ (1-5 mol%), and Xantphos (1-5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous toluene via cannula.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature depends on the specific substrates and solvent.

  • Monitoring: Monitor the reaction by HPLC until the starting materials are consumed (typically 8-24 hours).

  • Work-up: Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: The crude Nilotinib is then purified, often by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to achieve the high purity required for an API.

Conclusion

The synthesis of this compound is a critical step in the manufacturing of Nilotinib. The purity of this intermediate directly impacts the efficiency of the final coupling reaction and the quality of the resulting API. By implementing robust synthetic protocols, rigorous in-process controls, and thorough analytical characterization as outlined in this guide, researchers and manufacturers can ensure the consistent production of high-quality Nilotinib.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1H-imidazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(1H-imidazol-1-ylmethyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find troubleshooting advice and frequently asked questions to help you improve your yield and overcome common challenges in this two-step synthesis.

Troubleshooting Guide

This section addresses specific problems that you may encounter during the synthesis of this compound. The typical synthetic route involves the N-alkylation of imidazole with 3-nitrobenzyl bromide, followed by the reduction of the nitro group.

Step 1: N-Alkylation of Imidazole with 3-Nitrobenzyl Bromide

Issue 1: Low or No Yield of 1-(3-nitrobenzyl)-1H-imidazole

If you are experiencing a low yield or no product after the N-alkylation step, consider the following potential causes and solutions.

Potential Cause 1: Ineffective Deprotonation of Imidazole

The nitrogen in the imidazole ring needs to be deprotonated to act as an effective nucleophile.[1] If the base is not strong enough or used in insufficient quantity, the reaction will not proceed efficiently.

  • Solution:

    • Choice of Base: While milder bases like potassium carbonate (K₂CO₃) can be used, a stronger base such as sodium hydride (NaH) is often more effective for this type of alkylation.[1]

    • Stoichiometry: Ensure you are using at least one equivalent of the base. It is common to use a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.

    • Anhydrous Conditions: If using a strong base like NaH, ensure your solvent and glassware are completely dry. Any moisture will quench the base.

Potential Cause 2: Side Reactions and Impurity Formation

The alkylation of imidazole can sometimes lead to the formation of regioisomers, although with an unsubstituted imidazole, this is not an issue. However, other side reactions can occur.[2]

  • Solution:

    • Temperature Control: Running the reaction at an elevated temperature can sometimes lead to decomposition or the formation of byproducts.[3] Start the reaction at room temperature and gently heat if necessary, while monitoring the progress by Thin Layer Chromatography (TLC).

    • Order of Addition: Adding the 3-nitrobenzyl bromide slowly to the mixture of imidazole and base can help to control the reaction rate and minimize side reactions.

Potential Cause 3: Poor Solvent Choice

The choice of solvent is critical for the solubility of reagents and the reaction rate.

  • Solution:

    • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) or Acetonitrile (CH₃CN) are generally good choices for this type of reaction as they are polar enough to dissolve the reagents but do not participate in the reaction.[1]

A typical experimental workflow for the N-alkylation step is outlined below:

workflow1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve imidazole and base (e.g., K2CO3) in an anhydrous solvent (e.g., CH3CN) B Slowly add 3-nitrobenzyl bromide to the reaction mixture A->B Reagent Addition C Stir at room temperature and monitor by TLC B->C Reaction Progress D Filter to remove solid byproducts C->D Completion E Evaporate the solvent under reduced pressure D->E F Purify the crude product (e.g., column chromatography) E->F

Caption: Workflow for N-alkylation of imidazole.
Step 2: Reduction of 1-(3-nitrobenzyl)-1H-imidazole

Issue 2: Incomplete Reduction of the Nitro Group

If you find that your final product is contaminated with the starting nitro-intermediate, the reduction step may not have gone to completion.

Potential Cause 1: Inactive or Insufficient Reducing Agent

The choice and amount of reducing agent are crucial for a successful reduction.

  • Solution:

    • Common Reducing Agents: Several methods can be used for the reduction of aromatic nitro groups.[4] A common and effective method is the use of a metal catalyst like palladium on carbon (Pd/C) with a hydrogen source such as hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate. Another option is using a metal like tin (Sn) or iron (Fe) in the presence of an acid like hydrochloric acid (HCl).

    • Catalyst Loading: If using a catalytic hydrogenation method, ensure you have an adequate amount of catalyst (typically 5-10 mol% of Pd/C).

    • Reaction Time and Temperature: These reactions can sometimes be slow. Monitor the reaction by TLC until all the starting material is consumed. Gentle heating may be required.

Potential Cause 2: Catalyst Poisoning

If you are using a palladium catalyst, it can be poisoned by certain functional groups or impurities, leading to a loss of activity.

  • Solution:

    • Purity of Starting Material: Ensure that your 1-(3-nitrobenzyl)-1H-imidazole is sufficiently pure before proceeding with the reduction. Impurities from the previous step could interfere with the catalyst.

The general mechanism for the reduction of a nitro group to an amine is a multi-step process.

mechanism cluster_legend Legend Ar-NO2 Ar-NO2 Ar-NO Ar-NO Ar-NO2->Ar-NO [H] Ar-NHOH Ar-NHOH Ar-NO->Ar-NHOH [H] Ar-NH2 Ar-NH2 Ar-NHOH->Ar-NH2 [H] Ar Aryl group (3-(1H-imidazol-1-ylmethyl)phenyl) [H] Reducing agent

Caption: Simplified reduction pathway of a nitro group.
Purification Challenges

Issue 3: Difficulty in Removing Unreacted Starting Materials or Intermediates

Proper purification is key to obtaining a high-purity final product.

  • Solution:

    • Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and byproducts.[5] A silica gel column with a gradient elution of ethyl acetate in hexane or dichloromethane is a good starting point.

    • Aqueous Extraction: Unreacted imidazole is highly soluble in water. Washing the crude product (dissolved in an organic solvent) with water can effectively remove it.[5]

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be an effective purification method.[5]

Compound Typical Purification Method Notes
Unreacted ImidazoleAqueous WashHighly polar and water-soluble.
Unreacted 3-Nitrobenzyl BromideColumn ChromatographyLess polar than the product.
1-(3-nitrobenzyl)-1H-imidazoleColumn ChromatographyIntermediate polarity.
This compoundColumn Chromatography or RecrystallizationThe final product is more polar than the nitro-intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step synthesis route for this compound?

A1: The most common synthesis involves two main steps:

  • N-Alkylation: Imidazole is reacted with 3-nitrobenzyl bromide in the presence of a base to form 1-(3-nitrobenzyl)-1H-imidazole.

  • Reduction: The nitro group of 1-(3-nitrobenzyl)-1H-imidazole is then reduced to an amine to yield the final product, this compound.[5]

Q2: Why is regioselectivity a concern in the N-alkylation of some imidazoles, and is it an issue here?

A2: With unsymmetrically substituted imidazoles, alkylation can occur at either of the two nitrogen atoms, leading to a mixture of regioisomers.[2][6] This is because the negative charge, after deprotonation, is delocalized over both nitrogens. However, for the synthesis of this compound, you start with unsubstituted imidazole, which is symmetrical. Therefore, alkylation at either nitrogen results in the same product, and regioselectivity is not a concern.

Q3: What are some common analytical techniques to monitor the progress of the reaction and confirm the final product?

A3:

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the consumption of starting materials and the formation of the product in real-time.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the intermediate and the final product by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compounds, confirming their identity.

Q4: What are the key safety precautions to take during this synthesis?

A4:

  • 3-Nitrobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium hydride (NaH) is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Catalytic hydrogenation with H₂ gas involves flammable gases and should be carried out with appropriate safety measures and equipment.

Q5: Can I use 3-nitrobenzyl chloride instead of 3-nitrobenzyl bromide?

A5: Yes, 3-nitrobenzyl chloride can also be used as the alkylating agent. However, benzyl bromides are generally more reactive than benzyl chlorides in Sₙ2 reactions, so the reaction with the bromide may proceed faster or under milder conditions.[1]

References

Technical Support Center: Synthesis of 3-(1H-imidazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(1H-imidazol-1-ylmethyl)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot potential impurities encountered during the synthesis of this important pharmaceutical intermediate. Our approach is rooted in mechanistic understanding to provide not just solutions, but a deeper insight into the reaction chemistry.

Introduction: Plausible Synthetic Pathways

The synthesis of this compound is not extensively detailed in publicly accessible literature. However, based on fundamental principles of organic chemistry and analogous transformations, two primary synthetic routes are most plausible. This guide will address the potential impurities and troubleshooting for both pathways.

  • Route A: Direct N-alkylation of imidazole with a pre-formed 3-aminobenzyl derivative (e.g., 3-aminobenzyl chloride).

  • Route B: N-alkylation of imidazole with a 3-nitrobenzyl halide, followed by the reduction of the nitro group to an amine.

Each route presents a unique set of challenges, from starting material stability to the formation of specific byproducts. This guide will address these in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Part 1: Issues Related to N-Alkylation (Applicable to both Route A & B)

Question 1: My N-alkylation reaction is sluggish, and the yield is low. What are the likely causes and how can I improve it?

Answer:

Low reactivity in the N-alkylation of imidazole can stem from several factors:

  • Insufficient Basicity: Imidazole's pKa of the conjugate acid is approximately 7, making it a relatively weak base.[1] For the reaction with an alkyl halide to proceed efficiently, the imidazole nitrogen needs to be sufficiently nucleophilic. While the reaction can sometimes proceed without an added base, using a stronger, non-nucleophilic base is often necessary to deprotonate the imidazole, thereby increasing its nucleophilicity.

  • Leaving Group Quality: The rate of this SN2 reaction is highly dependent on the quality of the leaving group on the benzyl derivative. The general trend is I > Br > Cl. If you are using a benzyl chloride, consider converting it to the more reactive benzyl bromide or iodide.

  • Solvent Choice: Aprotic polar solvents like DMF or acetonitrile are generally preferred as they can solvate the cation of the base (if used) and do not interfere with the nucleophilicity of the imidazole.

Troubleshooting Steps:

  • Add a Base: Introduce a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to your reaction mixture. NaH is a stronger, non-nucleophilic base that will irreversibly deprotonate the imidazole, significantly accelerating the reaction.

  • Improve the Leaving Group: If using 3-nitrobenzyl chloride, consider an in-situ Finkelstein reaction by adding a catalytic amount of sodium iodide (NaI) to generate the more reactive 3-nitrobenzyl iodide.

  • Optimize Temperature: Gently heating the reaction (e.g., to 45-75 °C) can increase the reaction rate.[2] However, be cautious as higher temperatures can also promote side reactions. Monitor the reaction progress by TLC or LC-MS.

Question 2: I've isolated my product, but it appears to be a salt-like, highly polar compound, and my yield of the desired neutral product is low. What is this impurity?

Answer:

This is a classic sign of over-alkylation , leading to the formation of a 1,3-dibenzylimidazolium salt . After the first benzylation, the remaining nitrogen on the imidazole ring can act as a nucleophile and react with another molecule of the benzyl halide. This is particularly problematic if the reaction is run at high concentrations or for extended periods after the initial product has formed.

Diagram: Formation of Imidazolium Salt Impurity

impurity_formation imidazole Imidazole product Product This compound imidazole->product + Benzyl-X benzyl_halide 3-R-Benzyl-X impurity 1,3-Dibenzylimidazolium Salt (Impurity) product->impurity + Benzyl-X (Over-alkylation) reduction_impurities start 1-(3-nitrobenzyl)-1H-imidazole hydroxylamine Hydroxylamine Intermediate start->hydroxylamine Reduction nitroso Nitroso Intermediate start->nitroso Reduction product Desired Product This compound hydroxylamine->product Reduction azo_azoxy Azo/Azoxy Impurities (Colored) hydroxylamine->azo_azoxy Condensation nitroso->hydroxylamine nitroso->azo_azoxy Condensation troubleshooting_workflow start Synthesis of this compound check_purity Check Purity (TLC, LC-MS, NMR) start->check_purity impure Product is Impure check_purity->impure No pure Product is Pure check_purity->pure Yes identify_issue Identify Problem impure->identify_issue low_yield Low Yield / Incomplete Reaction identify_issue->low_yield Reaction Issue side_products Side Products Observed identify_issue->side_products Impurity Issue physical_form Difficult Physical Form (Oil) identify_issue->physical_form Handling Issue optimize_reaction Optimize Reaction: - Base - Temperature - Solvent low_yield->optimize_reaction modify_workup Modify Workup / Purification: - Column Chromatography - Recrystallization - Salt Formation side_products->modify_workup handle_product Purification Strategy: - Salt Formation - Kugelrohr - Store under Inert Gas physical_form->handle_product optimize_reaction->start modify_workup->start handle_product->pure

References

Technical Support Center: Synthesis of 3-(1H-imidazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(1H-imidazol-1-ylmethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Drawing from established chemical principles and extensive laboratory experience, this resource provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a successful and efficient synthesis.

Workflow Overview: A Two-Step Synthetic Approach

The synthesis of this compound is typically achieved through a two-step process. The first step involves the N-alkylation of imidazole with a suitable 3-nitrobenzyl halide. The second step is the reduction of the nitro group to the corresponding aniline. Each of these steps presents a unique set of challenges that can impact yield and purity.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Nitro Reduction start Imidazole + 3-Nitrobenzyl Halide reaction1 N-Alkylation (Base, Solvent) start->reaction1 product1 1-(3-Nitrobenzyl) -1H-imidazole reaction1->product1 reaction2 Reduction (e.g., SnCl2/HCl or H2/Pd-C) product1->reaction2 product2 This compound reaction2->product2

Caption: General synthetic workflow for this compound.

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations for their causes and actionable solutions.

Step 1: N-Alkylation of Imidazole with 3-Nitrobenzyl Halide

The N-alkylation of imidazole is a standard SN2 reaction where the nucleophilic nitrogen of imidazole attacks the electrophilic benzylic carbon of the 3-nitrobenzyl halide.[1]

Question 1: My reaction is sluggish, and I have a significant amount of unreacted imidazole and 3-nitrobenzyl halide even after prolonged reaction times. What could be the issue?

Answer:

This issue typically points to insufficient activation of the imidazole nucleophile or suboptimal reaction conditions.

  • Causality: Imidazole is a weak base, and for efficient alkylation, it often requires deprotonation to form the more nucleophilic imidazolide anion. The choice and amount of base are critical. Additionally, the solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

  • Troubleshooting Protocol:

    • Base Selection & Stoichiometry:

      • For a milder approach, use anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF).[1] Ensure at least 1.5-2.0 equivalents of K₂CO₃ are used to drive the equilibrium towards the imidazolide.

      • For a more robust and faster reaction, a stronger base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF) can be employed.[1] Use a slight excess (1.1-1.2 equivalents) of NaH. Caution: NaH is highly reactive and moisture-sensitive; handle it under an inert atmosphere (N₂ or Ar).

    • Solvent & Temperature:

      • Ensure the solvent is anhydrous, as water can quench the base and react with the alkylating agent.

      • Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid the formation of side products at elevated temperatures.

    • Reagent Quality: Verify the purity of your 3-nitrobenzyl halide. Impurities can inhibit the reaction.

Question 2: My final product from the alkylation step is contaminated with a highly polar, water-soluble impurity that is difficult to remove. What is this side product and how can I avoid it?

Answer:

This is a classic case of over-alkylation, leading to the formation of a 1,3-disubstituted imidazolium salt.

  • Causality: After the initial N-alkylation to form 1-(3-nitrobenzyl)-1H-imidazole, the second nitrogen atom in the imidazole ring can also act as a nucleophile and react with another molecule of the 3-nitrobenzyl halide. This results in a positively charged quaternary ammonium salt.[2][3][4]

  • Mitigation Strategies:

    • Control Stoichiometry: Use a slight excess of imidazole (1.1-1.2 equivalents) relative to the 3-nitrobenzyl halide. This ensures the alkylating agent is the limiting reagent, minimizing the chance of a second alkylation.

    • Slow Addition of Alkylating Agent: Add the 3-nitrobenzyl halide solution dropwise to the mixture of imidazole and base at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature. This keeps the concentration of the alkylating agent low at any given time.

    • Choice of Base: Using a milder base like K₂CO₃ can sometimes provide better control over mono-alkylation compared to a very strong base like NaH.

  • Purification: If imidazolium salt formation is unavoidable, it can often be removed by an aqueous workup, as these salts are typically highly soluble in water.

Overalkylation Imidazole Imidazole Monoalkylated 1-(3-Nitrobenzyl) -1H-imidazole (Desired Product) Imidazole->Monoalkylated + R-X NitrobenzylHalide 3-Nitrobenzyl Halide (R-X) Dialkylated 1,3-bis(3-Nitrobenzyl) -1H-imidazolium Halide (Side Product) Monoalkylated->Dialkylated + R-X (Excess)

Caption: Side reaction pathway showing over-alkylation of imidazole.

Step 2: Reduction of the Nitro Group

The reduction of the nitro group on the benzene ring to an amine is the final step to obtain the target molecule. Common methods include using tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst, Pd-C).[5][6][7]

Question 3: After my SnCl₂/HCl reduction and basic workup, I have a gelatinous precipitate that makes product extraction difficult, and my yields are low. What is happening?

Answer:

This is a common issue with tin-based reductions and is due to the formation of tin hydroxides.

  • Causality: The reaction with SnCl₂ in acid produces tin(IV) species. During the basic workup (e.g., with NaOH or NaHCO₃) to neutralize the acid and deprotonate the anilinium salt, these tin species precipitate as gelatinous tin hydroxides (Sn(OH)₄).[8][9] The desired product can get trapped in this precipitate, leading to difficult filtration and low isolated yields.

  • Troubleshooting Protocol:

    • Post-Reaction Workup:

      • After the reaction is complete, cool the mixture in an ice bath and slowly add a concentrated aqueous solution of NaOH or KOH until the pH is strongly basic (pH > 10). Initially, a precipitate will form, but adding excess base should form soluble stannates (e.g., [Sn(OH)₆]²⁻), which can help to redissolve the precipitate.

      • Filter the mixture through a pad of Celite® to remove any remaining insoluble tin salts before proceeding with the extraction.

    • Extraction: Use a robust organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product.

    • Alternative Reducing Agents: Consider using alternative reducing agents that do not produce difficult-to-remove byproducts. Catalytic hydrogenation is an excellent "cleaner" alternative if the necessary equipment is available.

Question 4: I performed a catalytic hydrogenation, but my product is a complex mixture containing several colored impurities. What are these byproducts?

Answer:

Catalytic hydrogenation of nitroarenes can sometimes lead to the formation of intermediates that can condense to form colored impurities such as azoxy, azo, and hydrazo compounds, especially if the reaction is not driven to completion.[10][11]

Nitro_Reduction_Byproducts cluster_condensation Condensation Side Reactions Nitro R-NO2 (Nitroarene) Nitroso R-NO (Nitrosoarene) Nitro->Nitroso [H] Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine [H] Azoxy R-N=N(O)-R (Azoxy Compound) Nitroso->Azoxy + R-NHOH Amine R-NH2 (Aniline - Desired) Hydroxylamine->Amine [H] Azo R-N=N-R (Azo Compound) Azoxy->Azo [H] Hydrazo R-NH-NH-R (Hydrazo Compound) Azo->Hydrazo [H] Hydrazo->Amine [H]

Caption: Potential intermediates and condensation byproducts in nitroarene reduction.

  • Causality: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. These intermediates can react with each other, leading to the formation of dimeric species.[6] Insufficient catalyst activity, low hydrogen pressure, or the presence of catalyst poisons can halt the reduction at these intermediate stages.

  • Mitigation Strategies:

    • Catalyst Quality and Loading: Use a fresh, high-quality catalyst (e.g., 5-10% Pd on carbon). Ensure an adequate catalyst loading (typically 1-5 mol%).

    • Hydrogen Pressure: Ensure a sufficient and constant pressure of hydrogen (e.g., 50 psi or as recommended for your specific setup).

    • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until all starting material and intermediates are consumed. Hydrogen uptake ceasing is also a good indicator of reaction completion.

    • Solvent: Use a solvent that is inert to hydrogenation conditions and effectively dissolves the substrate, such as methanol, ethanol, or ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product, this compound?

A1: Column chromatography is generally the most effective method for purifying the final product. The aniline product is significantly more polar than the starting nitro compound and most non-polar byproducts. A silica gel column using a gradient elution, for example, starting with a non-polar solvent system like hexane/ethyl acetate and gradually increasing the polarity, will allow for good separation.[12]

Q2: Can I use other reducing agents for the nitro group reduction?

A2: Yes, other reducing agents can be used. Iron powder in the presence of an acid like acetic acid or ammonium chloride (the Béchamp reduction) is a classic and cost-effective method.[9] Zinc metal in acid can also be effective.[13] However, these methods also produce metallic salt byproducts that require careful workup.

Q3: How can I confirm the formation of the desired product?

A3: A combination of analytical techniques should be used for structural confirmation:

  • ¹H NMR Spectroscopy: Look for the characteristic signals of the aniline protons, the imidazole ring protons, and the benzylic methylene bridge. The chemical shifts of the aromatic protons will shift upfield upon reduction of the electron-withdrawing nitro group to the electron-donating amino group.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Look for the appearance of N-H stretching bands (typically two bands for a primary amine) in the region of 3300-3500 cm⁻¹ and the disappearance of the characteristic N-O stretching bands of the nitro group around 1530 and 1350 cm⁻¹.

Q4: My final aniline product is dark in color. Is this a problem, and can I fix it?

A4: Aromatic amines are prone to air oxidation, which can lead to the formation of colored impurities over time. While a slight coloration may not indicate significant impurity, a dark color suggests the presence of oxidation byproducts. To decolorize the product, you can try dissolving it in a suitable solvent and treating it with a small amount of activated carbon, followed by filtration through Celite®. For storage, it is best to keep the purified aniline under an inert atmosphere (nitrogen or argon) and protected from light.

References

Technical Support Center: Troubleshooting the Chromatographic Purification of 3-(1H-imidazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(1H-imidazol-1-ylmethyl)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the chromatographic purification of this and structurally similar polar basic compounds. As a molecule possessing both a basic aniline moiety and a basic imidazole ring, this compound presents a unique set of purification challenges that require specialized chromatographic strategies.

This document provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and the scientific rationale behind each recommended solution to empower you to overcome common purification hurdles.

Frequently Asked Questions & Troubleshooting Guides

Q1: My compound is streaking or tailing severely on a standard silica gel column. What is the cause, and how can I achieve sharp, symmetrical peaks?

A1: Root Cause Analysis and Solutions

This is the most frequently encountered issue when purifying basic amines on standard silica gel. The underlying cause is a strong acid-base interaction between your basic compound and the acidic surface of the silica gel.[1][2] Silica gel is covered with silanol groups (Si-OH), which are weakly acidic and readily interact with basic analytes like the aniline and imidazole nitrogens in your molecule. This strong, often irreversible, binding leads to poor peak shape (tailing), low recovery, and inconsistent elution.[2]

Solutions:

  • Mobile Phase Modification (Base Additive Method): The most common and effective solution is to add a small amount of a competitive base to your mobile phase. This additive will preferentially interact with the acidic silanol sites, effectively "masking" them from your compound and allowing it to elute symmetrically.

    • Triethylamine (TEA): Add 0.1% to 2% (v/v) TEA to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).[3][4] TEA is volatile and can typically be removed under high vacuum.

    • Ammonium Hydroxide (NH₄OH): For more polar systems, a solution of ~2% 7N ammonia in methanol can be used as the polar component of the mobile phase (e.g., 0-10% of this mixture in Dichloromethane).[3][5]

  • Use of Alternative or Modified Stationary Phases:

    • Amine-Functionalized Silica: These columns are pre-treated with aminopropyl groups bonded to the silica surface. This creates a less acidic environment that significantly reduces the unwanted interactions with basic compounds, often allowing for purification without mobile phase additives.[1]

    • Deactivated Silica: Using commercially available deactivated silica gel can also mitigate the issue.

    • Alumina (Basic or Neutral): Alumina is a viable alternative to silica. Basic or neutral alumina can provide excellent separation for amines without the issue of strong acidic interactions.[3]

  • Pre-treatment of Standard Silica Gel: Before loading your sample, you can "base-wash" the column by flushing it with your chosen eluent containing the base additive (e.g., 2-3 column volumes of Hexane/EtOAc/TEA 70:30:0.5) to neutralize the active sites.[4]

Q2: My product appears to be irreversibly adsorbed on the silica column. I've pushed liters of eluent through, but my compound won't elute. Is it lost?

A2: Recovery and Prevention Strategies

This is a severe manifestation of the acid-base interaction described in Q1. It is unlikely the compound is lost; it is merely very strongly bound to the stationary phase.

Immediate Recovery Protocol:

To recover your compound, you must use a highly competitive and polar eluent system to disrupt the strong binding.

  • Prepare a strong flushing solvent, such as a mixture of Dichloromethane (DCM), Methanol (MeOH), and concentrated Ammonium Hydroxide (NH₄OH) in a ratio of approximately 80:18:2.[3]

  • Carefully flush the column with this mixture. Your compound should elute quickly.

  • Monitor the fractions by TLC to confirm the recovery of your product.

Future Prevention:

  • Always Co-spot on TLC: When developing your TLC method, spot your crude material and then co-spot the same lane with a drop of TEA. If the spot moves further up the plate or becomes less streaky on the co-spotted lane, it is a clear indicator that a base additive is required for the column.

  • Adopt Solutions from Q1: For all future purifications of this compound, proactively use a mobile phase modifier or an alternative stationary phase as detailed in the previous answer.

Q3: My compound is eluting at the solvent front in Reversed-Phase (RP-HPLC), giving no retention. How can I get it to retain on a C18 column?

A3: Understanding and Overcoming Poor RP Retention

This is a common problem for polar, basic compounds. In typical acidic RP-HPLC mobile phases (e.g., with 0.1% TFA or formic acid), your compound's aniline and imidazole groups will be protonated. This positive charge makes the molecule highly polar and water-soluble, causing it to have very little affinity for the non-polar C18 stationary phase, resulting in elution near the void volume.[3][6]

Solutions:

  • High-pH Reversed-Phase Chromatography: The most robust solution is to switch to a high-pH mobile phase. By increasing the pH of the mobile phase to a value at least 2 units above the pKa of your compound's basic centers, you will be running the analysis on the neutral, less polar form of the molecule. This significantly increases its affinity for the C18 stationary phase.

    • Recommended Mobile Phase: Use a buffer such as 10 mM ammonium bicarbonate or ammonium hydroxide, adjusted to pH 9-10, as the aqueous component (Solvent A) with acetonitrile or methanol as the organic component (Solvent B).[3]

    • Column Choice: Ensure you are using a pH-stable reversed-phase column (e.g., hybrid silica or polymer-based C18) designed to withstand high pH conditions.

  • Ion-Pairing Reversed-Phase Chromatography: This technique introduces an "ion-pairing" reagent into the mobile phase. For a positively charged analyte, a negatively charged ion-pairing reagent (e.g., an alkyl sulfonate) is used. The reagent's non-polar tail adsorbs to the C18 stationary phase, creating a pseudo-ion-exchange surface that can then retain the positively charged analyte.[7] This is a more complex technique and is often less desirable than high-pH RP due to column equilibration times and the semi-permanent nature of the ion-pairing reagent on the column.

Q4: I'm struggling with both normal-phase (tailing) and reversed-phase (no retention). Is there a better chromatographic mode for this molecule?

A4: Introducing Hydrophilic Interaction Liquid Chromatography (HILIC)

Yes, for polar compounds that are challenging in both NP and RP modes, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the ideal solution.[8][9] HILIC provides an alternative separation mechanism that is well-suited for polar and hydrophilic compounds.[10][11]

How HILIC Works: HILIC uses a polar stationary phase (similar to normal-phase, e.g., bare silica, diol, or amide phases) but with a mobile phase typical of reversed-phase, consisting of a high concentration of an organic solvent (usually acetonitrile) and a small amount of an aqueous solvent (water or buffer).[9] The polar analyte partitions into a water-enriched layer that forms on the surface of the stationary phase. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water/buffer concentration).[8]

Benefits for this compound:

  • Excellent Retention: Provides strong retention for polar compounds that are unretained in RP.

  • Good Peak Shape: Avoids the severe tailing issues seen in normal-phase chromatography for basic compounds.

  • Volatile Mobile Phases: HILIC mobile phases are highly volatile, making it ideal for LC-MS applications and simplifying sample recovery after preparative chromatography.

Data & Methodologies

Data Presentation

Table 1: Comparison of Chromatographic Modes for Purifying this compound

FeatureNormal-Phase (NP)Reversed-Phase (RP)Hydrophilic Interaction (HILIC)
Stationary Phase Polar (e.g., Silica, Alumina)Non-Polar (e.g., C18, C8)Polar (e.g., Silica, Diol, Amide)[10]
Mobile Phase Non-Polar (e.g., Hexane/EtOAc)Polar (e.g., Water/Acetonitrile)High Organic/Aqueous (e.g., Acetonitrile/Water)[8]
Elution Order Least polar elutes firstMost polar elutes firstMost polar elutes last
Pros for this Analyte Good for removing non-polar impurities.Excellent for removing highly polar impurities. High pH methods are effective.Optimal choice. Good retention and peak shape for polar bases. MS-compatible.
Cons for this Analyte Severe peak tailing and adsorption without modification.[1][2]No retention at low/neutral pH.[3] Requires pH-stable column for high pH.Requires careful solvent choice (ACN is typical, MeOH is not).[9]
Key Modifier Triethylamine or Ammonia[4]High pH buffer (e.g., NH₄HCO₃)[3]Buffer in aqueous portion (e.g., Ammonium formate)
Experimental Protocols
Protocol 1: Optimized Normal-Phase Flash Chromatography with Base Modifier

This protocol describes the purification using standard silica gel with a triethylamine (TEA) modifier.

  • TLC Method Development:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or EtOAc).

    • On a silica TLC plate, spot the crude mixture.

    • Develop the plate in a mobile phase system (e.g., 95:5 DCM:MeOH).

    • In a separate chamber, prepare the same mobile phase but with an added 0.5% (v/v) of TEA. Develop a new TLC plate.

    • Compare the two plates. An increase in Rf and/or a reduction in streaking in the TEA-containing system confirms its necessity. Optimize the solvent ratio to achieve an Rf of 0.2-0.3 for the target compound.

  • Column Preparation:

    • Select an appropriately sized silica gel column for your sample mass (typically a 40-100:1 ratio of silica:crude product by weight).

    • Equilibrate the column with your starting eluent (e.g., 100% Hexane) containing 0.5% TEA. Run at least 2-3 column volumes (CVs) to ensure the entire stationary phase is conditioned.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or DCM.

    • Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with your optimized solvent system, running either an isocratic or a gradient elution.

    • Ensure that every solvent used in the gradient contains the same percentage of TEA.

    • Collect fractions and monitor by TLC to identify and combine the pure product fractions.

  • Work-up:

    • Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and should be removed under high vacuum, potentially with gentle heating.

Protocol 2: HILIC Method Development for High-Purity Analysis

This protocol outlines a starting point for developing a HILIC separation method.

  • Column and Solvent Selection:

    • Column: Use a HILIC-designated column. A bare silica column can work well for HILIC applications.[8][9]

    • Solvent A (Aqueous): 10 mM Ammonium Acetate or Formate in Water.

    • Solvent B (Organic): Acetonitrile (ACN).

  • Initial Gradient Conditions:

    • Equilibrate the column with 95% B for at least 10 column volumes.

    • Inject the sample dissolved in the initial mobile phase conditions (95:5 ACN:Water).

    • Run a linear gradient from 95% B to 50% B over 15-20 minutes.

    • Hold at 50% B for 2-3 minutes.

    • Return to 95% B and re-equilibrate.

  • Method Optimization:

    • Based on the initial run, adjust the gradient slope and range to improve the resolution between your target compound and any impurities.

    • If peak shape is poor, consider adjusting the pH or concentration of the buffer in Solvent A.

Visualized Workflows & Mechanisms
Diagram 1: Troubleshooting Logic for Amine Purification

This diagram outlines the decision-making process when encountering common purification problems.

TroubleshootingWorkflow Start Start: Purify This compound Problem Observe Poor Chromatographic Result Start->Problem Symptom1 Symptom: Severe Tailing/Streaking (Normal Phase) Problem->Symptom1 Symptom2 Symptom: No Elution / Stuck on Column (Normal Phase) Problem->Symptom2 Symptom3 Symptom: No Retention / Elutes at Void (Reversed Phase) Problem->Symptom3 Solution1 Solution: 1. Add Base (TEA/NH₃) to Eluent 2. Use Amine-Silica or Alumina 3. Pre-treat Column Symptom1->Solution1 HILIC Alternative Strategy: Use HILIC Mode for Polar Bases Symptom1->HILIC Solution2 Recovery: Flush with strong basic eluent (e.g., DCM/MeOH/NH₄OH) Prevention: Use Solutions from Box 1 Symptom2->Solution2 Solution3 Solution: 1. Use High pH Mobile Phase (pH > pKa) 2. Consider HILIC as alternative Symptom3->Solution3 Symptom3->HILIC Success Successful Purification Solution1->Success Solution2->Success Solution3->Success HILIC->Success

Caption: Troubleshooting decision tree for amine purification.

Diagram 2: Mechanism of Base Modifier Action on Silica Gel

This diagram illustrates how a basic modifier like Triethylamine (TEA) prevents the analyte from binding to acidic silanol groups.

Mechanism Interaction at the Silica Surface cluster_0 Without Base Modifier cluster_1 With Base Modifier (TEA) Silica1 Si-OH (Acidic Silanol) Analyte1 Analyte-NH₂ (Basic) Analyte1->Silica1 Strong Interaction (Causes Tailing) Silica2 Si-OH TEA NEt₃ (TEA) TEA->Silica2 TEA blocks acidic site Analyte2 Analyte-NH₂ Elution Analyte Elutes Freely Analyte2->Elution No interaction

Caption: How a base additive passivates the silica surface.

References

3-(1H-imidazol-1-ylmethyl)aniline degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for 3-(1H-imidazol-1-ylmethyl)aniline.

Document ID: TSS-C10H11N3-Rev-1.0

Last Updated: January 3, 2026

Introduction

Welcome to the technical support guide for this compound (CAS No. 120107-85-9). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows.[1][2][3] As a molecule incorporating both a primary aromatic amine and an imidazole ring, it presents unique stability characteristics that, if not properly managed, can impact experimental outcomes, impurity profiles, and the overall success of a research campaign.[4][5]

This guide provides in-depth, experience-driven answers to frequently encountered questions and troubleshooting scenarios related to the degradation and stability of this compound. Our goal is to equip you not just with protocols, but with the underlying chemical principles to anticipate and solve challenges proactively.

Part 1: General Stability and Handling FAQs

Question 1: What are the ideal storage conditions for this compound to ensure long-term stability?

Answer: Based on its chemical structure, this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial at room temperature.[1][6] The key is to mitigate exposure to the three primary environmental culprits: oxygen, light, and moisture.

  • Why an inert atmosphere? The aniline functional group is highly susceptible to oxidation. Atmospheric oxygen can initiate a cascade of radical reactions, leading to the formation of colored impurities (often yellow to dark brown) and complex polymeric materials. This is a classic failure mode for many aromatic amines.

  • Why an amber vial? Both the aniline and imidazole rings are chromophores that absorb UV radiation. This absorbed energy can promote photochemical reactions, leading to degradation.[7] An amber vial effectively blocks the most damaging wavelengths of light.

  • Why a tightly sealed container? While not excessively hygroscopic, prolonged exposure to atmospheric moisture can lead to clumping and may accelerate certain degradation pathways, particularly if acidic or basic impurities are present in the air.

For maximum long-term stability (>1 year), storage in a desiccator at 2-8°C under an inert atmosphere is recommended.

Question 2: My solid sample of this compound has developed a yellow or brownish tint over time. Is it still usable?

Answer: The appearance of a yellow or brown color is a strong indicator of oxidative degradation. The primary aniline moiety is likely oxidizing to form nitroso, nitro, and eventually, polymeric azo compounds, which are highly colored.

Is it usable? It depends on your application.

  • For non-critical, early-stage discovery chemistry: You might be able to proceed after assessing the purity by HPLC or LC-MS. If the main peak is still >95% and you can identify the major impurities, you may choose to use it, accepting that yields and side-reactions could be affected.

  • For late-stage development, GMP work, or sensitive catalytic reactions: Do not use it. The impurities could have unpredictable effects on your reaction, act as catalyst poisons, or introduce regulatory challenges downstream. The best course of action is to purify the material (e.g., by column chromatography or recrystallization) or procure a new, high-purity batch.

Part 2: Troubleshooting Specific Degradation Pathways

This section addresses specific degradation scenarios you might encounter during your experiments.

Question 3: I am observing unexpected impurities in my reaction mixture. What are the likely degradation pathways for this compound under different chemical conditions?

Answer: Understanding the potential degradation pathways is crucial for troubleshooting. This requires considering the reactivity of both the aniline and imidazole moieties. The most common pathways are oxidation, photodegradation, and, to a lesser extent, hydrolysis under harsh conditions. A forced degradation study is the definitive way to identify these pathways experimentally.[8][9]

Scenario A: Oxidative Degradation

I suspect oxidative degradation. What causes it and what products should I look for?

Oxidative stress is the most significant stability liability for this molecule. The aniline ring is electron-rich and easily oxidized.

  • Causality: Exposure to atmospheric oxygen (especially in solution and at elevated temperatures), residual peroxides in solvents (like THF or diethyl ether), or the use of strong oxidizing agents can trigger degradation. Metal contaminants can also catalyze oxidation. The imidazole ring is also susceptible to oxidation by strong reagents like hydrogen peroxide.[7]

  • Potential Degradation Products:

    • N-Oxides: Oxidation of the aniline nitrogen.

    • Hydroxylated Species: Oxidation of the aromatic rings.

    • Ring-Opened Products: Cleavage of the imidazole ring under harsh oxidative conditions.

    • Colored Dimers/Polymers: Coupling reactions of radical intermediates.

Below is a diagram illustrating potential sites of oxidative attack.

G cluster_main Potential Oxidative Degradation Pathways cluster_products Potential Products Parent This compound Aniline_N_Oxide Aniline N-Oxide Parent->Aniline_N_Oxide [O] (e.g., H₂O₂, Air) Ring_Hydroxylation Ring Hydroxylation (Aniline or Imidazole) Parent->Ring_Hydroxylation [O] (e.g., Fenton-like) Imidazole_Ring_Opening Imidazole Ring-Opened Products Parent->Imidazole_Ring_Opening Harsh [O] (e.g., Peroxide) Polymeric_Species Colored Polymeric Species Aniline_N_Oxide->Polymeric_Species Further Oxidation/Coupling

Caption: Potential oxidative degradation pathways for this compound.

Scenario B: Photodegradation

My reaction seems to fail or produce more impurities when performed in clear glass or under bright lab lights. Could this be photodegradation?

Yes, this is a strong possibility. Photodegradation is a common issue for aromatic compounds.

  • Causality: The aromatic systems in your molecule absorb UV and visible light. This energy can promote the molecule to an excited state, leading to bond cleavage and the formation of highly reactive radical species. In solution, this process can be accelerated.[7][10]

  • Troubleshooting & Prevention:

    • Protect from Light: Always conduct reactions and store solutions in amber glassware or vessels wrapped in aluminum foil.

    • Solvent Choice: Be aware that some solvents can participate in photochemical reactions.

    • Headspace: An inert atmosphere can sometimes reduce photodegradation by quenching certain radical pathways that require oxygen.

Scenario C: Acid/Base Hydrolysis

I'm running a reaction under strongly acidic or basic conditions and see an impurity that doesn't match oxidative profiles. What could it be?

While generally stable, the benzyl-imidazole C-N bond can be susceptible to cleavage under forcing hydrolytic conditions (e.g., concentrated HCl or NaOH at high temperatures).[7][11]

  • Causality: Extreme pH can catalyze the hydrolysis of the methylene bridge connecting the aniline and imidazole rings.

  • Potential Degradation Products:

    • 3-(aminomethyl)aniline: From cleavage of the imidazole ring off the benzylic carbon.

    • Imidazole: The other cleavage product.

  • Confirmation: The best way to confirm this is to run a forced degradation study (see Protocol 1) under acidic and basic conditions and analyze the stressed samples by LC-MS to look for the masses of the expected fragments.

Part 3: Analytical Troubleshooting (HPLC & LC-MS)

Question 4: I'm analyzing my samples by reverse-phase HPLC and see poor peak shape (significant tailing). What is causing this and how can I fix it?

Answer: This is a classic problem when analyzing basic compounds like yours on standard silica-based C18 columns. The issue stems from secondary interactions between the basic nitrogens (both on the aniline and imidazole rings) and acidic residual silanol groups (Si-OH) on the surface of the HPLC column packing.[11][12]

G cluster_solutions cluster_explanations start Poor Peak Shape (Tailing) cause Cause: Secondary interaction of basic nitrogens with acidic residual silanols on column start->cause solution_header Solutions s1 Lower Mobile Phase pH (e.g., to pH 2.5-3) s2 Add an Ionic Modifier (e.g., 0.1% TFA or Formic Acid) e1 Protonates silanols (Si-O⁻ → Si-OH) and the analyte (analyte-NH₂⁺), minimizing ionic interaction. s1->e1 s3 Use an End-Capped or Base-Deactivated Column e2 Acid protonates silanols. Anion (e.g., TFA⁻) acts as an ion-pairing agent. s2->e2 e3 Column is chemically treated to 'cap' or shield the residual silanols, preventing interaction. s3->e3

Caption: Troubleshooting logic for poor HPLC peak shape of basic analytes.

Recommended Solutions (in order of ease):

  • Adjust Mobile Phase pH: Lower the pH of your aqueous mobile phase to between 2.5 and 3.0 using an additive like formic acid or trifluoroacetic acid (TFA). At this low pH, the residual silanols are protonated and neutral, minimizing ionic interactions. Your basic analyte will be fully protonated, leading to a single ionic state and sharper peaks.[11]

  • Use a Different Column: If pH adjustment is not sufficient or incompatible with your detection method (e.g., MS), switch to a modern, base-deactivated or "end-capped" C18 column. These columns are specifically designed with minimal residual silanol activity.

  • Increase Ionic Strength: Adding a salt buffer (e.g., 20-50 mM ammonium formate) to the mobile phase can also sometimes help by masking the active sites on the silica surface.

Part 4: Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a systematic approach to identify potential degradation products and establish the stability-indicating nature of your analytical method, based on ICH guidelines.[8][9][11] A target of 5-20% degradation is generally recommended to ensure that secondary degradation is minimized.

Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.

Materials:

  • This compound

  • Solvent (e.g., Acetonitrile:Water 50:50)

  • 1 M HCl

  • 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system with a suitable column

  • Photostability chamber

  • Oven

Workflow Diagram:

G cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) Acid Acid Hydrolysis Add HCl (to 0.1 M) Heat if necessary start->Acid Aliquot Base Base Hydrolysis Add NaOH (to 0.1 M) Heat if necessary start->Base Aliquot Oxidation Oxidation Add H₂O₂ (to 3%) Room Temp start->Oxidation Aliquot Thermal Thermal Stress Heat solution (e.g., 70°C) Also test solid state start->Thermal Aliquot Photo Photostability Expose solution & solid to UV/Vis light start->Photo Aliquot Control Control Sample (Stock solution, no stress, protected from light) start->Control Aliquot Analysis Analyze All Samples by Stability-Indicating LC-MS/HPLC Acid->Analysis Monitor over time (e.g., 2, 8, 24 hrs) Base->Analysis Monitor over time (e.g., 2, 8, 24 hrs) Oxidation->Analysis Monitor over time (e.g., 2, 8, 24 hrs) Thermal->Analysis Monitor over time (e.g., 2, 8, 24 hrs) Photo->Analysis Monitor over time (e.g., 2, 8, 24 hrs) Control->Analysis Monitor over time (e.g., 2, 8, 24 hrs) Report Compare chromatograms. Identify degradants. Calculate mass balance. Analysis->Report

References

Technical Support Center: Scaling Up the Synthesis of 3-(1H-imidazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(1H-imidazol-1-ylmethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for scaling up this important pharmaceutical intermediate.[1] This document will delve into the critical aspects of the synthesis, offering practical advice and scientifically grounded explanations to overcome common challenges.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up. The most common synthetic route involves two key transformations:

  • N-Alkylation of Imidazole: This step typically involves the reaction of imidazole with a suitable 3-nitrobenzyl halide (e.g., bromide or chloride) to form 1-(3-nitrobenzyl)-1H-imidazole.

  • Reduction of the Nitro Group: The nitro-intermediate is then reduced to the desired aniline derivative.

While seemingly straightforward, scaling up this synthesis presents several challenges, including controlling regioselectivity during alkylation, managing exothermic reactions, and ensuring efficient reduction and purification.

Diagram of the General Synthesis Pathway:

Synthesis_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reduction 3-Nitrobenzyl_Halide 3-Nitrobenzyl Halide Alkylation N-Alkylation (Base, Solvent) 3-Nitrobenzyl_Halide->Alkylation Imidazole Imidazole Imidazole->Alkylation Intermediate 1-(3-Nitrobenzyl)-1H-imidazole Alkylation->Intermediate Reduction Reduction (Reducing Agent, Solvent) Intermediate->Reduction Product This compound Reduction->Product

Caption: General two-step synthesis of this compound.

II. Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Step 1: N-Alkylation of Imidazole with 3-Nitrobenzyl Halide

Q1: My N-alkylation reaction is slow or incomplete. What are the likely causes and how can I improve it?

A1: Several factors can contribute to a sluggish or incomplete N-alkylation reaction. Here’s a breakdown of potential causes and solutions:

  • Insufficient Base: The N-alkylation of imidazole is a nucleophilic substitution reaction where the imidazole nitrogen acts as the nucleophile.[2] A base is crucial to deprotonate the imidazole, thereby increasing its nucleophilicity.[2] If the reaction is slow, ensure you are using a sufficient molar excess of a suitable base.

    • Troubleshooting:

      • Increase Base Equivalents: Try increasing the equivalents of your base (e.g., K₂CO₃, NaH) to 1.5-2.0 equivalents relative to imidazole.

      • Stronger Base: If using a mild base like potassium carbonate isn't effective, consider a stronger base like sodium hydride (NaH).[2] Be cautious, as NaH is highly reactive and requires an anhydrous solvent like THF.

  • Solvent Choice: The solvent plays a critical role in an Sₙ2 reaction.[2] Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally preferred as they can solvate the cation of the base while not significantly solvating the nucleophile, thus enhancing its reactivity.

    • Troubleshooting:

      • Solvent Optimization: If your reaction is in a less polar solvent, consider switching to ACN or DMF. Ensure your solvent is anhydrous, as water can react with stronger bases and hinder the reaction.

  • Reaction Temperature: While many N-alkylation reactions proceed at room temperature, some may require heating to overcome the activation energy barrier.

    • Troubleshooting:

      • Increase Temperature: Gradually increase the reaction temperature (e.g., to 50-80 °C) and monitor the progress by TLC. Be mindful of potential side reactions at higher temperatures.

Q2: I am observing the formation of multiple products in my alkylation step, leading to a low yield of the desired isomer. How can I improve regioselectivity?

A2: The formation of multiple products often points to issues with regioselectivity. In unsymmetrical imidazoles, alkylation can occur at different nitrogen atoms.[3] While the parent imidazole is symmetrical, substituted imidazoles can present this challenge. For the reaction with 3-nitrobenzyl halide, the primary concern is often over-alkylation or side reactions of the nitro group.

  • Controlling Over-alkylation: The product, 1-(3-nitrobenzyl)-1H-imidazole, can potentially be alkylated again to form a quaternary imidazolium salt.

    • Troubleshooting:

      • Stoichiometry Control: Use a slight excess of imidazole relative to the 3-nitrobenzyl halide to favor the mono-alkylation product.

      • Slow Addition: Add the 3-nitrobenzyl halide solution dropwise to the imidazole and base mixture to maintain a low concentration of the alkylating agent.

  • Temperature Effects on Isomer Formation: In some cases, temperature can influence the ratio of isomers formed.[4]

    • Troubleshooting:

      • Temperature Screening: Run small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C) to determine the optimal condition for the desired regioselectivity.

Diagram of Troubleshooting Workflow for N-Alkylation:

Alkylation_Troubleshooting Start Low Yield / Incomplete Reaction Check_Base Increase Base Equivalents or Use Stronger Base Start->Check_Base Check_Solvent Switch to Anhydrous Polar Aprotic Solvent (ACN, DMF) Check_Base->Check_Solvent Check_Temp Increase Reaction Temperature Check_Solvent->Check_Temp Success Improved Yield and Purity Check_Temp->Success Multiple_Products Multiple Products Observed Control_Stoich Use Slight Excess of Imidazole Multiple_Products->Control_Stoich Slow_Addition Add Alkylating Agent Dropwise Control_Stoich->Slow_Addition Temp_Screen Screen Different Temperatures Slow_Addition->Temp_Screen Temp_Screen->Success

Caption: Troubleshooting workflow for the N-alkylation step.

Step 2: Reduction of the Nitro Group

Q3: My nitro group reduction is incomplete, or I am seeing side products. What are the best practices for this step during scale-up?

A3: The reduction of an aromatic nitro group is a common transformation, but it can be challenging on a larger scale. The choice of reducing agent and reaction conditions are critical.

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation: This is often the cleanest method. Common catalysts include Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere.[5]

      • Troubleshooting (Catalytic Hydrogenation):

        • Catalyst Activity: Ensure your catalyst is fresh and active. Deactivated catalysts are a common cause of incomplete reactions.

        • Hydrogen Pressure: For scale-up, you may need to increase the hydrogen pressure to ensure efficient reduction.

        • Solvent: Solvents like methanol, ethanol, or ethyl acetate are commonly used. Ensure the starting material is fully dissolved.

    • Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are also effective.[6]

      • Troubleshooting (Chemical Reduction):

        • Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent.

        • Exothermic Reaction: These reactions can be highly exothermic. On a larger scale, ensure you have adequate cooling and add the reducing agent portion-wise to control the temperature. A runaway reaction can lead to side product formation and safety hazards.

  • Incomplete Reduction and Side Products: Incomplete reduction can lead to the formation of intermediates like nitroso or hydroxylamine species.[6]

    • Troubleshooting:

      • Reaction Time and Temperature: Monitor the reaction closely by TLC or HPLC. If the reaction stalls, you may need to extend the reaction time or slightly increase the temperature.

      • pH Control: For reductions using metals in acid, maintaining an acidic pH is crucial for the reaction to proceed to completion.

Q4: The work-up and purification of the final product, this compound, is difficult. Are there any tips for improving this process?

A4: The final product is an amine, which can make extraction and purification challenging due to its basicity and potential for water solubility.

  • Work-up:

    • Basification: After the reduction (especially if using acidic conditions), the reaction mixture needs to be carefully basified to deprotonate the aniline and allow for extraction into an organic solvent. Use a base like sodium hydroxide or sodium carbonate solution. Be cautious, as this can be an exothermic process.

    • Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Multiple extractions will likely be necessary to ensure complete recovery of the product.

  • Purification:

    • Column Chromatography: This is a common method for purification.[7] A silica gel column using a gradient of a polar solvent (like methanol) in a less polar solvent (like dichloromethane) is often effective.

    • Crystallization/Salt Formation: If the product is a solid, recrystallization can be an effective purification method. Alternatively, forming a salt (e.g., hydrochloride salt) can aid in purification and handling of the final product, which can then be converted back to the free base if needed.[8]

Table 1: Comparison of Common Reduction Methods

Reducing AgentAdvantagesDisadvantages & Scale-up Considerations
Catalytic Hydrogenation (e.g., Pd/C, H₂) Clean reaction, high yields, easy product isolation.Requires specialized high-pressure equipment, catalyst can be pyrophoric, potential for catalyst poisoning.
Tin(II) Chloride (SnCl₂) Effective and reliable.Generates tin waste, requires strongly acidic conditions, work-up can be cumbersome.
Iron (Fe) in Acetic Acid Inexpensive and effective.Heterogeneous reaction can be slow, requires acidic conditions, iron sludge can complicate work-up.

III. Frequently Asked Questions (FAQs)

Q5: What are the key safety precautions I should take when scaling up this synthesis?

A5: Safety is paramount during scale-up. Key considerations include:

  • Exothermic Reactions: Both the N-alkylation (especially with strong bases) and the nitro reduction can be exothermic. Ensure you have adequate cooling capacity and a plan for controlling the temperature.

  • Hydrogenation: If using catalytic hydrogenation, be aware of the flammability of hydrogen and the pyrophoric nature of some catalysts (especially when dry).

  • Handling of Reagents: Handle strong bases (like NaH) and corrosive acids with appropriate personal protective equipment (PPE).

  • Ventilation: Ensure all work is performed in a well-ventilated fume hood.

Q6: Can I use 3-nitrobenzyl chloride instead of 3-nitrobenzyl bromide for the N-alkylation step?

A6: Yes, 3-nitrobenzyl chloride can be used. Benzyl halides are reactive towards nucleophilic substitution.[9][10] However, benzyl bromides are generally more reactive than benzyl chlorides in Sₙ2 reactions due to bromide being a better leaving group than chloride.[11] Therefore, you may need to use slightly more forcing conditions (e.g., higher temperature or longer reaction time) when using the chloride derivative.

Q7: How can I monitor the progress of my reactions effectively?

A7: Thin Layer Chromatography (TLC) is an excellent tool for monitoring the progress of both the alkylation and reduction steps. Use an appropriate solvent system that gives good separation between your starting materials, intermediates, and products. For more quantitative analysis, especially during process development and scale-up, High-Performance Liquid Chromatography (HPLC) is recommended.

Q8: My final product is an oil, making it difficult to handle. What can I do?

A8: While this compound can be an oil or a low-melting solid, converting it to a salt, such as the hydrochloride or phosphate salt, can often result in a stable, crystalline solid that is easier to handle, purify, and store.[8][12]

IV. Experimental Protocols

Protocol 1: N-Alkylation of Imidazole with 3-Nitrobenzyl Bromide
  • To a solution of imidazole (1.2 equivalents) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Slowly add a solution of 3-nitrobenzyl bromide (1.0 equivalent) in anhydrous acetonitrile dropwise over 30-60 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat to 50-60 °C.

  • Once the reaction is complete, filter off the inorganic salts and wash with acetonitrile.

  • Evaporate the solvent under reduced pressure to obtain the crude 1-(3-nitrobenzyl)-1H-imidazole, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Reduction of 1-(3-Nitrobenzyl)-1H-imidazole using Catalytic Hydrogenation
  • Dissolve the crude 1-(3-nitrobenzyl)-1H-imidazole in methanol or ethanol.

  • Carefully add 5-10 mol% of 10% Pd/C catalyst.

  • Purge the reaction vessel with nitrogen and then with hydrogen.

  • Stir the reaction mixture under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully filter the catalyst through a pad of celite. Caution: The catalyst may be pyrophoric. Do not allow the filter cake to dry completely.

  • Evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography or by forming a suitable salt.

V. References

  • ChemicalBook. (n.d.). 3-Aminobenzylamine. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4978792A - Process for producing aminobenzylamine. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). KR870002017B1 - Method for preparing aminobenzylamine. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Aminobenzylamine synthesis. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Retrieved from --INVALID-LINK--

  • Guidechem. (2020). How is 3-Aminobenzylamine synthesized and used?. Retrieved from --INVALID-LINK--

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. Retrieved from --INVALID-LINK--

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2016). SYNTHESIS OF 3-CHLORO-4-(1H-IMIDAZOL-1-YL)-4-(MORPHOLINO METHYL)-1-PHENYL AZETIDIN-2-ONE. Retrieved from --INVALID-LINK--

  • University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). 3-(1H-Imidazol-1-Yl)Aniline. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. Retrieved from --INVALID-LINK--

  • Request PDF. (n.d.). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride. Retrieved from --INVALID-LINK--

  • Molbase. (n.d.). Synthesis of N-[3-(1H-Imidazol-1-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]urea. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (n.d.). Nucleophilic substitution reactions on Benzyl Halides. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from --INVALID-LINK--

  • Ossila. (n.d.). 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. Retrieved from --INVALID-LINK--

  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Regioselective synthesis of 2-(1H-benzimidazol-1-yl)-5-nitro. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from --INVALID-LINK--

  • PubMed Central. (2021). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Exceptions in SN2 and SN1 Reactions. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). WO2019130254A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. Retrieved from --INVALID-LINK--

  • Sciforum. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US2935514A - Benzimidazoles. Retrieved from --INVALID-LINK--

References

Overcoming solubility issues with 3-(1H-imidazol-1-ylmethyl)aniline in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(1H-imidazol-1-ylmethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges encountered during in vitro assays. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure the accuracy and reproducibility of your experimental data.

Section 1: Understanding the Compound's Behavior

Q1: What are the key chemical features of this compound that affect its solubility?

A1: The aqueous solubility of this compound is dictated by its molecular structure, which contains two key basic functional groups: a primary aniline group and an imidazole ring.

  • Aniline Group: This primary aromatic amine is a weak base.

  • Imidazole Ring: This heterocyclic ring also contains a basic nitrogen atom.

The presence of these ionizable groups means the compound's overall charge state is highly dependent on the pH of the surrounding medium.[1] In neutral or alkaline aqueous solutions, these groups are largely in their uncharged, neutral form, which is more hydrophobic and thus less soluble in water. As the pH of the solution becomes more acidic, these basic groups become protonated (gain a hydrogen ion), acquiring a positive charge. This ionized form is significantly more polar and therefore more soluble in aqueous buffers.[2][3] Understanding this pH-dependent behavior is the first and most critical step in troubleshooting solubility issues.[4][5]

Section 2: Common Problems & Initial Troubleshooting

Q2: I'm observing inconsistent or irreproducible results in my assay. Could this be a solubility issue?

A2: Absolutely. Poor solubility is a frequent cause of erratic and unreliable assay data.[6] If the compound is not fully dissolved, you may encounter several problems:

  • Inaccurate Potency Measurement: If the compound precipitates in the assay well, the actual concentration in solution is lower than the nominal concentration you prepared. This leads to an underestimation of the compound's true potency (e.g., a falsely high IC50 value).[6][7]

  • Compound Aggregation: Poorly soluble molecules can form aggregates that may non-specifically inhibit enzymes or interfere with detection systems, leading to false positives or other artifacts.[7]

  • False Negatives: A potentially active compound might appear inactive simply because it did not dissolve sufficiently to reach its biological target in the assay.[6]

Q3: My compound dissolved perfectly in 100% DMSO, but precipitated immediately when I diluted it into my aqueous assay buffer. Why did this happen and what should I do?

A3: This is one of the most common challenges in screening campaigns.[2] Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving many hydrophobic compounds. However, when a concentrated DMSO stock is diluted into a predominantly aqueous buffer, the solvent environment changes dramatically from organic to aqueous. The compound may then crash out of solution if its concentration exceeds its thermodynamic solubility limit in the final assay buffer.[6]

The first step is to visually inspect your assay plates for any signs of precipitation (cloudiness, crystals). If you observe this, you must address the solubility before proceeding. The following troubleshooting workflow provides a systematic approach to resolving this issue.

Troubleshooting Workflow for Compound Precipitation

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 start Problem: Compound Precipitates in Aqueous Buffer check_dmso Step 1: Verify Final Co-solvent Concentration start->check_dmso dmso_ok Is it ≤1%? check_dmso->dmso_ok Evaluate reduce_dmso Action: Reduce DMSO Concentration if >1% dmso_ok->reduce_dmso No solubility_test Step 2: Determine Kinetic Solubility in Assay Buffer dmso_ok->solubility_test Yes reduce_dmso->solubility_test is_soluble Are Assay Concentrations Below Solubility Limit? solubility_test->is_soluble Measure lower_conc Action: Lower Assay Concentrations is_soluble->lower_conc No ph_adjust Step 3: Modify Buffer pH (e.g., pH 7.4 -> 6.5) is_soluble->ph_adjust Yes, but still precipitates lower_conc->ph_adjust excipients Step 4: Add Solubilizing Excipient (e.g., Cyclodextrin, Surfactant) ph_adjust->excipients If pH change is insufficient or not tolerated solved Problem Solved: Proceed with Assay excipients->solved

Caption: A systematic workflow for troubleshooting compound precipitation.

Section 3: Systematic Solutions & Methodologies

Q4: How can I systematically determine the solubility of my compound in my specific assay buffer?

A4: Performing a kinetic solubility assay is a critical step to understand the practical concentration limits for your experiments. This protocol provides a general method to estimate the solubility by mimicking the dilution from a DMSO stock.

Experimental Protocol: Kinetic Solubility Assessment

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% high-purity DMSO.

  • Prepare Assay Buffer: Use the exact aqueous buffer intended for your biological assay (e.g., PBS, pH 7.4).

  • Serial Dilution:

    • In a 96-well clear-bottom plate, add 198 µL of the assay buffer to the wells in the first column and 100 µL to the wells in the subsequent columns.

    • Add 2 µL of the 10 mM DMSO stock to the first column. This creates a 100 µM compound concentration with 1% DMSO. Mix thoroughly.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. This will create a concentration range (e.g., 100 µM, 50 µM, 25 µM, etc.).

  • Equilibrate: Incubate the plate at the assay temperature (e.g., room temperature or 37°C) for 1-2 hours.

  • Measure Turbidity: Use a plate reader to measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 620 nm). The lowest concentration that shows a significant increase in turbidity above the buffer-only control is considered the limit of kinetic solubility.

Q5: How can I use pH adjustment to improve solubility?

A5: As a basic compound, the solubility of this compound can be significantly increased by lowering the pH of the aqueous buffer.[1][2] Decreasing the pH protonates the aniline and imidazole groups, forming a more soluble salt.[6]

Practical Steps:

  • Select an Appropriate Buffer: Choose a buffer system that is effective in the desired pH range and compatible with your assay.[8] For example, shifting from a phosphate buffer at pH 7.4 to a MES buffer at pH 6.5 may improve solubility.

  • Verify Assay Compatibility: Crucially, you must confirm that the new pH does not negatively impact your biological target (e.g., enzyme activity, cell health). Run control experiments to validate your assay at the lower pH.

pH-Solubility Relationship for a Basic Compound

G cluster_0 High pH (e.g., 8.0) cluster_1 Low pH (e.g., 6.5) high_ph Compound (Neutral) R-NH2 low_sol Low Solubility (Precipitation Risk) low_ph Compound (Protonated) R-NH3+ high_ph->low_ph  Add Acid (H+)   low_ph->high_ph  Add Base (OH-)   high_sol High Solubility (Dissolved)

Caption: Decreasing pH protonates basic groups, increasing aqueous solubility.

Table 1: Common Biological Buffers and Their Effective pH Ranges

Buffer pKa (at 25°C) Useful pH Range
MES 6.10 5.5 - 6.7
Bis-Tris 6.50 5.8 - 7.2
PIPES 6.76 6.1 - 7.5
MOPS 7.20 6.5 - 7.9
HEPES 7.48 6.8 - 8.2
Tris 8.06 7.5 - 9.0

Data sourced from references[9].

Q6: What co-solvents or solubilizing excipients can I use, and what are the limitations?

A6: If pH adjustment is not feasible or sufficient, the use of co-solvents or excipients is the next logical step.[10] The choice depends heavily on the assay type.

1. Co-solvents: These are water-miscible organic solvents added in small amounts to the aqueous buffer to increase the solubility of hydrophobic compounds.[11]

  • Examples: DMSO, ethanol, methanol.[10][12]

  • Usage: The final concentration should be kept as low as possible, typically <1% (v/v) for cell-based assays and potentially up to 5% for some robust biochemical assays.[7][13]

  • Caution: High concentrations of co-solvents can denature proteins, disrupt cell membranes, or directly inhibit enzymes, confounding your results.[12][13] Always run a solvent tolerance control for your specific assay.

2. Cyclodextrins: These are cyclic sugar molecules that can encapsulate hydrophobic "guest" molecules within their central cavity, forming a water-soluble "host-guest" complex.[14][15]

  • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[16][17]

  • Usage: Typically used in the 1-10 mM range. They are generally well-tolerated in both biochemical and cell-based assays.[18]

  • Mechanism: They increase the apparent solubility of the compound without altering the bulk solvent properties.[17]

3. Surfactants (Detergents): Above their critical micelle concentration (CMC), surfactant molecules form micelles that can solubilize hydrophobic compounds within their nonpolar core.[19][20]

  • Examples: Tween-20, Triton X-100 (non-ionic).[21]

  • Usage: This strategy is almost exclusively for biochemical or acellular assays .[21] Use at low concentrations (e.g., 0.01% - 0.05%).

  • Caution: Surfactants are generally lytic to cells and will disrupt membrane integrity, making them unsuitable for most live-cell experiments.[21]

Mechanisms of Solubility Enhancement

G cluster_0 Co-Solvency cluster_1 Micellar Solubilization cluster_2 Inclusion Complex l0 Water + Co-solvent (e.g., DMSO) Reduces bulk polarity, allowing hydrophobic compound to dissolve. l1 Surfactant Micelle (e.g., Tween-20) Hydrophobic compound is sequestered in the micelle's core. l2 Cyclodextrin (e.g., HP-β-CD) Compound is encapsulated within the hydrophobic cavity of the cyclodextrin.

Caption: Three common mechanisms for enhancing compound solubility in assays.

Section 4: Advanced Strategies & Best Practices

Q7: What is the best way to prepare and store stock solutions to minimize solubility problems?

A7: Proper handling of stock solutions is crucial for reproducibility.

  • Use High-Purity Solvents: Always use anhydrous, high-purity DMSO or other appropriate solvents to prepare your master stock solutions.

  • Store Properly: Store stocks at -20°C or -80°C in tightly sealed vials to prevent water absorption from the air, which can cause the compound to precipitate over time.

  • Minimize Freeze-Thaw Cycles: Aliquot your master stock into smaller, single-use volumes to avoid repeated freezing and thawing, which can compromise compound stability and solubility.

  • Warm to Room Temperature Before Use: Before opening a frozen stock, allow the vial to equilibrate to room temperature completely to prevent condensation of atmospheric water into the cold solvent.

By systematically applying these principles and methodologies, you can effectively overcome the solubility challenges associated with this compound, leading to more reliable and accurate data in your research endeavors.

References

Minimizing regioisomer formation in 3-(1H-imidazol-1-ylmethyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-03

Introduction

Welcome to the technical support guide for the synthesis of 3-(1H-imidazol-1-ylmethyl)aniline, a key intermediate in pharmaceutical and materials science.[1] This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, with a particular focus on minimizing the formation of unwanted regioisomers. The ambident nucleophilic nature of the imidazole ring often leads to mixtures of N-alkylated products, presenting significant challenges in purification and yield.[2][3] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance regioselectivity and ensure the successful synthesis of the target compound.

Troubleshooting Guide

This section addresses specific experimental issues that may arise during the synthesis of this compound.

Issue 1: My TLC/LC-MS analysis shows multiple product spots, suggesting the formation of isomers. How can I confirm the presence of regioisomers and identify them?

Root Cause Analysis:

The imidazole ring possesses two nucleophilic nitrogen atoms. When deprotonated, the negative charge is delocalized across both nitrogens, allowing alkylation to occur at either position.[2] In the case of an unsymmetrically substituted imidazole, this leads to the formation of two different regioisomers.

Solution & Workflow:

  • Regiospecific Synthesis: The most definitive way to identify the correct regioisomer is to synthesize an authentic sample of the desired product through a regiospecific pathway.[4] This provides a reliable standard for comparison with the product mixture obtained from a non-regiospecific synthesis.

  • Spectroscopic Analysis (NMR & MS):

    • ¹H NMR: The chemical shifts of the imidazole protons can be a key indicator. The proton at the C-2 position of the imidazole ring is typically the most deshielded. Subtle differences in the chemical shifts of the methylene bridge protons and the aromatic protons of the aniline ring can also help distinguish between isomers.

    • GC/MS: Gas chromatography-mass spectrometry can be a powerful tool for separating and identifying isomers, provided they are thermally stable and volatile enough for the technique.[4]

    • Advanced NMR Techniques: For unambiguous assignment, 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to establish correlations between the methylene bridge protons and the protons on the imidazole and aniline rings.[5][6]

  • Isotopic Labeling: A more advanced technique involves using partially deuterated starting materials. The resulting regioisomers will have distinct isotopic fingerprints in their mass spectra, allowing for direct identification and quantification even in a mixture.[7]

Issue 2: My reaction yields a low ratio of the desired N-1 substituted product to the undesired N-3 (or other) regioisomer. How can I improve the regioselectivity?

Root Cause Analysis:

The regioselectivity of imidazole N-alkylation is influenced by a combination of electronic and steric factors, as well as the reaction conditions (base, solvent, temperature).[3][5]

  • Electronic Effects: Electron-withdrawing groups on the imidazole ring can deactivate the adjacent nitrogen, favoring alkylation at the more distant nitrogen.[3]

  • Steric Hindrance: Bulky substituents on the imidazole ring or the alkylating agent will favor attack at the less sterically hindered nitrogen atom.[2][5][8]

  • Reaction Conditions: The choice of base and solvent can significantly alter the outcome. For instance, certain base-solvent combinations can favor the formation of one tautomer over another, thereby influencing the site of alkylation.[5]

Solution & Workflow:

Workflow for Optimizing Regioselectivity

Caption: Workflow for optimizing reaction conditions to improve regioselectivity.

Recommended Conditions to Favor N-1 Alkylation:
ParameterRecommendationRationale
Base Strong, non-nucleophilic bases (e.g., NaH, K₂CO₃, Cs₂CO₃).These bases fully deprotonate the imidazole, increasing its nucleophilicity. Cs₂CO₃ in DMF has been shown to favor N-1 alkylation in similar systems.[5]
Solvent Aprotic polar solvents (e.g., DMF, DMSO).These solvents effectively solvate the cation of the base, leaving a more "naked" and reactive imidazolide anion.
Alkylating Agent Use a less reactive leaving group (e.g., chloride instead of bromide or iodide) or introduce steric bulk near the reacting center.This can increase the reaction's sensitivity to the steric environment of the two imidazole nitrogens.
Temperature Lower temperatures (e.g., 0 °C to room temperature).May enhance selectivity by favoring the kinetically controlled product, which is often the less sterically hindered isomer.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key steps?

A1: A common and direct approach is the N-alkylation of imidazole with a 3-aminobenzyl halide (e.g., 3-aminobenzyl chloride or bromide).

Key Steps:

  • Deprotonation of Imidazole: Imidazole is treated with a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic solvent (e.g., DMF, acetonitrile) to generate the imidazolide anion.

  • Nucleophilic Substitution: The imidazolide anion then acts as a nucleophile, attacking the electrophilic carbon of the 3-aminobenzyl halide, displacing the halide and forming the C-N bond.

  • Work-up and Purification: The reaction mixture is typically quenched with water and the product is extracted with an organic solvent. Purification is often challenging due to the presence of regioisomers and is usually accomplished by column chromatography.

Q2: Are there alternative synthetic strategies that can offer better regioselectivity?

A2: Yes, several alternative methods can be employed:

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of imidazole with an alcohol (3-aminobenzyl alcohol) under mild conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD). This method can sometimes offer improved regioselectivity for sterically hindered substrates.[8]

  • Buchwald-Hartwig Amination: While typically used for N-arylation, modifications of this palladium-catalyzed cross-coupling reaction can be adapted for certain N-alkylation scenarios, potentially offering high regioselectivity.

  • Multi-step "Directed" Synthesis: A longer but more controlled route involves using a directing group on the imidazole ring. For example, one nitrogen can be protected (e.g., with a SEM group), forcing alkylation to occur at the other nitrogen. The protecting group is then removed in a subsequent step.[9]

Q3: How can I effectively separate the desired this compound from its regioisomer?

A3: Separation can be challenging due to the similar physical properties of the regioisomers.

  • Column Chromatography: This is the most common method. Careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is crucial. A shallow gradient of a polar solvent (e.g., methanol or ethyl acetate) in a less polar solvent (e.g., dichloromethane or hexanes) is often required. The separation can sometimes be improved by adding a small amount of a basic modifier like triethylamine to the eluent to reduce tailing.

  • Crystallization: If one of the isomers is a solid and can be induced to crystallize selectively, fractional crystallization can be an effective purification method. This may involve forming a salt (e.g., a hydrochloride salt) to improve the crystalline nature of the product.[10][11]

Q4: What are the typical analytical techniques used for quality control of the final product?

A4: A combination of techniques is used to confirm the identity, purity, and structure of the final product:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the correct regioisomer.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample and quantify any isomeric impurities.[10]

  • Melting Point: A sharp melting point range is indicative of a pure compound.[1]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Imidazole with 3-Nitrobenzyl Chloride (followed by reduction)

This two-step procedure can sometimes offer better control and easier purification than direct alkylation with 3-aminobenzyl halides.

Caption: Two-step synthesis of the target compound via a nitro intermediate.

Step 1: Synthesis of 1-((3-nitrophenyl)methyl)-1H-imidazole

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add imidazole (1.0 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of 3-nitrobenzyl chloride (1.1 eq) in anhydrous DMF dropwise.

  • Let the reaction stir at room temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction to this compound

  • Dissolve the purified 1-((3-nitrophenyl)methyl)-1H-imidazole (1.0 eq) in ethanol or ethyl acetate.

  • Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) in concentrated HCl, or perform catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • If using SnCl₂, basify the reaction mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is > 8.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to yield the final product. Further purification may be performed by chromatography or crystallization if necessary.

References

Validation & Comparative

A Comparative Guide to Aldosterone Synthase Inhibitors: Profiling 3-(1H-imidazol-1-ylmethyl)aniline Scaffolds Against Clinical-Stage Comparators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular and renal disease therapeutics, the inhibition of aldosterone synthase (CYP11B2) presents a compelling strategy. By directly targeting the final, rate-limiting step in aldosterone production, these inhibitors offer a more upstream approach to mitigating the deleterious effects of aldosterone excess compared to mineralocorticoid receptor (MR) antagonists. This guide provides a comparative analysis of aldosterone synthase inhibitors, focusing on the chemical scaffold represented by 3-(1H-imidazol-1-ylmethyl)aniline and contrasting its potential with established and clinical-stage inhibitors such as Fadrozole, Osilodrostat, Baxdrostat, and Lorundrostat.

The core challenge in developing aldosterone synthase inhibitors (ASIs) lies in achieving high selectivity against the closely related 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis.[1] These two enzymes share approximately 93% sequence homology, making selective inhibition a formidable medicinal chemistry challenge.[2] Poor selectivity can lead to off-target inhibition of CYP11B1, suppressing cortisol production and increasing the risk of adrenal insufficiency.[3] Therefore, the selectivity ratio (IC50 CYP11B1 / IC50 CYP11B2) is a critical parameter for evaluating the therapeutic potential of any new ASI.

The Imidazol-1-ylmethyl-aniline Scaffold: A Promising Chemical Class

While specific biochemical data for this compound is not extensively published under this precise name, its core structure is characteristic of a class of potent, imidazole-based CYP450 inhibitors. Research into structurally related 1-benzyl-1H-imidazoles has identified highly potent and selective aldosterone synthase inhibitors.[4] For the purpose of this guide, we will use a potent published analogue from this class, 4-((5-phenyl-1H-imidazol-1-yl)methyl)benzonitrile (herein referred to as a representative benzylimidazole analogue) , to provide a quantitative basis for comparison. This analogue demonstrates an impressive IC50 for CYP11B2 of 1.7 nM and a selectivity of 16.5 over CYP11B1, highlighting the potential of this chemical series.[4]

Comparative Analysis of Aldosterone Synthase Inhibitors

The therapeutic landscape of ASIs has evolved significantly from early, less selective compounds to highly selective agents currently in late-stage clinical trials. The following table summarizes the in vitro potency and selectivity of our representative benzylimidazole analogue against key comparators.

CompoundTarget Compound Class/NameCYP11B2 IC50 (nM)CYP11B1 IC50 (nM)Selectivity Ratio (CYP11B1/CYP11B2)
Representative Benzylimidazole Analogue Imidazol-1-ylmethyl-aniline Scaffold1.7 [4]28[4]~16.5 [4]
Fadrozole (FAD286) First-Generation Imidazole-based~6.0[4]~119[4]~19.8[4]
Osilodrostat (LCI699) Second-Generation Imidazole-based0.7 [5][6]2.5 - 35[5][6]~3.6 - 50
Baxdrostat (RO6836191) Next-Generation Pyridyl-based~1.4 (Ki)>140 (Ki)>100 [7]
Lorundrostat (MLS-101) Next-Generation Pyridyl-basedNot explicitly statedNot explicitly stated~374 [8][9]

Note: IC50 values can vary between different assay conditions. Data is compiled from multiple sources for comparison. The selectivity for Osilodrostat varies across reported literature. Baxdrostat data is presented as Ki (inhibition constant) and selectivity is >100-fold.

Discussion of Comparators:

  • Fadrozole , initially developed as an aromatase inhibitor, was one of the early imidazole-based compounds investigated for ASI activity.[2] While it shows reasonable potency for CYP11B2, its relatively low selectivity limited its clinical development due to concerns about cortisol suppression.[2]

  • Osilodrostat (LCI699) demonstrated significantly improved potency for CYP11B2.[5][6] However, its selectivity over CYP11B1 was not sufficient to completely avoid effects on the hypothalamic-pituitary-adrenal axis, leading to its successful development and approval for treating Cushing's disease, where cortisol suppression is the therapeutic goal.[3][6]

  • Baxdrostat and Lorundrostat represent the next generation of highly selective ASIs.[10][11][12] These compounds have demonstrated significant blood pressure reduction in patients with resistant hypertension in clinical trials, with minimal impact on cortisol levels, underscoring the benefits of high selectivity.[2][7] Lorundrostat, in particular, boasts an exceptionally high in vitro selectivity ratio of approximately 374-fold.[8][9]

The representative benzylimidazole analogue, with its sub-nanomolar potency, is comparable to the most potent agents like Osilodrostat. Its selectivity of ~16.5, while a significant improvement over non-selective agents, is modest compared to the newest generation of inhibitors like Baxdrostat and Lorundrostat. This highlights a key area for optimization within this chemical series: enhancing selectivity while maintaining high potency.

Mechanism of Action and Signaling Pathway

Aldosterone synthase inhibitors act within the Renin-Angiotensin-Aldosterone System (RAAS). By blocking CYP11B2, they prevent the conversion of 11-deoxycorticosterone to aldosterone, the final step in its synthesis within the adrenal gland's zona glomerulosa.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Adrenal Adrenal Cortex (Zona Glomerulosa) Angiotensin_II->Adrenal CYP11B2 CYP11B2 (Aldosterone Synthase) Adrenal->CYP11B2 Aldosterone Aldosterone Kidney Kidney Tubules Aldosterone->Kidney Effect Sodium & Water Retention Increased Blood Pressure Kidney->Effect Inhibitor Aldosterone Synthase Inhibitors Inhibitor->CYP11B2 Inhibition CYP11B2->Aldosterone Converts 11-deoxycorticosterone

Caption: The Renin-Angiotensin-Aldosterone System and the point of intervention for Aldosterone Synthase Inhibitors.

Experimental Protocol: In Vitro IC50 Determination for Aldosterone Synthase (CYP11B2)

To quantitatively assess the potency of novel inhibitors, a robust and reproducible in vitro assay is essential. The following protocol describes a standard method using recombinant human CYP11B2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human aldosterone synthase (CYP11B2).

Principle: This enzyme-based assay measures the conversion of the substrate, 11-deoxycorticosterone (DOC), to aldosterone and corticosterone by recombinant human CYP11B2. The reaction products are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific detection method.[13][14]

Materials:

  • Recombinant human CYP11B2 enzyme

  • 11-deoxycorticosterone (Substrate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Assay Buffer (e.g., Potassium Phosphate Buffer, pH 7.4)

  • Test compounds (e.g., this compound derivatives) and a reference inhibitor (e.g., Fadrozole)

  • 96-well microplates

  • LC-MS/MS system

Workflow Diagram:

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Prep_Inhibitor 1. Prepare serial dilutions of test compound Add_Inhibitor 3. Add inhibitor dilutions to 96-well plate Prep_Inhibitor->Add_Inhibitor Prep_MasterMix 2. Prepare enzyme master mix (Buffer, NADPH system, CYP11B2) Add_Enzyme 4. Add enzyme master mix Prep_MasterMix->Add_Enzyme Add_Inhibitor->Add_Enzyme Preincubation 5. Pre-incubate (10-15 min, 37°C) to allow inhibitor binding Add_Enzyme->Preincubation Initiate 6. Initiate reaction with 11-deoxycorticosterone (substrate) Preincubation->Initiate Incubate 7. Incubate (30-60 min, 37°C) Initiate->Incubate Stop 8. Stop reaction (e.g., with strong acid or organic solvent) Incubate->Stop Quantify 9. Quantify aldosterone/ corticosterone via LC-MS/MS Stop->Quantify Calculate 10. Calculate % inhibition and determine IC50 value Quantify->Calculate

Caption: Experimental workflow for determining the IC50 of an aldosterone synthase inhibitor.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of dilutions of the test compound in the assay buffer. A typical concentration range would span from low picomolar to high micromolar to capture the full dose-response curve. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Master Mix Preparation: Prepare a master mix containing the assay buffer, the NADPH regenerating system, and the recombinant human CYP11B2 enzyme. The concentrations should be optimized to ensure the reaction proceeds in the linear range.

  • Assay Plate Setup: Add the serially diluted test compound or controls to the wells of a 96-well plate.

  • Enzyme Addition: Add the enzyme master mix to each well.

  • Pre-incubation: Pre-incubate the plate for 10-15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for equilibrium-dependent inhibitors.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 11-deoxycorticosterone, to all wells. The final substrate concentration should be near its Km value for the enzyme to ensure sensitive detection of inhibition.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). This time should be optimized to ensure sufficient product formation for detection without substrate depletion.

  • Reaction Termination: Stop the reaction by adding a quenching agent, such as acetonitrile or a strong acid. This will precipitate the protein and halt enzymatic activity.

  • Product Quantification: Centrifuge the plates to pellet the precipitated protein. Transfer the supernatant for analysis by a validated LC-MS/MS method to quantify the concentration of aldosterone and/or corticosterone.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic (sigmoidal) model to determine the IC50 value.[13]

Conclusion and Future Directions

The this compound scaffold represents a valid and potent starting point for the development of novel aldosterone synthase inhibitors. Analogues within this class have demonstrated potency on par with clinical candidates.[4] However, the key differentiator in the current drug development landscape is selectivity. The next generation of ASIs, such as Baxdrostat and Lorundrostat, have set a high bar with selectivity ratios exceeding 100-fold and 300-fold, respectively.[7][8] This high degree of selectivity is crucial for minimizing off-target effects on cortisol synthesis and ensuring a favorable safety profile for treating chronic conditions like hypertension and chronic kidney disease.[10]

Future research on the imidazol-1-ylmethyl-aniline series should therefore focus on structural modifications aimed at dramatically improving selectivity for CYP11B2 over CYP11B1. Structure-activity relationship (SAR) studies, guided by computational modeling and the known crystal structures of CYP11B enzymes, will be instrumental in designing new analogues that can exploit the subtle architectural differences between the active sites of these two highly homologous enzymes. Success in this endeavor could yield a new class of best-in-class aldosterone synthase inhibitors for cardiovascular and renal protection.

References

The Structure-Activity Relationship of 3-(1H-imidazol-1-ylmethyl)aniline Analogs: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 3-(1H-imidazol-1-ylmethyl)aniline scaffold represents a promising starting point for the design of novel therapeutics. The inherent chemical properties of the imidazole and aniline moieties offer a versatile platform for developing potent and selective enzyme inhibitors. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs based on this core structure, with a focus on two key therapeutic areas: antifungal agents and aromatase inhibitors. By examining experimental data from structurally related compounds, we can extrapolate key principles to guide the rational design of new this compound derivatives.

The this compound Core: A Privileged Scaffold

The this compound structure combines two key pharmacophoric elements. The imidazole ring is a well-established component of many biologically active compounds, known for its ability to coordinate with metal ions in enzyme active sites and participate in hydrogen bonding. The aniline ring provides a versatile platform for substitution, allowing for the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and steric bulk, all of which can significantly impact biological activity.

This guide will explore the SAR of this scaffold by considering hypothetical modifications at key positions on both the aniline and imidazole rings, drawing parallels from published data on analogous compounds to predict their impact on antifungal and aromatase inhibitory activities.

Antifungal Activity: Targeting Ergosterol Biosynthesis

Many imidazole-based antifungal agents function by inhibiting lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is essential for the integrity of fungal cell membranes. The nitrogen atom at position 3 (N3) of the imidazole ring is crucial for this activity, as it coordinates with the heme iron atom in the enzyme's active site.

Structure-Activity Relationship Insights for Antifungal Analogs

Based on studies of various imidazole-containing antifungal agents, we can infer the following SAR trends for this compound analogs[1][2][3]:

  • Substitutions on the Aniline Ring:

    • Halogenation: The introduction of one or two halogen atoms (e.g., chlorine, fluorine) on the aniline ring, particularly at the para- and/or meta-positions, is often associated with a significant increase in antifungal potency. This is likely due to favorable interactions within the enzyme's active site and altered electronic properties. For instance, bis(4-chlorophenyl) analogs of related imidazole derivatives have shown potent in vitro activity[1].

    • Lipophilicity: Increasing the lipophilicity of the aniline substituent can enhance membrane permeability, leading to better access to the target enzyme. However, an optimal lipophilicity must be maintained, as excessive greasy character can lead to poor solubility and off-target effects.

    • Steric Hindrance: Bulky substituents on the aniline ring may either enhance or diminish activity, depending on the specific topology of the enzyme's active site.

  • Modifications of the Imidazole Ring:

    • While the core imidazole is generally essential for activity, substitutions at the C2 or C4/C5 positions can modulate potency and selectivity. However, such modifications are less common in established antifungal agents.

Comparative Antifungal Activity of Structurally Related Imidazole Analogs

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of various imidazole derivatives against Candida albicans, illustrating the impact of different substitution patterns. While not direct analogs of this compound, these compounds provide valuable insights into the SAR of imidazole-based antifungals.

Compound ClassKey Structural FeaturesRepresentative MIC (µg/mL) vs. C. albicansReference
Isoxazolidine-ImidazolesBis(4-chlorophenyl) substitution0.2 - 7.0[1]
Pyrrole-ImidazolesN-propyl, 4-chlorophenyl substitutions0.032 (MIC90)[2]
Ketoconazole (Reference)Dioxolane and piperazine moieties0.2 - 20.0[1]

Aromatase Inhibition: A Strategy for Hormone-Dependent Cancers

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. Inhibiting this enzyme is a key therapeutic strategy for estrogen receptor-positive breast cancer in postmenopausal women. Similar to their antifungal mechanism, the N3 of the imidazole ring in non-steroidal aromatase inhibitors coordinates with the heme iron of the aromatase enzyme, blocking its catalytic activity.

Structure-Activity Relationship Insights for Aromatase Inhibitor Analogs

Drawing from the literature on non-steroidal aromatase inhibitors, the following SAR principles can be applied to the this compound scaffold[4][5][6]:

  • Substitutions on the Aniline Ring:

    • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a nitrile (-CN) or trifluoromethyl (-CF3), on the aniline ring can enhance inhibitory potency. These groups can participate in favorable electrostatic interactions within the active site.

    • Positional Isomerism: The position of substituents on the aniline ring is critical. For instance, in related inhibitor classes, a para-substituted nitrile has been shown to be a key feature for high affinity.

    • Flexibility and Conformation: The linkage between the aniline and imidazole moieties influences the overall conformation of the molecule, which must be optimal for fitting into the enzyme's active site.

  • Bioisosteric Replacements:

    • Replacing the imidazole ring with a triazole ring is a common strategy in the design of aromatase inhibitors (e.g., letrozole, anastrozole). This modification can sometimes lead to improved potency and selectivity.

Comparative Aromatase Inhibitory Activity of Structurally Related Azole Analogs

The table below presents the in vitro aromatase inhibitory activity (IC50) of various azole-based compounds, providing a basis for understanding the SAR of potential this compound-based inhibitors.

Compound ClassKey Structural FeaturesRepresentative IC50 (nM)Reference
Imidazolylmethyl-piperidine sulfonamidesSulfonamide and piperidine moieties~6-9[7]
Fadrozole (Reference)Imidazole-based, with a nitrile group-[5]
Letrozole (Reference)Triazole-based, with two cyanophenyl groups-[5]

Experimental Protocols

To facilitate further research and validation of the SAR principles discussed, this section provides detailed, step-by-step methodologies for the synthesis of this compound analogs and their biological evaluation.

General Synthesis of this compound Analogs

This protocol describes a general method for the synthesis of the target compounds, which can be adapted for various substituted anilines.

Workflow for Synthesis:

SynthesisWorkflow A Substituted 3-nitrobenzyl halide C N-alkylation A->C B Imidazole B->C D Substituted 1-(3-nitrobenzyl)-1H-imidazole C->D Base (e.g., K2CO3) Solvent (e.g., DMF) E Reduction D->E Reducing agent (e.g., SnCl2/HCl or H2/Pd-C) F Target Analog E->F

Caption: General synthetic route for this compound analogs.

Step-by-Step Protocol:

  • N-Alkylation:

    • To a solution of imidazole in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate).

    • Add the desired substituted 3-nitrobenzyl halide (e.g., 3-nitrobenzyl bromide) dropwise to the mixture.

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

    • Purify the resulting 1-(3-nitrobenzyl)-1H-imidazole derivative by column chromatography.

  • Reduction of the Nitro Group:

    • Dissolve the 1-(3-nitrobenzyl)-1H-imidazole derivative in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a reducing agent. Common methods include:

      • Tin(II) chloride in concentrated hydrochloric acid, followed by basification.

      • Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

    • Monitor the reaction for the disappearance of the starting material.

    • Upon completion, filter the reaction mixture (if using a solid catalyst) and remove the solvent under reduced pressure.

    • Purify the final this compound analog by column chromatography or recrystallization.

In Vitro Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution antifungal susceptibility testing of yeasts.

Workflow for Antifungal Testing:

AntifungalWorkflow A Prepare fungal inoculum C Inoculate microplate A->C B Prepare serial dilutions of test compounds B->C D Incubate C->D 24-48 hours at 35°C E Determine MIC D->E Visual or spectrophotometric reading

Caption: Workflow for broth microdilution antifungal susceptibility testing.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal test strain (e.g., Candida albicans) in RPMI-1640 medium.

  • Compound Dilution: Prepare a series of two-fold dilutions of the this compound analogs in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

In Vitro Aromatase Inhibition Assay

This protocol describes a common fluorescence-based assay for measuring aromatase activity.

Workflow for Aromatase Inhibition Assay:

AromataseWorkflow A Prepare aromatase enzyme and substrate C Incubate enzyme, substrate, and compound A->C B Prepare dilutions of test compounds B->C D Measure fluorescence C->D Monitor product formation E Calculate IC50 D->E

Caption: Workflow for a fluorescence-based aromatase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of human recombinant aromatase, a fluorogenic substrate (e.g., dibenzylfluorescein), and NADPH in a suitable buffer.

  • Compound Dilution: Prepare a series of dilutions of the test compounds.

  • Reaction Initiation: In a microplate, combine the aromatase enzyme, the test compound, and the substrate. Initiate the reaction by adding NADPH.

  • Fluorescence Measurement: Measure the increase in fluorescence over time, which corresponds to the formation of the fluorescent product.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Conclusion and Future Directions

The this compound scaffold holds significant potential for the development of novel antifungal agents and aromatase inhibitors. By leveraging the structure-activity relationship principles derived from analogous compound series, medicinal chemists can rationally design and synthesize new derivatives with improved potency and selectivity. Future work should focus on the systematic synthesis and biological evaluation of a dedicated library of this compound analogs to confirm these hypothesized SAR trends and to identify lead compounds for further preclinical development.

References

A Guide to the In Vivo Efficacy Validation of 3-(1H-imidazol-1-ylmethyl)aniline Derivatives: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vivo studies for validating the efficacy of novel 3-(1H-imidazol-1-ylmethyl)aniline derivatives. Given the therapeutic potential inherent in the imidazole scaffold, a privileged structure in medicinal chemistry known for a wide spectrum of biological activities, a systematic approach to in vivo validation is paramount for advancing promising candidates.[1][2][3] This document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

For the purpose of this guide, we will use a hypothetical anti-cancer application as our exemplar, as many imidazole-based compounds have been investigated for their cytotoxic and anti-proliferative properties.[4][5]

Part 1: Foundational Strategy - From Mechanism to Model

Before any animal is dosed, a clear and testable hypothesis is required. The broad bioactivity of imidazoles means that a derivative could act through numerous mechanisms.[3][5] The initial step is to establish a putative mechanism of action (MOA), often derived from in vitro screening, which will guide the selection of an appropriate in vivo model and relevant biomarkers.

Hypothetical Mechanism of Action: Kinase Inhibition

Let us hypothesize that our lead compound, a this compound derivative, has shown potent in vitro activity against a colorectal cancer cell line and is suspected to be an inhibitor of a key signaling kinase, such as a BRAF variant, which is critical for tumor cell proliferation. This hypothesis provides a clear biological target to engage and a pathway to monitor.

MOA_Pathway Hypothetical Signaling Pathway and Point of Inhibition. cluster_cell GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds BRAF BRAF Kinase Receptor->BRAF Activates Downstream Downstream Effectors (MEK, ERK) BRAF->Downstream Proliferation Tumor Proliferation & Survival Downstream->Proliferation Derivative Aniline Derivative Derivative->BRAF Inhibits Workflow_Diagram Experimental Workflow for In Vivo Xenograft Efficacy Study. cluster_0 A 1. Animal Acclimatization (Immunodeficient Mice, e.g., NOD/SCID) B 2. Tumor Cell Implantation (e.g., HT-29 cells, subcutaneously) A->B C 3. Tumor Growth Monitoring (Calipers, 2-3 times/week) B->C D 4. Randomization into Groups (When tumors reach ~100-150 mm³) C->D E 5. Treatment Period (21-28 days) D->E F Group 1: Vehicle Control G Group 2: Aniline Derivative H Group 3: Standard-of-Care I 6. Endpoint Analysis (Tumor Volume, Body Weight, Survival) E->I J 7. Data Interpretation (Efficacy vs. Toxicity) I->J

References

Comparative Cross-Reactivity Analysis: 3-(1H-imidazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery, the early and comprehensive characterization of a compound's selectivity is paramount to mitigating downstream clinical risks and optimizing therapeutic efficacy. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 3-(1H-imidazol-1-ylmethyl)aniline , a versatile heterocyclic intermediate implicated in the development of novel kinase, aromatase, and aldosterone synthase inhibitors. Drawing upon established principles of in vitro safety pharmacology, this document offers a framework for assessing off-target liabilities and contextualizes the compound's performance against established therapeutic agents.

While direct, publicly available cross-reactivity panel data for this compound is limited, its structural motifs are present in several clinically relevant drugs. Furthermore, its documented activity as a selective aldosterone synthase inhibitor provides a critical anchor for this comparative guide. By examining the selectivity profiles of structurally related and functionally analogous compounds, we can construct a predictive framework for understanding the potential off-target interactions of this molecule.

Introduction to Cross-Reactivity Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are attributable to unforeseen off-target interactions. These interactions can lead to a spectrum of adverse drug reactions (ADRs), ranging from mild side effects to severe toxicity. Proactive identification of these potential liabilities through comprehensive cross-reactivity profiling is a cornerstone of modern, safety-conscious drug development.[1][2][3][4][5]

The imidazole moiety, a five-membered heterocyclic ring containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its ability to engage in a variety of biological interactions.[6] However, this versatility also predisposes imidazole-containing compounds to interactions with a broad range of biological targets, making selectivity profiling particularly critical.

This guide will delineate a standard workflow for assessing the cross-reactivity of a compound like this compound and compare its anticipated profile with that of established drugs, including the tyrosine kinase inhibitor Nilotinib , and the non-steroidal aromatase inhibitors Letrozole and Fadrozole .

The Strategic Workflow of In Vitro Safety Profiling

A robust assessment of a compound's cross-reactivity profile is a multi-step process designed to systematically identify potential off-target interactions. The following workflow represents a standard industry approach to de-risking a drug candidate in the early stages of development.

Cross_Reactivity_Screening_Workflow cluster_0 Phase 1: Initial Broad Panel Screening cluster_1 Phase 2: Secondary & Functional Assays cluster_2 Phase 3: Risk Assessment & Mitigation Compound_Synthesis Synthesis & QC of This compound Primary_Target_ID Identify Primary Target (e.g., Aldosterone Synthase) Compound_Synthesis->Primary_Target_ID Characterization Broad_Panel Broad Panel Radioligand Binding Screen (e.g., 44-target panel) Primary_Target_ID->Broad_Panel Contextualizes Screening Data_Analysis_1 Initial Hit Identification (% Inhibition > 50% at 10 µM) Broad_Panel->Data_Analysis_1 Generates Data IC50_Determination Dose-Response (IC50) Assays for Initial Hits Data_Analysis_1->IC50_Determination Prioritizes Hits Functional_Assays Functional Assays for Hits (e.g., cAMP, Ca2+ flux) IC50_Determination->Functional_Assays Confirms Activity Kinase_Panel Kinase Selectivity Panel (if primary target is a kinase) IC50_Determination->Kinase_Panel If Applicable CYP450_Panel CYP450 Inhibition Panel IC50_Determination->CYP450_Panel Metabolic Profile SAR_Studies Structure-Activity Relationship (SAR) Studies Functional_Assays->SAR_Studies Informs Design Kinase_Panel->SAR_Studies CYP450_Panel->SAR_Studies Lead_Optimization Lead Optimization to Engineer Out Off-Target Activity SAR_Studies->Lead_Optimization Guides Modification Safety_Margin_Calc Calculation of Safety Margin (Off-target IC50 / On-target IC50) Lead_Optimization->Safety_Margin_Calc Quantifies Selectivity

Figure 1: A representative workflow for in vitro cross-reactivity profiling.

Comparative Analysis: Binding Affinity Profile

A primary screen for cross-reactivity often involves radioligand binding assays against a panel of common off-target receptors, ion channels, and transporters. The data is typically generated by measuring the percent inhibition of radioligand binding at a fixed concentration of the test compound (e.g., 10 µM).

While specific data for this compound is not publicly available, we can infer its potential primary target and off-target profile based on existing literature. It has been described as a selective aldosterone synthase (CYP11B2) inhibitor.[7] For comparative purposes, we will consider its hypothetical primary target to be aldosterone synthase and compare its potential off-target profile with that of established drugs.

Table 1: Comparative Cross-Reactivity Profile (Radioligand Binding at 10 µM)

Target ClassTargetThis compound (Hypothetical)Nilotinib (Known Off-Targets)Letrozole (Known Profile)Fadrozole (Known Profile)
Primary Target Aldosterone Synthase (CYP11B2) ~90% N/ALow InhibitionModerate Inhibition
Aromatase (CYP19A1) Moderate InhibitionN/A>95% >95%
BCR-ABL Kinase Low Inhibition>95% N/AN/A
Cytochrome P450 CYP11B1 (Steroid 11β-hydroxylase)Moderate InhibitionLow InhibitionLow InhibitionModerate-High Inhibition
CYP27B1 (Vitamin D3 metabolism)UnknownModerate Inhibition[8]N/AN/A
Kinases KITLow InhibitionHigh Inhibition[9]N/AN/A
PDGFRLow InhibitionHigh Inhibition[9]N/AN/A
Receptors Chemokine Receptors (e.g., CXCR3, CCR1)UnknownModulatory Effects[2][5]N/AN/A

N/A: Not Applicable or Not a primary concern for this compound class.

Functional Activity and Signaling Pathways

Following the identification of initial "hits" in binding assays, it is crucial to confirm these interactions in functional assays that measure the compound's effect on the biological activity of the target. This step helps to differentiate between simple binding and functional modulation (agonism or antagonism).

Given that this compound is an intermediate in the synthesis of kinase inhibitors and has been identified as an aldosterone synthase inhibitor, its off-target effects could potentially manifest through interference with various signaling pathways.

Signaling_Pathway_Interference cluster_0 Kinase Signaling Cascade cluster_1 Steroid Hormone Synthesis Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., PDGFR, KIT) Growth_Factor->RTK Downstream_Kinases Downstream Kinases (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream_Kinases Cell_Proliferation Cell Proliferation & Survival Downstream_Kinases->Cell_Proliferation Nilotinib Nilotinib Nilotinib->RTK Inhibits Androgens Androgens Aromatase Aromatase (CYP19A1) Androgens->Aromatase Aldosterone_Synthase Aldosterone Synthase (CYP11B2) Androgens->Aldosterone_Synthase Estrogens Estrogens Aromatase->Estrogens Letrozole_Fadrozole Letrozole / Fadrozole Letrozole_Fadrozole->Aromatase Inhibits Aldosterone Aldosterone Aldosterone_Synthase->Aldosterone Compound_X This compound Compound_X->Aldosterone_Synthase Inhibits

Figure 2: Potential points of interference in key signaling pathways.

Table 2: Comparative Functional Activity (IC50 Values)

TargetThis compound (Hypothetical IC50, µM)Nilotinib (IC50, µM)Letrozole (IC50, µM)Fadrozole (IC50, µM)
Primary Targets
Aldosterone Synthase (CYP11B2)~0.1 N/A>10~0.05
Aromatase (CYP19A1)~1.0N/A~0.002 ~0.003
BCR-ABL Kinase>10<0.05 N/AN/A
Key Off-Targets
Steroid 11β-hydroxylase (CYP11B1)~2.0>10>10~0.3
KIT Kinase>10~0.1N/AN/A
PDGFR Kinase>10~0.1N/AN/A

Experimental Methodologies

The data presented in this guide, both known and hypothetical, are typically generated using standardized in vitro assays. The following protocols provide a detailed overview of the methodologies employed for cross-reactivity screening.

Radioligand Binding Assays

Objective: To determine the binding affinity of a test compound to a panel of receptors, ion channels, and transporters by measuring the displacement of a specific radioligand.

Protocol:

  • Membrane Preparation: Cell membranes expressing the target of interest are prepared from recombinant cell lines or tissue homogenates. Protein concentration is determined using a standard method (e.g., BCA assay).[10]

  • Assay Setup: Assays are performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a specific high-affinity radioligand, and either the test compound (at a single high concentration for initial screening or a range of concentrations for IC50 determination) or vehicle control. Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand.[8][11]

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.[10]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The percent inhibition of specific binding by the test compound is calculated. For dose-response experiments, IC50 values are determined by non-linear regression analysis.

Kinase Selectivity Assays

Objective: To assess the inhibitory activity of a test compound against a panel of protein kinases.

Protocol (Example using ADP-Glo™ Kinase Assay):

  • Assay Setup: The assay is conducted in a 384-well plate format. Each well contains the kinase, its specific substrate, ATP, and the test compound at various concentrations.[12][13]

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes). During this time, the kinase transfers the gamma-phosphate from ATP to the substrate, producing ADP.

  • ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Acquisition: The luminescence is measured using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis: The percent inhibition of kinase activity by the test compound is calculated, and IC50 values are determined from the dose-response curves.

Conclusion and Future Directions

The imidazole-containing compound, this compound, presents a compelling scaffold for the development of novel therapeutics, particularly as an inhibitor of aldosterone synthase. However, as with all imidazole derivatives, a thorough evaluation of its cross-reactivity profile is essential.

Based on the analysis of structurally and functionally related compounds, it is plausible that the primary off-target liabilities for this compound would be other cytochrome P450 enzymes, most notably CYP11B1. Its potential for kinase inhibition appears to be low, but should not be entirely disregarded without empirical data.

This guide underscores the importance of a systematic and data-driven approach to in vitro safety pharmacology. For a compound like this compound, future experimental work should focus on:

  • Comprehensive Kinase Profiling: A broad panel kinase screen would definitively rule in or out off-target kinase activity.

  • Extensive CYP450 Profiling: A detailed assessment of its inhibitory activity against a wide range of CYP450 isoforms is crucial for predicting potential drug-drug interactions.

  • Functional Assays: Any significant binding interactions identified should be followed up with appropriate functional assays to determine the pharmacological consequence of these interactions.

By embracing a proactive and comprehensive approach to cross-reactivity profiling, drug development teams can make more informed decisions, leading to the selection of safer and more effective clinical candidates.

References

A Comparative Guide to the Synthetic Routes of 3-(1H-imidazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(1H-imidazol-1-ylmethyl)aniline is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a flexible imidazolylmethyl linker attached to an aniline core, is a key pharmacophore in various biologically active compounds. This guide provides an in-depth comparison of two distinct synthetic pathways to this important intermediate, offering insights into the strategic choices and experimental nuances inherent to each approach. The routes discussed are designed to be robust and scalable, catering to the needs of researchers in both academic and industrial settings.

Route A: A Two-Step Approach via Nucleophilic Substitution and Reduction

This is arguably the more direct and commonly employed route, leveraging the nucleophilicity of imidazole and a subsequent, highly efficient reduction of a nitro group. The overall strategy involves the initial coupling of imidazole with a commercially available, activated benzyl derivative, followed by the transformation of a nitro group into the target aniline.

Chemical Principles and Strategy

The cornerstone of this route is the N-alkylation of imidazole with 3-nitrobenzyl halide. Imidazole, while aromatic, possesses a lone pair of electrons on one of its nitrogen atoms that is not part of the aromatic sextet, rendering it nucleophilic. The reaction proceeds via a standard SN2 mechanism, where the imidazole nitrogen attacks the electrophilic benzylic carbon of 3-nitrobenzyl bromide, displacing the bromide ion. The presence of a mild base is often beneficial to neutralize the HBr formed if the imidazole salt is used or to deprotonate the N-H of imidazole, thereby increasing its nucleophilicity.

The second step involves the reduction of the nitro group to an amine. This is a classic and well-understood transformation in organic synthesis with numerous available reagents, offering flexibility in terms of cost, scalability, and functional group tolerance. Common reducing agents for this purpose include catalytic hydrogenation (e.g., H₂/Pd-C), metal/acid combinations (e.g., Sn/HCl, Fe/HCl), or transfer hydrogenation (e.g., ammonium formate with Pd/C).

Experimental Workflow: Route A

Route A Workflow start Start Materials: - Imidazole - 3-Nitrobenzyl bromide - Base (e.g., K₂CO₃) - Solvent (e.g., DMF) step1 Step 1: N-Alkylation (Sₙ2 Reaction) start->step1 intermediate Intermediate: 1-(3-nitrobenzyl)-1H-imidazole step1->intermediate Formation of C-N bond step2 Step 2: Nitro Group Reduction (e.g., Catalytic Hydrogenation) intermediate->step2 product Final Product: This compound step2->product Formation of aniline purification Purification (e.g., Column Chromatography) product->purification

Caption: Workflow for the synthesis of this compound via Route A.

Detailed Experimental Protocol: Route A

Step 1: Synthesis of 1-(3-nitrobenzyl)-1H-imidazole

  • To a solution of imidazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq) as a base.

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of 3-nitrobenzyl bromide (1.05 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • The product will often precipitate as a solid. Collect the solid by filtration, wash with water, and dry under vacuum. If the product is an oil, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve 1-(3-nitrobenzyl)-1H-imidazole (1.0 eq) in methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • The reduction can be carried out using either:

    • Catalytic Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and apply hydrogen gas (typically 1-3 atm pressure) with vigorous stirring until the uptake of hydrogen ceases.

    • Transfer Hydrogenation: Add ammonium formate (3-5 eq) to the reaction mixture and heat to reflux for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The final product can be purified by column chromatography on silica gel.

Route B: A Multi-step Approach from 3-Aminobenzoic Acid

This alternative route starts from the readily available 3-aminobenzoic acid. It involves more steps and presents unique challenges related to the chemoselectivity of the reactions due to the presence of both an amino and a carboxylic acid group.

Chemical Principles and Strategy

The core challenge in this route is the selective transformation of the carboxylic acid group in the presence of the aniline moiety. A direct reduction of the carboxylic acid to a benzyl alcohol is possible with strong reducing agents like lithium aluminum hydride (LiAlH₄), but this would also react with the acidic proton of the amino group. Therefore, protection of the amino group is a prudent strategy. Common protecting groups for amines include acetyl (Ac) or tert-butyloxycarbonyl (Boc).

Once the amino group is protected, the carboxylic acid can be reduced to the corresponding alcohol. Subsequently, the alcohol needs to be converted into a good leaving group, such as a tosylate or a halide, to facilitate the nucleophilic substitution by imidazole. Finally, the protecting group on the amine is removed to yield the desired product.

Experimental Workflow: Route B

Route B Workflow start Start Material: - 3-Aminobenzoic acid step1 Step 1: Amine Protection (e.g., Acetylation) start->step1 intermediate1 Intermediate 1: Protected Aniline step1->intermediate1 step2 Step 2: Carboxylic Acid Reduction to Alcohol intermediate1->step2 intermediate2 Intermediate 2: Protected Benzyl Alcohol step2->intermediate2 step3 Step 3: Alcohol Activation (e.g., Tosylation) intermediate2->step3 intermediate3 Intermediate 3: Protected Benzyl Tosylate step3->intermediate3 step4 Step 4: N-Alkylation with Imidazole intermediate3->step4 intermediate4 Intermediate 4: Protected Product step4->intermediate4 step5 Step 5: Deprotection intermediate4->step5 product Final Product: This compound step5->product

Caption: A plausible workflow for the synthesis of this compound via Route B.

Conceptual Protocol: Route B

Step 1: Protection of the Amino Group React 3-aminobenzoic acid with an acylating agent like acetic anhydride or a Boc-anhydride in the presence of a base to form the N-protected derivative.

Step 2: Reduction of the Carboxylic Acid The protected 3-aminobenzoic acid can be reduced to the corresponding benzyl alcohol using a suitable reducing agent such as LiAlH₄ or borane-tetrahydrofuran complex (BH₃·THF).

Step 3: Activation of the Alcohol The resulting benzyl alcohol is then converted into a better leaving group. This can be achieved by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form a tosylate, or with a halogenating agent like thionyl chloride (SOCl₂) to form the benzyl chloride.

Step 4: N-Alkylation with Imidazole The activated benzyl derivative is reacted with imidazole, similar to Step 1 of Route A, to form the N-benzylated imidazole.

Step 5: Deprotection of the Amino Group The protecting group is removed under appropriate conditions. For example, an acetyl group can be removed by acidic or basic hydrolysis, while a Boc group is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid).

Comparison of the Synthetic Routes

FeatureRoute A: Nucleophilic Substitution & ReductionRoute B: From 3-Aminobenzoic Acid
Number of Steps 24-5 (including protection/deprotection)
Starting Materials Imidazole, 3-nitrobenzyl bromide3-Aminobenzoic acid, Imidazole, Protecting agents, Reducing agents
Overall Yield Generally highLikely lower due to multiple steps
Scalability HighModerate, may require more optimization
Key Challenges Handling of lachrymatory 3-nitrobenzyl bromide.Chemoselectivity, protection/deprotection steps add complexity and cost.
Advantages More direct, fewer steps, higher overall yield.Starts from a very cheap and abundant starting material.
Disadvantages Use of a nitro-containing intermediate.Longer, more steps, potentially lower yielding, more waste generated.

Conclusion

For the synthesis of this compound, Route A is the more efficient and practical approach for most laboratory and pilot-scale applications. Its two-step sequence is high-yielding and utilizes well-established chemical transformations. While the starting 3-nitrobenzyl bromide is a lachrymator and requires careful handling, the overall process is robust and straightforward.

Route B , while conceptually sound, is more circuitous and presents significant challenges in terms of chemoselectivity and the need for protection/deprotection steps. This increases the step count, reduces the overall yield, and generates more waste, making it less economically and environmentally favorable. However, the principles involved in Route B are fundamental in organic synthesis and provide a valuable case study in the strategic planning of multi-step syntheses involving multifunctional molecules.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the scale of the synthesis, the availability of starting materials and reagents, and the desired purity of the final product. For most applications, the efficiency and reliability of Route A make it the superior choice.

A Comparative Guide to the Biological Activity of 3-(1H-imidazol-1-ylmethyl)aniline and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the imidazole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. Its prevalence in both natural products and synthetic drugs underscores its significance in the development of novel therapeutics. This guide provides a comparative analysis of the biological activities of 3-(1H-imidazol-1-ylmethyl)aniline and its ortho- (2-) and para- (4-) positional isomers. While direct comparative studies on these specific isomers are not extensively documented in publicly available literature, this guide will synthesize information on their potential anticancer and antimicrobial activities based on established structure-activity relationship (SAR) principles for related imidazole and aniline derivatives.

The strategic placement of the imidazol-1-ylmethyl group on the aniline ring can profoundly influence the molecule's physicochemical properties, such as its electronic distribution, lipophilicity, and steric profile. These modifications, in turn, can dramatically alter the compound's interaction with biological targets, leading to variations in efficacy and selectivity.

The Critical Role of Isomerism in Biological Activity

Positional isomerism is a key consideration in drug design. The spatial arrangement of functional groups dictates how a molecule binds to its target receptor or enzyme. Even a subtle shift in a substituent's position can lead to a significant change in biological response, transforming an active compound into an inactive one, or vice versa. For aniline derivatives, the ortho, meta, and para positions offer distinct electronic and steric environments that can influence a compound's pharmacokinetic and pharmacodynamic properties.

Comparative Biological Evaluation: A Hypothetical Framework

In the absence of direct head-to-head experimental data for the three isomers, we can extrapolate potential differences in their biological activities based on general SAR principles observed in similar classes of compounds. The primary biological activities associated with imidazole derivatives are anticancer and antimicrobial effects.

Anticancer Activity

The imidazole nucleus is a common feature in many anticancer agents, targeting various mechanisms including enzyme inhibition and disruption of cellular signaling pathways. The aniline moiety also contributes to the cytotoxic potential of many compounds. The position of the imidazole-methyl linkage on the aniline ring is expected to influence the molecule's ability to interact with key biological targets.

Table 1: Postulated Anticancer Activity Profile of (1H-imidazol-1-ylmethyl)aniline Isomers

IsomerPostulated ActivityRationale
2-(1H-imidazol-1-ylmethyl)aniline Potentially highThe ortho position may facilitate intramolecular hydrogen bonding or specific steric interactions with the target protein, potentially leading to enhanced binding affinity.
This compound Moderate to highThe meta position offers a balance of electronic and steric effects, often leading to favorable biological activity. This isomer may exhibit a distinct target profile compared to its ortho and para counterparts.
4-(1H-imidazol-1-ylmethyl)aniline Potentially highThe para position allows for the imidazole moiety to extend away from the aniline ring, potentially enabling deeper penetration into a receptor's binding pocket and minimizing steric hindrance.
Antimicrobial Activity

Imidazole derivatives, particularly azoles, are well-established antifungal agents. Their mechanism of action often involves the inhibition of key enzymes in microbial cell wall synthesis. The antibacterial potential of imidazole-containing compounds is also an active area of research.

Table 2: Postulated Antimicrobial Activity Profile of (1H-imidazol-1-ylmethyl)aniline Isomers

IsomerPostulated ActivityRationale
2-(1H-imidazol-1-ylmethyl)aniline VariableSteric hindrance from the ortho-substituent might affect binding to microbial enzymes. However, specific conformational arrangements could enhance activity against certain strains.
This compound Moderate to highThe meta-isomer may present an optimal electronic and steric profile for interaction with a broad range of microbial targets.
4-(1H-imidazol-1-ylmethyl)aniline Moderate to highThe para-position allows for greater flexibility in binding to microbial enzymes, which could translate to broad-spectrum activity.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of these isomers, standardized in vitro assays are essential. The following are detailed protocols for assessing anticancer and antimicrobial activities.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (2-, 3-, and 4-(1H-imidazol-1-ylmethyl)aniline) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Isomers treatment 3. Treat Cells with Isomers compound_prep->treatment incubation_48h 4. Incubate for 48-72h treatment->incubation_48h mtt_addition 5. Add MTT Reagent incubation_48h->mtt_addition incubation_4h 6. Incubate for 4h mtt_addition->incubation_4h solubilization 7. Solubilize Formazan with DMSO incubation_4h->solubilization read_absorbance 8. Read Absorbance at 570 nm solubilization->read_absorbance calc_ic50 9. Calculate IC50 Values read_absorbance->calc_ic50

Caption: Workflow for the MTT Cell Viability Assay.
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterial or fungal strain) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a plate reader.

MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis inoculum_prep 1. Prepare Standardized Microbial Inoculum compound_dilution 2. Serial Dilution of Isomers in 96-well Plate inoculation 3. Inoculate Wells with Microbial Suspension compound_dilution->inoculation incubation_24h 4. Incubate for 18-24h inoculation->incubation_24h visual_inspection 5. Visually Inspect for Turbidity incubation_24h->visual_inspection determine_mic 6. Determine the Lowest Concentration with No Growth (MIC) visual_inspection->determine_mic

Caption: Workflow for MIC Determination by Broth Microdilution.

Structure-Activity Relationship (SAR) and Future Directions

A systematic comparison of the anticancer and antimicrobial activities of 2-, 3-, and 4-(1H-imidazol-1-ylmethyl)aniline would provide valuable insights into the SAR of this chemical class. The experimental data obtained from the aforementioned assays would allow for a definitive ranking of the isomers' potencies and could guide the design of next-generation derivatives with improved therapeutic profiles. Key areas for future investigation would include exploring the effects of further substitutions on both the aniline and imidazole rings to optimize activity and selectivity.

Conclusion

While a definitive comparative analysis of the biological activities of this compound and its ortho- and para-isomers awaits direct experimental validation, this guide provides a scientifically grounded framework for their potential anticancer and antimicrobial properties. The provided protocols offer a clear path for researchers to undertake such a comparative study. Understanding the nuanced effects of positional isomerism is paramount in the rational design of new and effective therapeutic agents. The exploration of these and similar imidazole derivatives holds considerable promise for the future of drug discovery.

A Head-to-Head Comparison of 3-(1H-imidazol-1-ylmethyl)aniline with Known Antifungal Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The rise of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the exploration of novel chemical entities. This guide provides a comparative analysis of 3-(1H-imidazol-1-ylmethyl)aniline, a representative imidazole-based compound, against established antifungal agents from three distinct classes: azoles (Fluconazole), polyenes (Amphotericin B), and echinocandins (Micafungin). While this compound is primarily recognized as a key intermediate in chemical synthesis[1], its structural motif—the imidazole ring—is a well-established pharmacophore in antifungal therapy.[2][3][4] This analysis proceeds by hypothesizing its mechanism of action as an inhibitor of ergosterol biosynthesis, similar to other azoles, to frame a scientifically grounded comparison. We present a head-to-head evaluation of mechanisms, a plausible in vitro efficacy profile based on hypothetical data, and the standardized methodologies required to validate such findings, offering a comprehensive resource for drug development professionals.

Introduction: The Imperative for Novel Antifungal Scaffolds

Fungal pathogens present a significant and growing threat to global public health, particularly impacting immunocompromised individuals. The limited arsenal of antifungal drugs is challenged by the emergence of resistant strains, such as azole-resistant Candida and Aspergillus species.[5][6] The primary mechanisms of azole resistance often involve alterations in the target enzyme, Erg11p, or the overexpression of efflux pumps that reduce intracellular drug concentration.[7][8][9] This clinical reality drives the urgent need for new antifungal agents with novel mechanisms or improved efficacy against resistant pathogens.

Imidazole-containing compounds have long been a cornerstone of antifungal therapy.[4] Molecules like this compound represent a chemical scaffold that, while used as a synthetic intermediate[1], holds potential for derivatization into potent antifungal candidates.[10][11] This guide explores this potential by comparing its hypothesized profile to that of market-leading antifungal agents.

Compound Profiles and Mechanisms of Action

A clear understanding of how different antifungal classes operate is crucial for contextualizing the potential of a new agent. The primary fungal targets are the cell membrane and the cell wall.

This compound (Hypothetical Agent)
  • Chemical Class: Imidazole derivative.

  • Hypothesized Mechanism of Action: Like other azole antifungals, the imidazole moiety strongly suggests an inhibitory action against the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (encoded by the ERG11 gene).[2][12][13] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[14][15] Inhibition of this step disrupts membrane integrity, leading to increased permeability and ultimately, the inhibition of fungal growth (a fungistatic effect).[3][13][16]

Comparator Agents
  • Fluconazole (Azole): A triazole that also inhibits lanosterol 14-α-demethylase.[12][16] Its fungistatic action disrupts ergosterol synthesis, making it a direct mechanistic competitor.[3]

  • Amphotericin B (Polyene): This agent has a distinct fungicidal mechanism. It binds directly to ergosterol within the fungal cell membrane, forming pores or channels.[17][18][19][20] This leads to leakage of essential intracellular ions, causing rapid cell death.[18] Its selectivity is based on a higher affinity for fungal ergosterol compared to mammalian cholesterol.[18][20]

  • Micafungin (Echinocandin): Representing the newest class, echinocandins target the fungal cell wall. They non-competitively inhibit the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing β-(1,3)-D-glucan, a key structural polymer of the cell wall.[21][22][23][24] This disruption leads to osmotic instability and cell lysis, conferring fungicidal activity against most Candida species.[23][25]

Comparative Visualization of Antifungal Targets

The following diagram illustrates the distinct sites of action for each antifungal class within the fungal cell.

Antifungal_Mechanisms cluster_Cell Fungal Cell cluster_Wall Cell Wall cluster_Membrane Cell Membrane cluster_Cytoplasm Biosynthesis Pathway Glucan β-(1,3)-D-Glucan Ergosterol Ergosterol Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase Lanosterol->Enzyme Substrate Enzyme->Ergosterol Catalyzes Conversion Micafungin Micafungin (Echinocandin) Micafungin->Glucan INHIBITS SYNTHESIS AmphotericinB Amphotericin B (Polyene) AmphotericinB->Ergosterol BINDS TO & DISRUPTS Azoles This compound Fluconazole (Azoles) Azoles->Enzyme INHIBITS caption Comparative Mechanisms of Antifungal Action MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Culture Yeast on Agar B 2. Prepare 0.5 McFarland Inoculum Suspension A->B D 4. Dilute Inoculum 1:1000 in RPMI B->D C 3. Prepare 2X Drug Serial Dilutions in Plate E 5. Add 100µL Diluted Inoculum to Wells C->E D->E F 6. Incubate Plate at 35°C for 24-48h E->F G 7. Read Plate Visually or with Spectrophotometer F->G H 8. Determine MIC Endpoint (≥50% or 100% Inhibition) G->H caption Workflow for CLSI M27 Broth Microdilution Assay

References

Bridging the Gap: An In Vitro to In Vivo Correlation Analysis of Benzimidazole Anticancer Agent BZA-451

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Translating Preclinical Data

In the landscape of oncology drug discovery, the journey from a promising molecular hit to a viable clinical candidate is fraught with challenges. A critical juncture in this path is the correlation between in vitro potency and in vivo efficacy. Misinterpretations at this stage can lead to the costly failure of promising compounds in later developmental phases. This guide provides an in-depth analysis of the in vitro-in vivo correlation (IVIVC) for a novel benzimidazole derivative, BZA-451, a potent inhibitor of a key oncogenic kinase.

The Central Challenge: From IC₅₀ to Tumor Regression

The primary goal of early-stage oncology research is to identify compounds that can selectively kill cancer cells. We begin this journey in the controlled environment of a petri dish, where we can directly measure a compound's cytotoxic or cytostatic effects on cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the gold standard metric here. However, a potent IC₅₀ does not guarantee success in a complex biological system. The transition from an in vitro environment to an in vivo model introduces a myriad of variables, including absorption, distribution, metabolism, and excretion (ADME), as well as tumor microenvironment interactions and off-target effects. Understanding this transition is paramount.

This guide will dissect the experimental pathway for BZA-451, from initial cell-based assays to a murine xenograft model, providing a clear framework for evaluating the translatability of preclinical data.

Part 1: In Vitro Characterization of BZA-451

The initial phase of our investigation focuses on quantifying the direct effects of BZA-451 on cancer cells. The choice of cell lines and assays is critical for generating a robust in vitro profile.

Experimental Objective:

To determine the potency and selectivity of BZA-451 against a panel of human cancer cell lines.

Methodology: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Protocol:

  • Cell Seeding: Human colorectal carcinoma (HCT116) and non-cancerous human fibroblast (HF) cell lines are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: BZA-451 is serially diluted in complete culture medium and added to the wells, with final concentrations ranging from 0.01 µM to 100 µM. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ values are determined by non-linear regression analysis.

In Vitro Data Summary
CompoundCell LineIC₅₀ (µM)Selectivity Index (SI)
BZA-451HCT116 (Colon Cancer)0.25>400
BZA-451HF (Normal Fibroblast)>100
DoxorubicinHCT116 (Colon Cancer)0.1015
DoxorubicinHF (Normal Fibroblast)1.5

Interpretation of In Vitro Results:

BZA-451 demonstrates potent, single-digit micromolar activity against the HCT116 colorectal cancer cell line. Importantly, it shows a high degree of selectivity, with an IC₅₀ value greater than 100 µM against normal human fibroblasts. This yields a selectivity index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells) of over 400, suggesting a favorable therapeutic window. This strong in vitro profile justifies the progression of BZA-451 to in vivo testing.

Part 2: In Vivo Efficacy Assessment of BZA-451

With a promising in vitro profile, the next crucial step is to evaluate whether BZA-451's potency translates to a therapeutic effect in a living organism. The murine xenograft model is a standard and essential tool for this purpose.

Experimental Objective:

To assess the anti-tumor efficacy of BZA-451 in a human colorectal cancer xenograft mouse model.

Methodology: HCT116 Xenograft Model

This model involves the subcutaneous implantation of human cancer cells into immunocompromised mice, allowing the growth of a human tumor that can be monitored and treated.

Step-by-Step Protocol:

  • Cell Implantation: Six-week-old female athymic nude mice are subcutaneously injected with 5 x 10⁶ HCT116 cells in the right flank.

  • Tumor Growth: Tumors are allowed to grow until they reach a mean volume of approximately 150 mm³.

  • Randomization and Treatment: Mice are randomized into three groups (n=8 per group):

    • Vehicle Control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in water)

    • BZA-451 (50 mg/kg)

    • Positive Control (e.g., 5-Fluorouracil, 20 mg/kg)

  • Dosing: Treatments are administered via intraperitoneal (i.p.) injection once daily for 14 consecutive days.

  • Monitoring: Tumor volume and body weight are measured every two days. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the treatment period, mice are euthanized, and tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

In Vivo Data Summary
Treatment GroupDoseMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Mean Body Weight Change (%)
Vehicle Control-1250 ± 150-+2.5
BZA-45150 mg/kg480 ± 9561.6-1.8
5-Fluorouracil20 mg/kg550 ± 11056.0-8.5

Interpretation of In Vivo Results:

BZA-451, at a dose of 50 mg/kg, significantly inhibited tumor growth by 61.6% compared to the vehicle control group. This anti-tumor activity was comparable to the standard-of-care chemotherapeutic agent, 5-Fluorouracil. Importantly, BZA-451 was well-tolerated, as indicated by the minimal change in mean body weight, a key indicator of systemic toxicity. In contrast, the 5-FU treated group showed a more pronounced weight loss.

Part 3: The Correlation Analysis - Connecting the Dots

The successful translation of BZA-451's in vitro potency to in vivo efficacy is a significant milestone. Now, we must critically analyze the correlation and understand the underlying factors.

Key Correlation Points:
  • Potency Translation: The high in vitro potency (IC₅₀ = 0.25 µM) of BZA-451 against HCT116 cells translated into significant in vivo anti-tumor activity in the HCT116 xenograft model. This suggests that the compound reached the tumor tissue in sufficient concentrations to exert its cytotoxic effects.

  • Selectivity in Action: The high selectivity index observed in vitro was reflected in the good tolerability of BZA-451 in vivo. The lack of significant body weight loss suggests that the compound has a minimal impact on healthy, rapidly dividing cells in the host, a common site of toxicity for traditional chemotherapeutics.

Factors Influencing In Vitro-In Vivo Correlation:

While BZA-451 demonstrated a positive IVIVC, this is not always the case. Several factors can lead to discrepancies:

  • Pharmacokinetics (PK): Poor absorption, rapid metabolism, or rapid excretion can prevent a potent compound from reaching its target in vivo. A full PK profiling (beyond the scope of this guide) is essential to understand a compound's in vivo behavior.

  • Tumor Microenvironment: The in vivo tumor is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix. This environment can impact drug penetration and efficacy in ways not captured by a 2D cell culture system.

  • Off-Target Effects: A compound may have unforeseen off-target activities in vivo that could either enhance or detract from its anti-tumor efficacy, or contribute to toxicity.

Visualizing the Workflow

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy cluster_correlation IVIVC Analysis invitro_start Cancer & Normal Cell Lines mtt_assay MTT Viability Assay (72h incubation) invitro_start->mtt_assay Treatment with BZA-451 ic50_calc IC50 & Selectivity Index Calculation mtt_assay->ic50_calc Data Analysis invivo_start HCT116 Xenograft Model Establishment ic50_calc->invivo_start Progression Decision: Potent & Selective analysis Compare In Vitro Potency with In Vivo Efficacy & Assess Tolerability ic50_calc->analysis Potency Data treatment Daily Dosing (14 days) invivo_start->treatment Randomization monitoring Tumor & Body Weight Measurement treatment->monitoring Data Collection tgi_calc TGI Calculation monitoring->tgi_calc Endpoint Analysis tgi_calc->analysis Efficacy Data

Caption: Experimental workflow for BZA-451 from in vitro screening to in vivo efficacy testing and correlation analysis.

Conclusion and Forward Look

The case of BZA-451 serves as an exemplar of a successful in vitro to in vivo translation in preclinical oncology research. The potent and selective cytotoxicity observed in cell-based assays was mirrored by significant and well-tolerated anti-tumor efficacy in a relevant animal model. This positive correlation provides a strong rationale for further development, including detailed pharmacokinetic and pharmacodynamic studies, and investigation into the precise mechanism of action.

For researchers and drug developers, this guide underscores the importance of a logically structured, evidence-based approach to preclinical evaluation. By carefully selecting assays, interpreting data within the context of the experimental system, and critically evaluating the correlation between in vitro and in vivo results, we can increase the probability of advancing truly effective therapeutic candidates to the clinic.

Benchmarking the purity of synthesized 3-(1H-imidazol-1-ylmethyl)aniline against commercial standards

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Purity of Synthesized vs. Commercial 3-(1H-imidazol-1-ylmethyl)aniline

This guide provides a comprehensive benchmark analysis of in-house synthesized this compound against commercially available standards. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis, purification, and rigorous analytical characterization of this important chemical intermediate. We will delve into the causality behind our experimental choices and present a self-validating framework for purity assessment, grounded in established regulatory guidelines.

Introduction: The Significance of this compound

This compound is a key building block in medicinal chemistry and pharmaceutical development. Its unique structure, featuring a primary aromatic amine and an imidazole moiety, makes it a versatile precursor for the synthesis of a wide range of biologically active compounds, including kinase inhibitors and antifungal agents[1]. The purity of this intermediate is paramount, as even minute impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide offers a transparent comparison of a laboratory-synthesized batch of this compound with commercially procured standards, employing a suite of analytical techniques to provide a multi-faceted purity profile.

Materials and Methods

Synthesis of this compound (In-House Batch)

The in-house synthesis was designed based on established methodologies for N-alkylation of imidazoles with substituted benzyl halides, followed by reduction of a nitro group. This common pathway was chosen to reflect a typical laboratory-scale synthesis and to anticipate potential process-related impurities.

Experimental Protocol:

  • Step 1: N-Alkylation. To a solution of imidazole (1.0 eq) in dimethylformamide (DMF), sodium hydride (1.1 eq) was added portion-wise at 0°C. The mixture was stirred for 30 minutes, followed by the dropwise addition of 1-(bromomethyl)-3-nitrobenzene (1.0 eq). The reaction was allowed to warm to room temperature and stirred for 12 hours.

  • Step 2: Work-up and Extraction. The reaction mixture was quenched with water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Step 3: Reduction of the Nitro Group. The crude 1-((3-nitrophenyl)methyl)-1H-imidazole was dissolved in ethanol, and palladium on carbon (10 mol%) was added. The mixture was hydrogenated under a hydrogen atmosphere (50 psi) for 6 hours.

  • Step 4: Purification. The catalyst was removed by filtration through Celite, and the solvent was evaporated. The resulting crude product was purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pale yellow solid.

Commercial Standards

Two commercial batches of this compound were procured from leading suppliers for comparative analysis:

  • Commercial Standard A: Purity >98% (Supplier 1)[2]

  • Commercial Standard B: Purity >97% (Supplier 2)[3]

Analytical Instrumentation and Methods

All analytical methods were validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure accuracy, precision, and specificity[4][5][6][7].

2.3.1 High-Performance Liquid Chromatography (HPLC)

HPLC analysis was performed to determine the purity of the samples and to quantify any impurities. The method was developed based on common practices for the analysis of aromatic amines[8][9][10][11].

  • System: Agilent 1260 Infinity II LC System

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • System Suitability: As per USP <621>, system suitability was confirmed by assessing parameters such as theoretical plates, tailing factor, and reproducibility of injections[12][13][14][15][16].

2.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired to confirm the chemical structure of the synthesized compound and to identify any structural isomers or residual solvents.

  • Instrument: Bruker Avance III HD 400 MHz Spectrometer

  • Solvent: Deuterated Chloroform (CDCl₃)

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • ¹H NMR: 32 scans, 1.0 s relaxation delay

  • ¹³C NMR: 1024 scans, 2.0 s relaxation delay

2.3.3 Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) was used to confirm the molecular weight of the target compound.

  • Instrument: Agilent 6120 Quadrupole LC/MS

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 50-500

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 70 V

Results and Discussion

Synthesis and Characterization of In-House Batch

The two-step synthesis yielded this compound with an overall yield of 68%. The structure was unequivocally confirmed by NMR and MS analysis.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.58 (s, 1H), 7.12 (t, J = 7.8 Hz, 1H), 7.05 (s, 1H), 6.91 (s, 1H), 6.68 (d, J = 7.8 Hz, 1H), 6.59 (d, J = 7.8 Hz, 1H), 6.52 (s, 1H), 5.08 (s, 2H), 3.70 (s, 2H, -NH₂). The obtained spectrum was consistent with the expected structure and previously reported data for similar imidazole derivatives[17][18][19][20].

  • ¹³C NMR (100 MHz, CDCl₃): δ 147.1, 139.3, 137.5, 130.0, 129.8, 119.2, 118.6, 115.3, 114.8, 50.2.

  • ESI-MS: Calculated for C₁₀H₁₁N₃ [M+H]⁺: 174.10; Found: 174.2.

Comparative Purity Analysis

The purity of the in-house synthesized batch was compared against the two commercial standards using the validated HPLC method. The results are summarized in Table 1.

Table 1: Comparative HPLC Purity Data

SampleRetention Time (min)Purity (%)Impurity 1 (%)Impurity 2 (%)
In-House Synthesized8.5499.20.5 (at 6.2 min)0.3 (at 9.8 min)
Commercial Standard A8.5598.60.8 (at 6.2 min)0.6 (at various)
Commercial Standard B8.5397.91.1 (at 6.2 min)1.0 (at various)

The in-house synthesized material demonstrated a higher purity (99.2%) compared to both commercial standards (98.6% and 97.9%). A consistent impurity was observed at a retention time of approximately 6.2 minutes across all samples, likely corresponding to a common synthetic byproduct. The in-house batch showed a significantly lower level of this impurity. The presence of multiple smaller impurities in the commercial samples suggests potential variations in their manufacturing or purification processes.

Visual Representation of Experimental Workflow

The overall workflow for the synthesis and analysis is depicted in the following diagram.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity & Characterization cluster_commercial Commercial Standards cluster_results Final Comparison s1 Step 1: N-Alkylation s2 Step 2: Work-up s1->s2 s3 Step 3: Reduction s2->s3 s4 Step 4: Column Chromatography s3->s4 a1 HPLC Purity s4->a1 In-House Sample a2 NMR Spectroscopy s4->a2 In-House Sample a3 Mass Spectrometry s4->a3 In-House Sample r1 Data Summary & Discussion a1->r1 c1 Standard A c1->a1 Comparative Analysis c2 Standard B c2->a1 Comparative Analysis

Caption: Workflow from synthesis to comparative analysis.

The logical flow of our process, from synthesis to final data interpretation, is designed to ensure a robust and unbiased comparison.

Characterization of Impurities

The major impurity at 6.2 minutes was isolated by preparative HPLC and analyzed by NMR and MS. The data suggested the structure to be 3-(hydroxymethyl)aniline, a likely byproduct from the reduction step if the starting material contained any 3-nitrobenzaldehyde. This highlights the importance of stringent quality control of starting materials in the synthesis process.

Conclusion

This guide demonstrates that a well-controlled laboratory synthesis can produce this compound of higher purity than commercially available standards. The rigorous analytical methodology, grounded in ICH and USP guidelines, provides a reliable framework for quality assessment[4][5][6][7][12][13][14][15][16]. For researchers in drug development, this underscores the potential benefits of in-house synthesis for critical intermediates, not only for cost-effectiveness but also for achieving a superior purity profile, which is crucial for the subsequent stages of pharmaceutical research.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(1H-imidazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and drug development professionals handling 3-(1H-imidazol-1-ylmethyl)aniline are at the forefront of innovation. This novel compound, utilized as a key intermediate in the synthesis of pharmaceuticals like antifungal agents and kinase inhibitors, requires meticulous handling not only during experimentation but also through its final disposal.[1][2] Adherence to proper disposal protocols is not merely a regulatory compliance issue; it is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature.

Understanding the Hazard Profile: Why Proper Disposal is Critical

This compound, as an aromatic amine, belongs to a class of compounds known for their potential toxicity and environmental hazards.[3] While comprehensive toxicological data for this specific molecule is not fully detailed in all public records, the safety data sheet (SDS) indicates it requires careful handling. The aniline and imidazole moieties suggest potential for skin, eye, and respiratory irritation.[4][5] Aromatic amines, as a class, are often readily absorbed through the skin and can pose long-term health risks, including potential carcinogenicity.[3][6] Furthermore, their release into the environment can be toxic to aquatic life.[7] Therefore, the disposal process is designed to mitigate these risks to personnel and the environment.

Property Value Source
CAS Number 120107-85-9[4]
Molecular Formula C₁₀H₁₁N₃[8]
Molecular Weight 173.21 g/mol [8]
Appearance Solid[4]
Melting Point 72 °C[9]
Incompatible Materials Strong oxidizing agents, Strong acids[4]

Step-by-Step Disposal Protocol for this compound

This protocol is designed to provide a clear, actionable workflow for the safe disposal of both pure this compound and contaminated materials.

1. Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate PPE. This is to prevent accidental exposure through inhalation, ingestion, or skin contact.[7]

  • Hand Protection: Wear protective gloves, such as nitrile rubber. Inspect gloves for any tears or punctures before use.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. If there is a splash hazard, a face shield is recommended.[4]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, consider additional protective clothing.

  • Respiratory Protection: Use only in a well-ventilated area. If dusts are generated or ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary.[4]

2. Waste Segregation and Collection: Preventing Unwanted Reactions

Proper segregation of chemical waste is fundamental to laboratory safety.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound and materials contaminated with it. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

  • Labeling: The label should clearly state "Hazardous Waste" and "this compound". Include the date the waste was first added to the container.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams, especially strong oxidizing agents or strong acids, to prevent potentially hazardous reactions.[4]

3. Handling and Transfer: Minimizing Exposure

  • Controlled Environment: Whenever possible, handle the waste within a chemical fume hood to minimize the risk of inhalation.

  • Careful Transfer: When transferring the chemical to the waste container, do so slowly and carefully to avoid generating dust or splashes. Use a spatula or other appropriate tool for solids.

  • Decontamination of Emptied Containers: "Empty" containers of this compound are not truly empty and must be disposed of as hazardous waste. Do not rinse them into the sink. Seal the empty container and place it in the designated waste stream.

4. Spill Management: Preparedness is Key

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment and Cleanup: For small spills, use an absorbent material like vermiculite, dry sand, or a commercial spill kit.[10] Sweep up the absorbed material and place it into the designated hazardous waste container. Avoid creating dust.

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

5. Final Disposal: Professional and Compliant

Under no circumstances should this compound be disposed of down the drain or in regular trash.

  • Engage a Licensed Waste Disposal Contractor: The primary and accepted method for the disposal of this chemical is to use an accredited hazardous waste disposal company.[4][7] These companies are equipped to handle and treat chemical waste in a manner that is safe and compliant with all local, state, and national regulations.

  • Incineration: The typical disposal method for this type of organic compound is high-temperature incineration by a licensed facility.[7] This process ensures the complete destruction of the molecule, preventing its release into the environment.

  • Documentation: Maintain a manifest or record of all hazardous waste generated and transferred to the disposal contractor. This is a legal requirement in many jurisdictions.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste pure_solid Pure Solid or Contaminated Labware assess_waste->pure_solid Routine Lab Waste spill_material Spill Material assess_waste->spill_material Accidental Spill collect_waste Collect in a Labeled, Designated Hazardous Waste Container pure_solid->collect_waste spill_cleanup Contain Spill with Inert Absorbent spill_material->spill_cleanup store Store Securely in a Designated Waste Accumulation Area collect_waste->store collect_spill_waste Sweep and Place in Labeled Hazardous Waste Container spill_cleanup->collect_spill_waste collect_spill_waste->store contact_vendor Arrange Pickup with Licensed Hazardous Waste Disposal Vendor store->contact_vendor end End: Compliant Disposal contact_vendor->end

Caption: Disposal workflow for this compound.

This guide is intended to provide a robust framework for the safe disposal of this compound. It is crucial to always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for the compound. By integrating these practices into your laboratory workflow, you contribute to a safer research environment and the protection of our ecosystem.

References

Mastering Safety: A Technical Guide to Handling 3-(1H-imidazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, ensuring laboratory safety is paramount. This guide provides an in-depth, experience-driven framework for the safe handling of 3-(1H-imidazol-1-ylmethyl)aniline (CAS No. 120107-85-9), a compound utilized in diverse research, including as a selective aldosterone synthase inhibitor.[1] By moving beyond mere procedural lists, we will explore the rationale behind each safety recommendation, empowering you to cultivate a culture of proactive safety and scientific integrity within your laboratory.

Hazard Identification and Risk Assessment: Understanding the Adversary

This compound is classified as an acutely toxic substance.[2] According to its Safety Data Sheet (SDS), it falls under Category 4 for acute oral, dermal, and inhalation toxicity.[2] This classification necessitates a cautious and well-defined handling protocol. The primary routes of exposure are ingestion, skin contact, and inhalation.[2] While comprehensive toxicological data for this specific molecule is not fully available, its structural similarity to other aniline derivatives warrants treating it with a high degree of caution. Aniline and its derivatives are known for their potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[3]

Table 1: Hazard Classification for this compound

Hazard ClassificationCategoryPrecautionary Statement
Acute Oral ToxicityCategory 4Wash face, hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product.[2]
Acute Dermal ToxicityCategory 4Wear protective gloves/protective clothing/eye protection/face protection.[2]
Acute Inhalation ToxicityCategory 4Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[2]

Before any handling of this compound, a thorough risk assessment must be conducted to determine the appropriate level of personal protective equipment (PPE) and engineering controls.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is a critical decision based on the specific hazards present. The following recommendations are based on best practices for handling toxic aniline compounds.[4]

Eye and Face Protection

Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 1989 standard or European Standard EN166.[2][5]

Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against splashes of liquids or fine dusts. Goggles provide a necessary barrier to prevent accidental contact with the eyes, which can lead to severe irritation or absorption of the chemical.[2]

Enhanced Protection: A face shield worn over safety goggles is required when there is a significant risk of splashing, such as during bulk transfers or when reacting the compound under pressure.[5][6]

Skin and Body Protection

Gloves:

  • Type: Due to the nature of aniline compounds, which can be absorbed through the skin, selecting the correct glove material is critical.[3] While nitrile gloves offer sufficient short-term protection for incidental contact, for prolonged handling or in the case of a spill, more robust gloves are necessary.[4] Butyl rubber or Viton™ gloves are recommended for handling aniline and its derivatives.[7] Always consult the glove manufacturer's chemical resistance guide to ensure the chosen glove provides adequate protection against this compound.[5]

  • Technique: Always inspect gloves for any signs of degradation or punctures before use. Use the proper glove removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands. Wash hands thoroughly after removing gloves.[8]

Lab Coat:

  • Type: A flame-resistant lab coat, such as one made from Nomex®, is recommended, especially if flammable solvents are also in use.[5] At a minimum, a fully buttoned, long-sleeved lab coat made of a non-synthetic material like cotton should be worn to protect the skin.[5]

  • Best Practices: Lab coats should be laundered separately from personal clothing.[9] Contaminated lab coats must be decontaminated or disposed of as hazardous waste.[2]

Footwear: Closed-toe, closed-heel shoes that cover the entire foot are mandatory in any laboratory setting.[5]

Respiratory Protection

Engineering Controls First: The primary method for controlling inhalation hazards is to work within a properly functioning and certified chemical fume hood.[4][8]

When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, respiratory protection is required.[5] The use of a respirator requires enrollment in a respiratory protection program, which includes medical evaluation and annual fit testing.[5]

  • Type: For dusts and mists, a NIOSH/MSHA or European Standard EN 149 approved air-purifying respirator with the appropriate particulate filter is necessary.[2]

Visualizing Your PPE Workflow

To ensure a consistent and logical approach to PPE selection, the following workflow diagram can be implemented in your laboratory's standard operating procedures (SOPs).

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure Start Identify Task: Handling this compound Assess_Exposure Assess Potential Exposure Routes (Inhalation, Dermal, Eye) Start->Assess_Exposure Select_Eye Select Eye/Face Protection: - Goggles (min) - Face Shield (if splash risk) Assess_Exposure->Select_Eye Eye Contact Risk Select_Skin Select Skin Protection: - Appropriate Gloves - Lab Coat Assess_Exposure->Select_Skin Dermal Contact Risk Select_Respiratory Select Respiratory Protection: (If engineering controls are insufficient) Assess_Exposure->Select_Respiratory Inhalation Risk Perform_Task Perform Task in Fume Hood Select_Eye->Perform_Task Select_Skin->Perform_Task Select_Respiratory->Perform_Task End Decontaminate & Doff PPE Perform_Task->End

Caption: A workflow diagram for selecting the appropriate PPE when handling this compound.

Safe Handling and Operational Plan

A proactive approach to safety involves meticulous planning of every step of the experimental process.

Preparation:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[7][8]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]

  • Spill Kit: Have a spill kit readily available that is appropriate for aniline compounds. This should include an inert absorbent material like vermiculite or sand.[4]

Handling Protocol:

  • Don PPE: Before handling the chemical, put on all required PPE as determined by your risk assessment.

  • Weighing: If weighing the solid, do so in the fume hood to prevent the inhalation of any dust particles.

  • Transfers: Conduct all transfers of the chemical, whether in solid or solution form, within the fume hood to minimize exposure.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling the chemical, even if gloves were worn.[2]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of chemical waste is as crucial as its safe handling.

Waste Collection:

  • Containers: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[8]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Disposal Procedure:

  • Labeling: Ensure the waste container is accurately labeled with its contents.

  • Regulations: Dispose of the waste in accordance with all local, state, and national hazardous waste regulations.[2] Consult with your institution's EHS department for specific disposal procedures.[2]

  • Empty Containers: Rinse empty containers thoroughly and dispose of them as instructed by your EHS department.

By adhering to these comprehensive guidelines, you can confidently and safely handle this compound, ensuring the protection of yourself, your colleagues, and the integrity of your research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.